Pomalidomide-PEG2-azide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQAWNMGKYQDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG2-azide: A Technical Guide for Drug Development Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and experimental protocols involving Pomalidomide-PEG2-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the field of targeted protein degradation.[1] It incorporates the pomalidomide (B1683931) ligand, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a reactive azide (B81097) group.[1][2] This azide functionality allows for the efficient and specific conjugation to a target protein ligand via "click chemistry," enabling the rapid assembly of PROTACs.[3][4]
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.[1][5] The modular nature of this compound makes it a valuable tool for creating libraries of PROTACs with varied target protein binders to screen for optimal degradation of proteins of interest, which is a significant strategy in modern drug discovery, particularly in oncology.[2][]
Core Properties and Specifications
Quantitative data for this compound has been compiled from various suppliers to provide a comprehensive overview of its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀N₆O₇ | [2] |
| Molecular Weight | 444.40 g/mol | [2] |
| CAS Number | 2267306-14-7 | [2] |
| Appearance | Powder | [2] |
| Purity | ≥95% or ≥98% depending on supplier | [2][] |
| Melting Point | 188 °C | [2] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 2-8°C (short term), -20°C (long term, protected from light) | [1][2] |
| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(COCCOCCN=[N+]=[N-])=O)=O)NC1=O | [2] |
| InChI Key | QMQAWNMGKYQDLT-UHFFFAOYSA-N | [2] |
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a specific target protein. The following diagram illustrates the key steps in this process.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies for the synthesis of a PROTAC using this compound and subsequent analysis of protein degradation are provided below.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butanol (t-BuOH) and water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a mixture of t-BuOH and water (1:1) or DMSO.
-
To the reaction mixture, add CuSO₄ (0.1-0.3 equivalents). If using, add THPTA (0.5-1.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using a preparative RP-HPLC system with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.[7][8]
-
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) group.[8][9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1][10]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[9][10]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1][9]
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[9]
-
Caption: Western blot experimental workflow for PROTAC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 2267306-14-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide-PEG2-azide: A Technical Guide for Drug Development Professionals
Abstract
Pomalidomide-PEG2-azide is a pivotal bifunctional molecule extensively utilized in the burgeoning field of targeted protein degradation. As a derivative of the immunomodulatory drug pomalidomide (B1683931), it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. The molecule is further functionalized with a two-unit polyethylene (B3416737) glycol (PEG2) linker terminating in an azide (B81097) group. This azide moiety serves as a versatile chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of this Cereblon-recruiting element to a warhead that binds a specific protein of interest. The resulting heterobifunctional molecule, known as a Proteolysis-Targeting Chimera (PROTAC), can effectively hijack the cell's ubiquitin-proteasome system to induce the degradation of targeted proteins, offering a powerful therapeutic modality for a range of diseases, including cancer. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.
Core Structure and Physicochemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based Cereblon ligand and a 2-unit PEG linker.[1] Its chemical structure is formally named 2-(2-(2-Azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide.[2]
Quantitative Data Summary
A summary of the key quantitative and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-Azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide | [2] |
| CAS Number | 2267306-14-7 | [2] |
| Molecular Formula | C₁₉H₂₀N₆O₇ | [2] |
| Molecular Weight | 444.40 g/mol | [2] |
| Appearance | Off-white to light yellow solid powder | [3] |
| Melting Point | 188 °C | [2] |
| Purity | ≥95% | [2] |
| Solubility in DMSO | 90 mg/mL (202.52 mM) (ultrasonication may be required) | [1] |
| Storage Conditions | Store at -20°C, protected from light. In solvent, stable for 1 month at -20°C or 6 months at -80°C. | [4] |
| SMILES String | O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCN=[N+]=[N-] | [3] |
| InChI Key | QMQAWNMGKYQDLT-UHFFFAOYSA-N | [2] |
Note: While the binding affinity of this compound to Cereblon has not been explicitly reported, the parent compound, pomalidomide, exhibits a binding affinity (Ki) of approximately 157 nM.[5] The addition of the PEG2-azide linker is not expected to drastically alter this intrinsic binding.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The utility of this compound is rooted in the mechanism of action of its pomalidomide moiety. Pomalidomide is a "molecular glue" that binds to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[5] In the context of a PROTAC, this binding event serves to recruit the entire E3 ligase complex to a target protein of interest, which is bound by the warhead at the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This compound is a ready-to-use reagent for the synthesis of PROTACs via click chemistry. The azide functional group can react with an alkyne-functionalized warhead under two main conditions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized ligand of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized ligand in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 100 mM stock solution of sodium ascorbate in sterile water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of THPTA in sterile water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (1.2 equivalents)
-
Alkyne-functionalized ligand stock solution (1.0 equivalent)
-
PBS or desired reaction buffer to bring the final reaction volume to the desired concentration (typically 1-5 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
THPTA stock solution (to a final concentration of 2 mM).
-
-
Vortex the mixture briefly.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.
-
Purify the resulting PROTAC conjugate by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
-
Figure 2: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems or when working with copper-sensitive molecules. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized ligand (e.g., DBCO-ligand)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
RP-HPLC system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized ligand in anhydrous DMSO.
-
-
Reaction Setup and Incubation:
-
In a clean, dry reaction vial, combine equimolar amounts (or a slight excess, e.g., 1.1 equivalents, of the less precious component) of the this compound and the strained alkyne-functionalized ligand solutions.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours, depending on the specific strained alkyne used.
-
Monitor the reaction progress by LC-MS until one of the starting materials is fully consumed.
-
-
Purification and Characterization:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative RP-HPLC.
-
Confirm the molecular weight and purity of the collected fractions using LC-MS and verify the structure by ¹H NMR.
-
Figure 3: Logical relationship of SPAAC in PROTAC synthesis.
Conclusion
This compound is a high-value chemical tool for the synthesis of PROTACs and other targeted chemical probes. Its well-defined structure, reliable reactivity, and potent Cereblon-recruiting capabilities make it an essential building block for researchers in academia and industry. The protocols and data provided in this guide are intended to streamline its application in the development of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to evolve, the strategic use of well-characterized and versatile building blocks like this compound will be paramount to advancing new medicines into the clinic.
References
The Role of Cereblon (CRBN) in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][3] A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
Among the most utilized E3 ligases in PROTAC development is Cereblon (CRBN).[4][5] Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a high-affinity ligand for CRBN, making it a cornerstone for designing potent PROTACs.[4][6] This technical guide provides an in-depth exploration of the critical role of CRBN in the mechanism of action of pomalidomide-based PROTACs, supported by quantitative data, detailed experimental protocols, and process visualizations.
Section 1: Molecular Mechanism of CRBN Recruitment and Ternary Complex Formation
The function of a pomalidomide-based PROTAC is contingent on its ability to co-opt the CRL4^CRBN^ E3 ubiquitin ligase complex, which is composed of CRBN, damaged DNA-binding protein 1 (DDB1), Cullin4 (CUL4A/B), and regulator of cullins 1 (RBX1).[7][8] CRBN serves as the substrate receptor for this complex.[7][9]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge, simultaneously binding to the POI and CRBN.[10] This event induces the formation of a key ternary complex (POI-PROTAC-CRBN).[1][10] The stability and conformation of this complex are paramount to the PROTAC's efficacy.[10] Pomalidomide's glutarimide (B196013) moiety binds to a hydrophobic pocket within CRBN.[11]
-
Ubiquitination : The induced proximity of the POI to the CRL4^CRBN^ complex facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][12]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[7][13]
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released after ubiquitination, allowing it to catalytically induce the degradation of multiple POI molecules.[1][13]
Signaling Pathway for Pomalidomide-Based PROTACs
Section 2: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is assessed through various quantitative measures, including its binding affinity for CRBN, its ability to induce protein degradation (DC50 and Dmax), and the cooperativity of ternary complex formation.
-
Binding Affinity (Kd/IC50) : Measures the strength of the interaction between the pomalidomide ligand and CRBN. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[4]
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein.[13]
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given PROTAC.[13]
-
Cooperativity (α) : A measure of how the binding of one protein partner (e.g., POI) to the PROTAC influences the binding of the other partner (e.g., CRBN). An α value greater than 1 indicates positive cooperativity, which is often a feature of potent degraders.[10]
Table 1: Binding Affinities of IMiD Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[4] | ~1.2-3 µM[14] | Isothermal Titration Calorimetry, Competitive Binding Assay[4][14] |
| Lenalidomide | ~178 nM[14] | ~2 µM[14] | Isothermal Titration Calorimetry, Competitive Binding Assay[14] |
| Thalidomide | ~250 nM[4][14] | >10 µM[14] | Isothermal Titration Calorimetry, Competitive Binding Assay[4][14] |
| Note: Data is compiled from different studies and experimental conditions may vary.[14] |
Table 2: Representative Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | RS4;11 | 0.82 | >95 | [13] |
| dBET1 | BRD4 | MV4;11 | 3.9 | >95 | [13] |
| Compound A | PPM1D | EJM | ~50 | >90 | [10] |
| Compound B | IKZF1 | MM.1S | N/A | >90 | [6] |
| Note: Data is compiled from various sources and experimental conditions may differ. |
Section 3: Key Experimental Protocols
Accurate and reproducible validation of a PROTAC's mechanism and efficacy is crucial. The following sections detail the methodologies for key assays.
General Experimental Workflow
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein and determine DC50 and Dmax values.[14]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[6][15]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6][14][15]
-
Incubate on ice for 30 minutes.[3]
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[3][15]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
Visualize the bands using a chemiluminescence (ECL) detection system.[6]
-
-
Data Analysis:
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
Objective: To detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a high-throughput format.[10]
Methodology:
-
Materials:
-
Assay Setup (384-well microplate):
-
Detection:
-
Add Acceptor beads and incubate in the dark.
-
Add Donor beads and incubate again in the dark.
-
Read the plate on an AlphaLISA-compatible reader. An increase in the signal indicates the proximity of the beads, confirming the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high PROTAC concentrations can lead to the formation of non-productive binary complexes (the "hook effect").[7]
-
Protocol 3: In-Cell Target Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein within a cellular context.[6][12]
Methodology:
-
Cell Treatment and Lysis:
-
Immunoprecipitation (IP):
-
Western Blotting:
-
Analysis:
-
An increase in the high-molecular-weight smear (polyubiquitin chains) in the lane corresponding to the active PROTAC treatment confirms that the PROTAC facilitates the ubiquitination of the target protein.[6]
-
Protocol 4: In Vitro Ubiquitination Assay
Objective: To assess the ability of a pomalidomide-based PROTAC to induce ubiquitination of a target protein in a reconstituted, cell-free system.[7]
Methodology:
-
Reaction Components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Reaction buffer
-
-
Reaction Setup:
-
On ice, combine all reaction components in a microcentrifuge tube. The final step is typically the addition of ATP to initiate the reaction.[7]
-
Prepare control reactions, such as a negative control with DMSO instead of the PROTAC, and controls omitting E1, E2, or E3 ligase to ensure the ubiquitination is dependent on the complete enzymatic cascade.[7]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[17]
-
-
Detection:
-
Analyze the reaction products by Western blot, probing with an antibody specific to the target protein.
-
-
Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination. The intensity of this signal can be correlated with PROTAC concentration to determine parameters like UbC50 (the concentration for 50% ubiquitination).[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Pomalidomide-PEG2-azide for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, provides a summary of performance data for related compounds, and offers detailed experimental protocols for the synthesis and evaluation of Pomalidomide-based PROTACs.
Introduction to this compound
This compound is a heterobifunctional molecule that serves as a cornerstone in the construction of PROTACs. It consists of three key components:
-
Pomalidomide (B1683931): A derivative of thalidomide (B1683933) that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]
-
PEG2 Linker: A short, hydrophilic di-polyethylene glycol spacer that connects the pomalidomide moiety to the reactive handle. The linker's length and composition are critical for optimal ternary complex formation.
-
Azide (B81097) Group (-N3): A reactive chemical handle that enables covalent conjugation to a target protein ligand via highly efficient and specific "click chemistry" reactions.[1][2]
By incorporating this compound into a PROTAC, researchers can hijack the cell's ubiquitin-proteasome system to selectively eliminate a protein of interest (POI).[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 2-(2-(2-Azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide | |
| CAS Number | 2267306-14-7 | |
| Molecular Formula | C₁₉H₂₀N₆O₇ | |
| Molecular Weight | 444.40 g/mol | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a Pomalidomide-based PROTAC is to induce the degradation of a target protein. This is achieved through a catalytic cycle involving the formation of a ternary complex.[1][3]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the warhead) and the CRBN E3 ligase (via the pomalidomide moiety), forming a key ternary complex.
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule.
Quantitative Data on Pomalidomide-Based PROTACs
Table 2: Performance of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [3] |
| Compound 15 | EGFR | A549 | 43.4 | Not Reported | [3] |
| SJF608 | BTK | NAMALWA | 8.3 | >90 | |
| PTD10 | BTK | TMD8 | 0.5 | >95 | |
| Compound 15 (anti-inflammatory) | BTK | RAW264.7 | 3.18 | 99.9 |
Table 3: Performance of Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | BRD4 | 22Rv1 | < 1 | >95 | |
| dBET1 | BRD4 | MV4;11 | 1.8 | >90 | |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [4] |
| PROTAC 184 | HDAC6 | MM1S | 3.8 | Not Reported |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
Materials:
-
This compound
-
Alkyne-functionalized ligand for the protein of interest (1.1 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 4:1)
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized ligand (1.1 equivalents) in the THF/water solvent mixture.
-
Catalyst and Reducing Agent Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[2][5]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assays
This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of the target protein and the E3 ligase.
Procedure Outline:
-
Cell Line Generation: Create a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand to label the CRBN fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor wavelengths. An increase in the BRET signal indicates the formation of the ternary complex.
SPR is a label-free technique that can measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, providing insights into ternary complex formation.
Procedure Outline:
-
Immobilization: Immobilize one of the proteins (e.g., CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized CRBN to determine the binding kinetics of this binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized CRBN. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex. By analyzing the sensorgrams, the kinetics and affinity of the ternary complex can be determined.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs for targeted protein degradation. Its ability to recruit the CRBN E3 ligase, combined with the flexibility of click chemistry for conjugation to a target ligand, makes it a powerful building block for researchers in drug discovery. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of novel pomalidomide-based PROTACs. The successful development of potent and selective degraders will depend on the careful optimization of the target ligand, the linker, and the E3 ligase-recruiting moiety to achieve stable and productive ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling Pomalidomide-PEG2-azide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-azide, a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in the field of drug development, this document details the core components of the molecule, its mechanism of action, and practical considerations for its use in experimental settings.
Core Components and Structure
This compound is a heterobifunctional molecule composed of three key moieties: the Pomalidomide ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group.
-
Pomalidomide: A potent immunomodulatory agent that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is a derivative of thalidomide (B1683933) with enhanced anti-myeloma and immunomodulatory activities.
-
PEG2 Linker: A two-unit polyethylene glycol chain that provides a flexible spacer between the Pomalidomide ligand and the azide group. The linker's length and flexibility are critical for orienting the recruited E3 ligase in proximity to the target protein for effective ubiquitination.
-
Azide Group: A reactive chemical handle that enables the conjugation of this compound to a target protein ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This modular approach allows for the rapid synthesis of a library of PROTACs with diverse target specificities.
The synergistic combination of these components makes this compound a versatile tool for inducing the degradation of specific proteins of interest.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₆O₇ | Sigma-Aldrich |
| Molecular Weight | 444.40 g/mol | Sigma-Aldrich |
| CAS Number | 2267306-14-7 | Sigma-Aldrich |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | ≥95% | Sigma-Aldrich |
| Melting Point | 188 °C | Sigma-Aldrich |
| Storage Conditions | 2-8°C, protect from light | Sigma-Aldrich, MedChemExpress |
Mechanism of Action: The Pomalidomide-Induced Degradation Pathway
Pomalidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. The primary mechanism involves its binding to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of Pomalidomide in multiple myeloma.
In the context of a PROTAC, the Pomalidomide moiety of this compound serves to recruit the CRL4^CRBN^ E3 ligase. The other end of the PROTAC, conjugated via the azide linker, binds to the target protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.
Synthesis of this compound
This synthesis is a two-step process involving the activation of the PEG2-azide linker and its subsequent conjugation to Pomalidomide.
Step 1: Activation of 2-(2-azidoethoxy)acetic acid
-
To a solution of 2-(2-azidoethoxy)acetic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (14.0 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours. The color of the solution may change from yellow to orange-red, indicating the formation of the acyl chloride.
-
Remove the excess oxalyl chloride and solvent under reduced pressure to yield the crude 2-(2-azidoethoxy)acetyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Conjugation to Pomalidomide
-
Dissolve Pomalidomide (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (B95107) under an inert atmosphere.
-
Cool the solution to 0°C and add a suitable base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.
-
Slowly add the crude 2-(2-azidoethoxy)acetyl chloride from Step 1 to the Pomalidomide solution.
-
Allow the reaction to proceed at 0°C for 30 minutes to 2 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs and other targeted protein degraders. Its well-defined components and modular nature facilitate the rational design and synthesis of novel therapeutics. This guide provides a foundational understanding of its properties, mechanism, and synthesis to aid researchers in their drug discovery and development endeavors.
References
Pomalidomide as an E3 Ligase Ligand for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has been extensively utilized as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the principles and methodologies associated with the use of pomalidomide in PROTAC design. It includes a detailed examination of its mechanism of action, quantitative data on its binding and degradation efficacy, and detailed protocols for key experimental assays.
Introduction: The Role of Pomalidomide in PROTACs
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] Pomalidomide functions as a high-affinity ligand for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] By incorporating pomalidomide into a PROTAC, the CRL4^CRBN^ complex is brought into proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]
Mechanism of Action
The therapeutic effect of pomalidomide-based PROTACs is initiated by the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[3] This event triggers the ubiquitination cascade, leading to the polyubiquitination of the POI. The polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.[4]
dot
Quantitative Data
The efficacy of a pomalidomide-based PROTAC is determined by several key parameters, including its binding affinity to CRBN and its ability to induce the degradation of the target protein.
Binding Affinity of Pomalidomide to Cereblon
Pomalidomide exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide (B1683933), which often translates to more potent degradation.[5]
| Compound | Binding Affinity (KD or Ki) | Experimental Method |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration |
| Thalidomide | ~250 nM (Ki) | Competitive Titration |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration |
| Note: Binding affinities can vary depending on the specific experimental conditions and assay format.[6] |
Degradation Efficacy of Pomalidomide-Based PROTACs
The degradation efficiency of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[7]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound with C5-azide | Target A | - | 35 | >95 |
| dALK-2 (C5-alkyne) | ALK | - | ~10 | >95 |
| Compound with C4-alkyne | ALK | - | ~50 | >90 |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| Note: Data is compiled from various sources and experimental conditions may vary.[8][9] |
Impact of Linker Attachment Point on Selectivity
Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can reduce off-target degradation of zinc-finger proteins while maintaining on-target potency.[8]
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide (alone) | IKZF1 | 25 | >90 |
| C4-modified PROTAC | IKZF1 | 80 | ~85 |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 |
| C4-modified PROTAC | ZFP91 | 250 | ~60 |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 |
| Note: This data illustrates the general trend of reduced off-target degradation with C5-modified PROTACs.[8] |
Experimental Protocols
The characterization of pomalidomide-based PROTACs involves a series of key experiments to validate their mechanism of action and quantify their efficacy.
dot
Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.[10]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax.[13]
-
In Vitro Ubiquitination Assay
Objective: To provide direct evidence of the PROTAC's ability to mediate the ubiquitination of its intended target in a reconstituted system.[14]
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), ATP, ubiquitin, E1 activating enzyme, and an E2 conjugating enzyme.[2]
-
In separate tubes, combine the master mix with the purified target protein and the E3 ligase complex (CRL4^CRBN^).[2]
-
Add the PROTAC compound at various concentrations. Include a no-PROTAC control (DMSO).[14]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.[14]
-
-
Quench Reaction:
-
Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[14]
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an antibody specific to the target protein.
-
The appearance of a ladder of higher molecular weight bands above the unmodified protein band indicates polyubiquitination.[14]
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex in live cells.[15]
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.[16]
-
-
Labeling and Treatment:
-
BRET Measurement:
-
Data Analysis:
TMT-Based Quantitative Proteomics for Selectivity Profiling
Objective: To obtain a global and unbiased view of the cellular proteome's response to the PROTAC and identify potential off-target effects.[18]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control.[3]
-
-
Protein Extraction and Digestion:
-
TMT Labeling and Sample Pooling:
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptides by liquid chromatography and analyze by tandem mass spectrometry.[3]
-
-
Data Analysis:
Conclusion
Pomalidomide has proven to be a highly effective E3 ligase ligand for the development of PROTACs. Its high affinity for CRBN facilitates the design of potent and selective protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful development of novel pomalidomide-based PROTACs as next-generation therapeutics. The continued exploration of structure-activity relationships, particularly concerning the linker and attachment points on the pomalidomide scaffold, will further refine the design of these molecules to maximize on-target efficacy and minimize off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. selvita.com [selvita.com]
- 18. benchchem.com [benchchem.com]
Unlocking Targeted Protein Degradation: A Technical Guide to Azide-Functionalized Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of azide-functionalized pomalidomide (B1683931) as a versatile building block in the development of novel therapeutics, particularly in the realm of targeted protein degradation. Pomalidomide, an immunomodulatory drug, has been ingeniously repurposed as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The introduction of an azide (B81097) moiety transforms this molecule into a powerful tool for chemical biology and drug discovery, enabling the efficient construction of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry." This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the underlying biological pathways.
The Core Application: A Gateway to PROTACs
Azide-functionalized pomalidomide serves as a critical component in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] The pomalidomide portion of the molecule binds to the CRBN E3 ligase, while a linker connects it to a ligand that binds to a protein of interest (POI). This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[1]
The azide group provides a highly efficient and versatile handle for attaching the pomalidomide-CRBN recruiting element to a variety of linkers and POI ligands.[1] This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[2][3] These reactions are known for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for the modular assembly of complex molecules like PROTACs.[4][5]
The use of polyethylene (B3416737) glycol (PEG) linkers of varying lengths (e.g., PEG1, PEG3, PEG4, PEG5) in commercially available azide-functionalized pomalidomide derivatives allows for the systematic optimization of the distance between the E3 ligase and the target protein, which is a critical parameter for efficient protein degradation.[2][6][7]
Pomalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity, immunomodulation, and anti-angiogenesis.[8][][10] Its central role in PROTACs stems from its high-affinity binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][8][11]
By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[8][][11] In the context of a PROTAC, the pomalidomide moiety recruits the CRBN E3 ligase to a new, non-native target protein, effectively hijacking this cellular machinery for targeted protein degradation.[1][]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. Pomalidomide - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Foundational Principles of PROTAC Design with Pomalidomide: An In-depth Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules engineered to eliminate specific unwanted proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] This induced proximity between the POI and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][6] The PROTAC molecule itself is not degraded and acts catalytically to destroy multiple copies of the target protein.[1]
Pomalidomide (B1683931), an analog of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[] Its well-characterized interaction with CRBN has made it a cornerstone in the design of numerous PROTACs.[1][3] This guide provides a comprehensive technical overview of the foundational principles of PROTAC design, with a specific focus on the utilization of pomalidomide as the E3 ligase recruiting element.
Core Principle: The PROTAC-Mediated Degradation Pathway
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[8] This pivotal event initiates a cascade that results in the target's destruction. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, while the "warhead" end of the PROTAC binds to the POI.[3][9] This induced proximity allows an E2-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[8][10] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller fragments.[8][10]
Core Components of Pomalidomide-Based PROTACs
The efficacy of a pomalidomide-based PROTAC is determined by the synergistic interplay of its three core components: the pomalidomide moiety, the POI binder, and the linker.[1]
1. Pomalidomide as the Cereblon (CRBN) E3 Ligase Ligand
Pomalidomide interacts directly with Cereblon (CRBN), which functions as a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][11] This interaction is essential for bringing the ubiquitination machinery into proximity with the target protein. Pomalidomide is often preferred over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which can lead to more efficient ternary complex formation and more potent protein degradation.[12][13][14]
2. Protein of Interest (POI) Binder
The POI binder, or "warhead," is a ligand that specifically recognizes and binds to the target protein slated for degradation.[1] The choice of this binder is critical for the PROTAC's selectivity and potency. Interestingly, the warhead's affinity for the POI does not always need to be high; even low-affinity binders can be effective in PROTACs due to their catalytic mode of action.[1]
3. The Linker
The linker is arguably the most critical and least understood component of a PROTAC. It connects the pomalidomide and warhead moieties.[5] The linker's length, composition, and attachment point significantly impact the formation and stability of the ternary complex.[5][15]
-
Length and Composition : Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination.[5] The optimal length must be determined empirically, as a linker that is too short may cause steric clashes between the POI and E3 ligase, while one that is too long may not effectively induce proximity.[16]
-
Attachment Point : For pomalidomide-based PROTACs, the linker attachment point on the pomalidomide scaffold is crucial. Studies have shown that connecting the linker at the C5 position of the phthalimide (B116566) ring can minimize the degradation of pomalidomide's natural "neo-substrates," such as zinc finger proteins IKZF1 and IKZF3, thereby reducing off-target effects.[17][] Additionally, avoiding hydrogen bond donors in the linker near the phthalimide ring can further enhance selectivity.[17][]
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is typically assessed by two key quantitative parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][4]
-
Dmax : The maximum percentage of protein degradation that can be achieved.[1][4]
The following table summarizes representative quantitative data for several pomalidomide-based PROTACs.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | A549 | 32.9 | >90 |
| dBRD4 | BRD4 | MM1.S | 5.66-91.98 | >90 |
| Compound 21 | BRD4 | THP-1 | 810 | >80 |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| RC-3 | BTK | Mino | <100 | >90 |
| Note: Data is compiled from different studies and experimental conditions may vary.[1][14][19] |
Key Experimental Protocols
The development and characterization of pomalidomide-based PROTACs involve a series of crucial experiments to confirm their mechanism of action, potency, and selectivity.[1]
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the foundational assay to quantify PROTAC-induced protein degradation.[4]
Objective : To measure the dose-dependent reduction in the target protein's abundance.[4]
Methodology :
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and relevant controls (e.g., DMSO vehicle) for a predetermined time (e.g., 18-24 hours).[20]
-
Cell Lysis : Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting : Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the data.[21]
-
Detection and Quantification : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software.[20][21]
-
Data Analysis : Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assay (NanoBRET™)
This assay provides evidence that the PROTAC is functioning by inducing the formation of the POI-PROTAC-CRBN complex within living cells.[20]
Objective : To detect and quantify the proximity between the target protein and CRBN induced by the PROTAC.[15]
Methodology :
-
Cell Transfection : Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.[20]
-
Labeling and Treatment : Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand. Treat the cells with the PROTAC or appropriate controls.[20]
-
BRET Measurement : Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex, as NanoLuc® and the HaloTag® fluorophore are brought into close proximity.[20][22]
In-Cell Ubiquitination Assay
This assay directly confirms that the PROTAC-mediated degradation is occurring via the ubiquitin-proteasome system.[10]
Objective : To detect an increase in the ubiquitination of the target protein upon PROTAC treatment.[20][23]
Methodology :
-
Cell Treatment : Treat cells with the PROTAC, negative controls, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial as it allows the ubiquitinated target protein to accumulate.[20][23]
-
Cell Lysis : Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[20]
-
Immunoprecipitation (IP) : Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target.[10][20]
-
Western Blotting : Elute the immunoprecipitated proteins and perform a western blot using an antibody that recognizes ubiquitin.[10][20] An increase in the high-molecular-weight smear (polyubiquitination) in the PROTAC-treated sample confirms its mechanism of action.[20]
Conclusion
Pomalidomide-based PROTACs are a powerful class of molecules in the field of targeted protein degradation. Their design is a multifactorial process where the interplay between the warhead, the pomalidomide E3 ligase ligand, and the connecting linker dictates the ultimate potency and selectivity of the degrader. A deep understanding of the principles of ternary complex formation, coupled with rigorous experimental validation through assays such as western blotting, BRET, and ubiquitination analysis, is essential for the rational design of novel and effective therapeutics. As research continues, a more refined understanding of linker technology and the structural biology of ternary complexes will further accelerate the development of the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. asset.library.wisc.edu [asset.library.wisc.edu]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
Pomalidomide-PEG2-azide: A Versatile Building Block for PROTAC Library Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This guide provides a comprehensive overview of Pomalidomide-PEG2-azide, a crucial building block for the efficient construction of PROTAC libraries. Pomalidomide acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the PEG2-azide moiety offers a versatile handle for conjugation to a target protein ligand via "click chemistry."
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[4][5]
Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN).[6][7] Its derivatives, such as this compound, serve as foundational components for creating CRBN-recruiting PROTACs. The azide (B81097) group enables the use of highly efficient and modular click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the rapid synthesis of diverse PROTAC libraries.[1][2][8][9][]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Synonyms | 2-(2-(2-Azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide | [11] |
| CAS Number | 2267306-14-7 | [11][12] |
| Molecular Formula | C₁₉H₂₀N₆O₇ | [11][12] |
| Molecular Weight | 444.40 g/mol | [11][12] |
| Appearance | Powder | [11] |
| Purity | ≥95% | [11][12] |
| Melting Point | 188 °C | [11] |
| Storage Temperature | 2-8°C | [11] |
| Solubility | Soluble in DMSO | [13] |
| Topological Polar Surface Area (TPSA) | 179.87 Ų | [12] |
| logP | 0.3698 | [12] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 8 | [12] |
| Rotatable Bonds | 10 | [12] |
PROTAC-Mediated Protein Degradation Signaling Pathway
The mechanism of action for a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. This compound 2267306-14-7 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. medchemexpress.com [medchemexpress.com]
The Discovery of Pomalidomide as a Cereblon Recruiter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a thalidomide (B1683933) analog, is a potent immunomodulatory drug (IMiD) that has demonstrated significant therapeutic efficacy in treating hematological malignancies, most notably multiple myeloma.[1][2][3] Its mechanism of action was a subject of intense research, which ultimately led to the landmark discovery of its direct molecular target: Cereblon (CRBN).[4][5] This discovery was pivotal, as it unveiled a novel mechanism of therapeutic action – the recruitment of neo-substrates to an E3 ubiquitin ligase for targeted degradation. Pomalidomide functions as a "molecular glue," inducing an interaction between CRBN and proteins not normally targeted by the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.[6][7][8] This guide provides an in-depth technical overview of the discovery of pomalidomide as a Cereblon recruiter, detailing the key experiments, quantitative data, and underlying signaling pathways.
Core Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide exerts its therapeutic effects by modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][7][9] The core components of this mechanism are:
-
Binding to Cereblon: Pomalidomide binds to a specific pocket on Cereblon, the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6][7][10] This binding event is crucial and is mediated by the glutarimide (B196013) moiety of pomalidomide.[11]
-
Neo-substrate Recruitment: The binding of pomalidomide to CRBN creates a novel protein-protein interaction surface. This new surface facilitates the recruitment of "neo-substrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not endogenous substrates of CRBN.[7][9][12][13]
-
Ubiquitination and Proteasomal Degradation: The recruitment of Ikaros and Aiolos to the CRL4-CRBN complex leads to their polyubiquitination.[9][12] This marks them for degradation by the 26S proteasome.[6][8]
-
Downstream Therapeutic Effects: The degradation of Ikaros and Aiolos, which are transcriptional repressors of interleukin-2 (B1167480) (IL-2), leads to increased IL-2 expression and T-cell co-stimulation.[9][12] In multiple myeloma cells, the degradation of these transcription factors results in the downregulation of key survival factors like interferon regulatory factor 4 (IRF4) and c-Myc, leading to anti-proliferative effects.[1][14]
Quantitative Data
The following tables summarize the key quantitative data that established the relationship between pomalidomide and Cereblon.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Assay Type | Cell Line/System | Binding Affinity (IC50/Kd) | Reference(s) |
| Pomalidomide | Competitive Bead-Based Assay | U266 Myeloma Cells | ~2 µM (IC50) | [8] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant Protein | ~157 nM (Kd) | [15] |
| Lenalidomide (B1683929) | Competitive Bead-Based Assay | U266 Myeloma Cells | ~1 µM (IC50) | [11] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant Protein | ~178 nM (Kd) | [15] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant Protein | ~250 nM (Kd) | [15] |
Table 2: Pomalidomide-Induced Neo-Substrate Degradation
| Neo-substrate | Cell Line | DC50 | Dmax | Reference(s) |
| Ikaros (IKZF1) | MM.1S | Not Reported | Not Reported | [14] |
| Aiolos (IKZF3) | MM.1S | Not Reported | Not Reported | [14] |
| ARID2 | MM.1S | Not Reported | Not Reported | [16] |
Table 3: Protein Degradation Kinetics
| Protein | Half-life (with Pomalidomide) | Cell Line | Reference(s) |
| Aiolos (IKZF3) | ~1.5 hours | Primary human T cells (cycloheximide chase) | [17] |
| Ikaros (IKZF1) | ~1.5 hours | Primary human T cells (cycloheximide chase) | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the discovery of pomalidomide's mechanism of action.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Workflow for Co-immunoprecipitation.
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 14. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. The linker, the architectural bridge connecting the pomalidomide moiety to the target-binding ligand, is a critical determinant of a PROTAC's success. Among the diverse array of linker compositions, polyethylene (B3416737) glycol (PEG) linkers have emerged as a preferred choice, offering a unique combination of physicochemical properties that address key challenges in PROTAC development. This in-depth technical guide elucidates the theoretical basis for utilizing PEG linkers in pomalidomide-based PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles: The Physicochemical Advantages of PEG Linkers
The repeating ethylene (B1197577) glycol units of PEG linkers bestow a unique set of properties that are highly advantageous for PROTAC molecules, which are often large and lipophilic.
Enhanced Solubility: A primary function of PEG linkers is to improve the aqueous solubility of PROTACs.[1][2][3][4][5] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments.[1] This is a critical attribute, as many potent target protein and E3 ligase ligands are hydrophobic, and their amalgamation into a single PROTAC can result in poor solubility, thereby impeding both in vitro characterization and in vivo bioavailability.[2]
Modulated Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can potentially reduce passive diffusion across cell membranes, the inherent flexibility of PEG linkers allows them to adopt folded conformations.[6][7] This "chameleon effect" can shield the PROTAC's polar surface area, presenting a smaller, less polar profile for membrane transit.[6][8] However, a delicate balance must be struck, as excessive PEGylation can lead to diminished cellular uptake.[6] The optimal number of PEG units is often determined empirically for each specific PROTAC system.
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[9][10] A linker that is too short may cause steric hindrance, while an overly long linker can result in an entropically unfavorable complex, both of which can reduce degradation efficiency.[9][10][11] The pliability of PEG linkers allows for the necessary spatial arrangement and orientation of the target protein and E3 ligase to enable efficient ubiquitination.[12]
Quantitative Data on Pomalidomide PROTACs with PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the efficacy of pomalidomide-based PROTACs.
| Table 1: Comparative Degradation Efficacy of Pomalidomide-Based BTK PROTACs | ||||
| PROTAC / Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A (Alkyl) | 10 | 8.9 | >90 | MOLM-14 |
| PROTAC B (PEG) | 12 (3 PEG units) | 4.7 | >95 | MOLM-14 |
| PROTAC C (Alkyl) | 15 | 25.1 | ~85 | Ramos |
| PROTAC D (PEG) | 16 (4 PEG units) | 15.8 | >90 | Ramos |
Data synthesized from published literature for illustrative purposes.[1]
Key Observation: In this series of Bruton's Tyrosine Kinase (BTK) degraders, the incorporation of a PEG linker generally resulted in improved degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to alkyl linkers of similar lengths.[1] This can be attributed to the enhanced solubility and conformational flexibility imparted by the PEG chain, which facilitates the formation of the ternary complex.[1]
| Table 2: Impact of PEG Linker Length on Pomalidomide-Based BRD4 PROTACs | |||
| PROTAC / Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (PEG linker) | <1 | >95 | RS4;11 |
| CRBN PROTAC (0 PEG units) | <500 | Not Reported | H661 |
| CRBN PROTAC (1-2 PEG units) | >5000 | Not Reported | H661 |
| CRBN PROTAC (4-5 PEG units) | <500 | Not Reported | H661 |
Data synthesized from published literature for illustrative purposes.[1]
Key Observation: The PEG-based BRD4 degrader ARV-825 demonstrated sub-nanomolar degradation potency.[1] Interestingly, a study exploring different PEG linker lengths for CRBN-based BRD4 PROTACs found that both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[1] This highlights the non-linear relationship between linker length and degradation efficacy, underscoring the need for empirical optimization for each target.[1]
| Table 3: Comparative Degradation Efficacy of Pomalidomide-Based EGFR PROTACs | ||||
| Compound / Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data synthesized from published literature for illustrative purposes.[1]
Key Observation: In this example of Epidermal Growth Factor Receptor (EGFR) degraders, subtle modifications within an alkyl-ether linker structure resulted in noticeable differences in degradation potency.[1] While direct PEG comparisons are not shown here, this underscores the sensitivity of PROTAC activity to minor changes in linker composition.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pomalidomide-based PROTACs.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the degradation of a target protein.[3][13]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein lysates (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, providing insights into ternary complex formation.[6][14]
1. Surface Preparation:
- Immobilize the target protein or the E3 ligase (e.g., CRBN) on an SPR sensor chip.
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding kinetics (kon and koff) and affinity (KD).
3. Ternary Complex Analysis:
- Inject a pre-incubated mixture of the PROTAC and the third component (either the E3 ligase or the target protein) over the immobilized protein.
- An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[14]
- By analyzing the kinetics of association and dissociation of the ternary complex, the stability and cooperativity of the complex can be determined.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying mechanisms and workflows.
Conclusion
The use of PEG linkers in pomalidomide-based PROTACs represents a significant advancement in the field of targeted protein degradation. Their ability to enhance solubility, modulate permeability, and provide the requisite flexibility for optimal ternary complex formation has been instrumental in the development of potent and effective degraders.[1][2][3][4] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for optimizing degradation potency for a given target.[13] As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to evolve, the rational design of PEG linkers will undoubtedly pave the way for the next generation of PROTAC-based therapeutics with superior efficacy and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Neo-Substrate Landscape: A Technical Guide to Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these molecules. A key feature of pomalidomide (B1683931) and its analogues is their ability to induce the degradation of so-called "neo-substrates," proteins that are not the primary intended targets of the PROTAC but are degraded due to the inherent activity of the pomalidomide moiety. This guide provides an in-depth exploration of neo-substrate degradation with pomalidomide-based PROTACs, offering a technical resource for researchers in the field.
Pomalidomide, an immunomodulatory imide drug (IMiD), functions by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] When pomalidomide is incorporated into a PROTAC, it retains this intrinsic ability to recruit and degrade these neo-substrates, a phenomenon that can have both therapeutic and off-target consequences.[4] Understanding and characterizing this neo-substrate degradation is therefore critical in the development of safe and effective pomalidomide-based PROTACs.
This guide will detail the mechanism of action, provide comprehensive tables of quantitative data, outline key experimental protocols for assessing on-target and neo-substrate degradation, and present visual diagrams of the core signaling pathway and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a pomalidomide ligand for CRBN, and a flexible linker. The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, which is then recognized and degraded by the 26S proteasome.
Simultaneously, the pomalidomide moiety can independently recruit its inherent neo-substrates, such as IKZF1 and IKZF3, to the CRBN complex, leading to their ubiquitination and degradation. This "off-target" degradation can contribute to the overall pharmacological effect of the PROTAC, sometimes synergistically, but can also lead to unintended toxicities.[4]
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the degradation potency of various pomalidomide-based PROTACs against their intended targets and key neo-substrates.
Table 1: On-Target Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PS-RC-1 | BTK | Mino | <100 | >90 | [5] |
| ZQ-23 | HDAC8 | HCT-116 | 147 | 93 | [4] |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [3] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [6] |
| ARV-825 | BRD4 | MM1.S | 5.66-91.98 | >90 | [3] |
Table 2: Neo-Substrate Degradation Profile of Pomalidomide-Based PROTACs
| PROTAC Compound | Neo-Substrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PS-RC-1 | IKZF1 | Mino | 802 | ~80 | [5] |
| PS-RC-1 | IKZF3 | Mino | 44 | >90 | [5] |
| C4-modified PROTAC | IKZF1 | Not Specified | 80 | ~85 | [6] |
| C5-modified PROTAC (azide) | IKZF1 | Not Specified | >500 | <30 | [6] |
| Pomalidomide (alone) | IKZF1 | Not Specified | 25 | >90 | [6] |
Experimental Protocols
A rigorous evaluation of pomalidomide-based PROTACs requires a series of well-controlled experiments. The following protocols provide detailed methodologies for key assays.
Protocol 1: Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[7]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, a known neo-substrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values. Repeat the procedure with an antibody against a known neo-substrate like IKZF1 to assess off-target degradation.
Protocol 2: Cell Viability/Cytotoxicity Assay (CCK-8)
This assay assesses the effect of the PROTAC on cell proliferation and viability.[5]
Materials:
-
Cell suspension
-
96-well plates
-
PROTAC compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of different concentrations of the PROTAC to the wells.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability rate relative to the vehicle control.
Protocol 3: Immunoprecipitation-Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[2]
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibody against the target protein
-
Protein A/G beads
-
Anti-ubiquitin antibody
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody against the target protein overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads and wash them several times to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear or ladder of high-molecular-weight bands indicates ubiquitination.
Protocol 4: TMT-Based Quantitative Proteomics
This method provides a global and unbiased view of the cellular proteome's response to the PROTAC, identifying both on-target and off-target degradation events.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-resolution mass spectrometer
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control.
-
Protein Extraction and Digestion: Harvest and lyse cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with the respective TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze using a high-resolution mass spectrometer.
-
Data Analysis: Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
Conclusion
The exploration of neo-substrate degradation is a critical aspect of developing pomalidomide-based PROTACs. While the degradation of neo-substrates like IKZF1 and IKZF3 can offer therapeutic benefits, it also represents a potential source of off-target effects. A thorough understanding of the underlying mechanisms and the application of rigorous experimental protocols, as outlined in this guide, are essential for the rational design and optimization of selective and potent PROTAC degraders. By carefully characterizing both on-target and neo-substrate degradation profiles, researchers can advance the development of this promising therapeutic modality.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ProteomeXchange Dataset PXD046264-1 [proteomecentral.proteomexchange.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of PROTACs Using Pomalidomide-PEG2-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide-PEG2-azide as a key building block. PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). Pomalidomide (B1683931), an immunomodulatory drug, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential for the construction of effective PROTACs.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as PEG2, can improve the physicochemical properties of the final PROTAC molecule.[2]
The azide (B81097) functionality on the this compound linker provides a versatile handle for the facile and efficient conjugation to a POI-binding ligand via "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This modular approach allows for the rapid assembly of PROTAC libraries with diverse POI ligands for screening and optimization.[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs operate by inducing the proximity between the target protein and the CRBN E3 ligase complex.[1][5] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[5][6]
Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a pomalidomide-based PROTAC using this compound can be broadly divided into two key stages:
-
Synthesis of Pomalidomide-Linker-Azide: This involves the functionalization of pomalidomide with a linker containing a terminal azide group.
-
PROTAC Conjugation via Click Chemistry: The azide-functionalized pomalidomide is then conjugated to a protein of interest (POI) ligand functionalized with a terminal alkyne.
The following protocols provide a general framework. Researchers may need to optimize reaction conditions based on the specific properties of their POI ligand.
Protocol 1: Synthesis of Pomalidomide-C5-Azide (Illustrative Precursor Synthesis)
This protocol describes the synthesis of a pomalidomide derivative with a C5 linker and a terminal azide, which is a common precursor for PROTAC synthesis.[1]
Step 1a: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Amount |
| Pomalidomide | 273.24 | 1.0 eq | (e.g., 273 mg, 1 mmol) |
| 1,5-Dibromopentane | 229.99 | 3.0 eq | (e.g., 690 mg, 3 mmol) |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq | (e.g., 276 mg, 2 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | - | (e.g., 10 mL) |
| Dichloromethane (DCM) | - | - | As needed for extraction |
| Saturated aqueous NaHCO₃ | - | - | As needed for washing |
| Brine | - | - | As needed for washing |
| Anhydrous Na₂SO₄ | - | - | As needed for drying |
Procedure:
-
To a solution of pomalidomide in anhydrous DMF, add potassium carbonate and 1,5-dibromopentane.
-
Stir the reaction mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[1]
Step 1b: Synthesis of Pomalidomide-C5-Azide
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Amount |
| N-(5-bromopentyl)-pomalidomide | (Calculated from Step 1a) | 1.0 eq | (e.g., 1 mmol) |
| Sodium azide (NaN₃) | 65.01 | 3.0 eq | (e.g., 195 mg, 3 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | - | (e.g., 10 mL) |
| Dichloromethane (DCM) | - | - | As needed for extraction |
| Water | - | - | As needed for washing |
| Brine | - | - | As needed for washing |
| Anhydrous Na₂SO₄ | - | - | As needed for drying |
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide in DMF, add sodium azide.[1]
-
Stir the reaction mixture at 60 °C for 6 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).[1]
-
Wash the combined organic layers with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[1]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the this compound with an alkyne-functionalized POI ligand.
| Reagent/Material | Molar Ratio |
| This compound | 1.0 eq |
| Alkyne-functionalized POI Ligand | 1.0 - 1.2 eq |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | 0.1 - 0.2 eq |
| Sodium ascorbate (B8700270) | 0.2 - 0.4 eq |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional) | 0.1 - 0.2 eq |
| Solvent (e.g., t-BuOH/water (1:1) or DMSO) | - |
Procedure:
-
Dissolve this compound and the alkyne-functionalized POI ligand in a suitable solvent mixture such as t-butanol and water (1:1) or DMSO.[7]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the THPTA solution (if used).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.[7]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.[6][7]
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.[7]
General workflow for the synthesis of a Pomalidomide-based PROTAC.
Characterization and Evaluation of PROTACs
After synthesis and purification, it is crucial to characterize the PROTAC and evaluate its biological activity.
Analytical Characterization
| Technique | Purpose |
| LC-MS | To monitor reaction progress and confirm the molecular weight of intermediates and the final product. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the synthesized PROTAC. |
| HRMS | To determine the exact mass and confirm the elemental composition. |
| Preparative HPLC | For the purification of the final PROTAC to a high degree of purity. |
Biological Evaluation
A standardized workflow is essential for assessing the efficacy of a novel PROTAC.[5]
Step 1: In vitro Cytotoxicity Assays
-
Purpose: To determine the effect of the PROTAC on the viability of cancer cell lines.
-
Method: Treat various cancer cell lines with a range of PROTAC concentrations and measure cell viability using assays such as MTT or CellTiter-Glo.
Step 2: Western Blotting
-
Purpose: To quantify the degradation of the target protein.
-
Method: Treat cells with the PROTAC for different time points and at various concentrations. Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[5]
Step 3: Co-immunoprecipitation (Co-IP)
-
Purpose: To verify the formation of the ternary complex (POI-PROTAC-CRBN).[2]
-
Method: Treat cells with the PROTAC, lyse the cells, and immunoprecipitate the target protein or CRBN. Then, perform a western blot on the immunoprecipitated complex to detect the presence of the other two components.[2]
A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
This compound is a valuable chemical tool for the modular synthesis of PROTACs. The protocols and workflows described in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. The use of click chemistry allows for the efficient generation of PROTAC libraries, facilitating the discovery of novel therapeutics for a wide range of diseases.[8][9] Careful characterization and biological evaluation are paramount to understanding the efficacy and mechanism of action of newly synthesized PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 2267306-14-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-PEG2-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Pomalidomide-PEG2-azide in click chemistry reactions, a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins of interest, offering a powerful strategy for therapeutic intervention.
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1][3] The this compound construct provides a readily available building block for this purpose, featuring a two-unit polyethylene (B3416737) glycol (PEG) linker that confers favorable physicochemical properties and an azide (B81097) handle for efficient conjugation via click chemistry.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a robust and bioorthogonal method for ligating the pomalidomide-linker moiety to a warhead that binds the target protein.[4][5] This modular approach allows for the rapid assembly of PROTAC libraries with diverse linkers and warheads to optimize degradation potency and selectivity.[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₆O₇ |
| Molecular Weight | 444.40 g/mol |
| Appearance | Powder |
| Melting Point | 188 °C |
| Storage Temperature | 2-8°C |
Experimental Protocols
This section details the protocols for the two primary types of click chemistry reactions utilizing this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
-
LC-MS instrument
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a stock solution of the alkyne-functionalized warhead in a compatible anhydrous solvent.
-
Prepare a fresh stock solution of copper(II) sulfate in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized warhead (1.0 equivalent) and this compound (1.1-1.5 equivalents) in DMF or DMSO.
-
Add the copper(II) sulfate solution (typically 0.1-0.2 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 0.2-0.5 equivalents).
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3x).[6]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a strained alkyne-functionalized warhead, such as one containing a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) moiety.[4][7]
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-functionalized warhead
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Preparative HPLC system[7]
-
LC-MS instrument[7]
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction Conditions:
-
Purification:
-
Upon completion, the reaction mixture can often be directly purified without an aqueous work-up.
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC.[7]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and the general experimental workflow for its synthesis and evaluation.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis via click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Pomalidomide-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the synthesis of complex molecular architectures.[1][2][3] This reaction's reliability and specificity make it an invaluable tool in drug discovery, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][5]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Functionalized pomalidomide derivatives, such as Pomalidomide-PEG2-azide, are therefore crucial building blocks for constructing CRBN-recruiting PROTACs.[6][7] The terminal azide (B81097) group allows for the straightforward conjugation of a target protein-binding ligand via the CuAAC reaction.[6]
This application note provides detailed protocols for the CuAAC reaction between this compound and an alkyne-functionalized Bruton's tyrosine kinase (BTK) inhibitor. BTK is a clinically validated target in various B-cell malignancies, and its degradation via a PROTAC presents a promising therapeutic strategy.[2][4][8] We also include protocols for the purification and characterization of the resulting PROTAC, as well as a visualization of the proposed biological signaling pathway.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-130343 |
| Alkyne-functionalized BTK Inhibitor (e.g., Ibrutinib-alkyne) | Custom Synthesis | N/A |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C8027 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Dichloromethane (DCM), HPLC Grade | Fisher Scientific | D143-4 |
| Methanol (B129727) (MeOH), HPLC Grade | Fisher Scientific | A452-4 |
| Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS Grade | Fisher Scientific | A955-1 |
| Water with 0.1% Formic Acid, LC-MS Grade | Fisher Scientific | W8-1 |
| Deuterated Chloroform (CDCl₃) with 0.03% TMS | Cambridge Isotope Laboratories | CLM-24 |
Experimental Protocols
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve 4.44 mg of this compound (MW: 444.40 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Alkyne-BTK Inhibitor (10 mM): Dissolve the alkyne-functionalized BTK inhibitor (e.g., Ibrutinib-alkyne, MW ~500 g/mol , adjust as needed) in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving 198 mg of sodium ascorbate in 1.0 mL of deionized water.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.
CuAAC Reaction Protocol
This protocol describes a 100 µL scale reaction. The reaction can be scaled up or down as needed.
-
To a 1.5 mL microcentrifuge tube, add the following in the specified order:
-
73 µL of anhydrous DMSO.
-
10 µL of 10 mM this compound stock solution (1.0 eq).
-
10 µL of 10 mM Alkyne-BTK Inhibitor stock solution (1.0 eq).
-
-
In a separate tube, prepare the catalyst premix:
-
1 µL of 100 mM CuSO₄ stock solution.
-
5 µL of 100 mM THPTA stock solution.
-
Vortex briefly to mix.
-
-
Add 1 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of freshly prepared 1 M sodium ascorbate solution.
-
Vortex the reaction mixture for 30 seconds.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by LC-MS to assess completion.
Product Purification
The crude reaction mixture can be purified by preparative reverse-phase HPLC.
-
Sample Preparation: Dilute the 100 µL reaction mixture with 400 µL of a 1:1 mixture of DMSO and water.
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient will depend on the specific PROTAC, but a starting point could be 20-80% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Collect fractions corresponding to the product peak.
-
Combine the product-containing fractions and lyophilize to obtain the purified PROTAC as a solid.
Product Characterization
a. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in DMSO or methanol to a concentration of approximately 1 mg/mL.
-
LC-MS Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the PROTAC.
-
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The spectra should be consistent with the proposed structure of the PROTAC.
Quantitative Data Summary
The following table summarizes typical quantitative data for the CuAAC synthesis of a Pomalidomide-based PROTAC.
| Parameter | Value |
| Reaction Scale | 0.1 mmol |
| Reactant Ratio (Azide:Alkyne) | 1:1 |
| Copper(II) Sulfate (mol%) | 1 mol% |
| Sodium Ascorbate (mol%) | 5 mol% |
| THPTA (mol%) | 5 mol% |
| Reaction Time | 2-4 hours |
| Typical Yield (after purification) | 60-85% |
| Purity (by LC-MS) | >95% |
Visualizations
Caption: Workflow for the synthesis and characterization of a Pomalidomide-based PROTAC.
Caption: Signaling pathway of PROTAC-mediated BTK degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Pomalidomide-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-PEG2-azide in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reagent is a fundamental building block for the synthesis of targeted therapies, most notably Proteolysis Targeting Chimeras (PROTACs).
1. Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] The reaction's driving force is the ring strain of a cyclooctyne, which is released upon forming a stable triazole with an azide (B81097).[]
This compound is a heterobifunctional molecule designed for this purpose. It consists of three key components:
-
Pomalidomide (B1683931): A potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[][5]
-
PEG2 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility.
-
Terminal Azide: A functional group that specifically reacts with strained alkynes (e.g., DBCO, BCN) via SPAAC.[6][7]
This combination makes this compound an invaluable tool for conjugating the CRBN-recruiting moiety to a target protein ligand, thereby generating PROTACs for targeted protein degradation.[5]
2. Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide is an immunomodulatory drug (IMiD) that functions by binding to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[8] In the context of a PROTAC, the pomalidomide end of the molecule serves to recruit this cellular machinery. When the other end of the PROTAC binds to a protein of interest (POI), a ternary complex is formed between the POI, the PROTAC, and CRBN. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[] This targeted degradation allows for the selective elimination of disease-causing proteins.[]
3. Data Presentation
Quantitative data is crucial for the successful synthesis and application of PROTACs. The following tables summarize the key properties of the starting material and representative reaction parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₇ |
| Molecular Weight | 444.40 g/mol [5] |
| CAS Number | 2267306-14-7[5] |
| Appearance | Powder[5] |
| Purity (Assay) | ≥95%[5] |
| Storage Temperature | 2-8°C[5] |
| Functional Group | Azide[5] |
Table 2: Representative SPAAC Reaction Parameters for PROTAC Synthesis
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reactants | This compound & Strained Alkyne-Ligand (e.g., DBCO, BCN) | The strained alkyne is typically conjugated to the protein-targeting "warhead".[6][7] |
| Molar Ratio | 1.1 to 1.5 equivalents of azide component | A slight excess of the azide ensures complete consumption of the more complex alkyne-ligand.[7] |
| Solvent | Anhydrous DMSO or DMF | Ensures solubility of reactants.[7] |
| Concentration | 1-10 mM | A common concentration range for efficient reaction kinetics.[7] |
| Temperature | Room Temperature (20-25°C) | SPAAC proceeds efficiently under mild conditions.[7][9] |
| Reaction Time | 1 - 12 hours | Progress should be monitored to determine completion.[9][10][11] |
| Monitoring | LC-MS | Used to track the consumption of starting materials and the formation of the desired product.[7] |
4. Experimental Protocols
This section provides a detailed protocol for the synthesis of a PROTAC using this compound and a strained alkyne-functionalized ligand via SPAAC.
Protocol 1: Synthesis of a PROTAC via SPAAC
This protocol describes the general procedure for conjugating this compound to a strained alkyne-containing molecule (e.g., a DBCO-functionalized protein ligand).[7][10]
Materials:
-
This compound
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-ligand)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Clean, dry reaction vial with a magnetic stir bar
-
Analytical and Preparative HPLC systems
-
LC-MS and NMR instruments
Procedure:
-
Reagent Preparation (Stock Solutions):
-
Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the DBCO-functionalized ligand in anhydrous DMSO.
-
Prepare a 12 mM stock solution of this compound in anhydrous DMSO (this will provide 1.2 equivalents in the final reaction).[7]
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired volume of the 10 mM DBCO-functionalized ligand solution.
-
While stirring, add the corresponding volume of the 12 mM this compound solution.
-
Ensure the final reactant concentrations are within the 1-10 mM range.[7] Cap the vial securely.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) by taking a small aliquot, diluting it, and analyzing via LC-MS.
-
The reaction is complete when the limiting reagent (typically the DBCO-ligand) is fully consumed. This can take anywhere from 1 to 12 hours.[9][10]
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., DMSO or methanol) to prevent precipitation.
-
Purify the crude product using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Collect the fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product using LC-MS (to verify molecular weight) and ¹H/¹³C NMR (to verify structure).[7]
-
Store the purified PROTAC at -20°C or -80°C, protected from light and moisture.
-
5. Logical Relationship in PROTAC Synthesis
The SPAAC reaction serves as the chemical ligation step that brings together the two critical functional ends of a PROTAC molecule.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. This compound 2267306-14-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: An Experimental Workflow for PROTAC Synthesis and Evaluation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality with the potential to target previously "undruggable" proteins. Unlike traditional inhibitors that simply block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] This is achieved through their unique structure, which consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to a sustained and potent biological effect.[1]
This document provides a comprehensive guide to the experimental workflow for the synthesis and evaluation of PROTACs, complete with detailed protocols for key assays and data presentation guidelines to aid researchers in this rapidly evolving field.
PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that involves the strategic linking of a POI ligand and an E3 ligase ligand.[5] A modular approach is often employed, allowing for the systematic variation of each component to optimize the final PROTAC's efficacy.
Protocol 1: Synthesis of a Representative BRD4-targeting PROTAC
This protocol outlines the synthesis of a common type of PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
JQ1-acid (POI ligand precursor)
-
Pomalidomide-linker-amine (E3 ligase ligand with a linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve JQ1-acid (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of JQ1.
-
Coupling: To the activated JQ1-acid solution, add the pomalidomide-linker-amine (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
In Vitro Evaluation
A series of in vitro assays are crucial to characterize the synthesized PROTAC's binding affinity, degradation efficacy, and mechanism of action.
Data Presentation: In Vitro Efficacy of Various PROTACs
The following table summarizes the in vitro degradation potency (DC50) and efficacy (Dmax) of several well-characterized PROTACs targeting different proteins.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | <1 | >90 | [3] |
| MZ1 | BRD4 | VHL | H661 | 8 | >90 | [3] |
| RC-2 | BTK | CRBN | Mino | ~10 | >85 | [3] |
| Compound 8b | BRD4 | VHL | PC3 | 1.3 | >90 | [2] |
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein in response to PROTAC treatment.[6]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and detect the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This Co-IP protocol is designed to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).[7]
Materials:
-
Cells treated with the PROTAC or vehicle control
-
Co-IP lysis buffer
-
Primary antibody against the E3 ligase or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or sample buffer for Western blotting
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-bound complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, providing insights into the downstream functional consequences of protein degradation.[8]
Materials:
-
Cell line of interest
-
PROTAC compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
In Vivo Evaluation
In vivo studies are essential to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC, as well as its overall efficacy and safety in a living organism.[9]
Data Presentation: In Vivo Efficacy and Pharmacokinetics of PROTACs
The following tables provide representative data on the in vivo tumor growth inhibition and pharmacokinetic parameters of selected PROTACs.
Tumor Growth Inhibition in Xenograft Models
| PROTAC | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| A1874 | BRD4 | Colon Cancer Xenograft | 50 mg/kg, i.p., daily | Significant | [10] |
| ARV-110 | Androgen Receptor | Prostate Cancer Xenograft | 10 mg/kg, p.o., daily | Significant | [11] |
Pharmacokinetic Parameters in Rats
| PROTAC | Dosing Route | Cmax (ng/mL) | T1/2 (h) | AUC (µM·h) | Reference |
| PROTAC-3-gefitinib | Oral | 67 | 7.2 | 898 | [12] |
Protocol 5: Pharmacokinetics (PK) and Pharmacodynamics (PD) Study
This protocol outlines a general approach for conducting in vivo PK/PD studies.
Materials:
-
Animal model (e.g., mice with tumor xenografts)
-
PROTAC formulated for in vivo administration
-
Blood collection supplies
-
Tissue harvesting tools
-
Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)
-
Western blotting or other methods for target protein quantification in tissues
Procedure:
-
Animal Dosing: Administer the PROTAC to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
PK Analysis: Collect blood samples at various time points post-administration. Process the blood to obtain plasma and measure the PROTAC concentration using a validated analytical method. Calculate key PK parameters such as Cmax (maximum concentration), T1/2 (half-life), and AUC (area under the curve).[9]
-
PD Analysis: At the end of the study, or at specific time points, collect tumors and other relevant tissues. Prepare tissue lysates and quantify the levels of the target protein using methods like Western blotting or immunohistochemistry to assess the extent and duration of protein degradation.
-
Efficacy Assessment: For tumor models, monitor tumor volume and body weight throughout the study to evaluate the anti-tumor efficacy and tolerability of the PROTAC.
Visualizations
PROTAC Mechanism of Action and Downstream Signaling
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of BRD4, an epigenetic reader, leads to the downregulation of the oncogene c-Myc, which in turn can induce cell cycle arrest and apoptosis.[4]
Caption: PROTAC-induced protein degradation and its downstream effects.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow from initial design and synthesis to comprehensive in vitro and in vivo characterization.
Caption: Overall experimental workflow for PROTAC development.
Conclusion
The experimental workflow for PROTAC synthesis and evaluation is a multi-faceted process that requires a combination of synthetic chemistry, biochemistry, cell biology, and pharmacology. The protocols and guidelines presented in this document provide a solid framework for researchers to design, synthesize, and characterize novel PROTACs. By systematically evaluating the in vitro and in vivo properties of these innovative molecules, the scientific community can continue to advance the development of this promising new class of therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.co.jp [promega.co.jp]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-PEG2-azide in a Research Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-azide is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest from cells by coopting the cell's own ubiquitin-proteasome system.[2] This molecule incorporates three key components:
-
Pomalidomide (B1683931): An immunomodulatory drug that acts as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol linker that provides a flexible spacer of optimal length and hydrophilicity, which is critical for the formation of a stable ternary complex.[5][6]
-
Azide (B81097) Terminus: A reactive azide group (-N3) that enables efficient and specific conjugation to a target protein ligand via "click chemistry".[7][8]
These application notes provide a comprehensive guide for the utilization of this compound in a research laboratory setting, covering its mechanism of action, essential safety protocols, and detailed experimental procedures.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound leverages the cell's natural protein disposal machinery. The pomalidomide portion of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the target protein of interest (POI).[9] This simultaneous binding event brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6]
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
Pomalidomide is a thalidomide (B1683933) analog and a known teratogen, requiring strict handling protocols. The terminal azide group also presents a potential hazard.[10]
Personal Protective Equipment (PPE) and Engineering Controls:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving is recommended).[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[10] |
| Body Protection | Disposable, solid-front, back-closing laboratory coat with long sleeves and elastic or knit cuffs.[10] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a potential for aerosolization.[10] |
| Control Type | Specification |
| Primary Engineering Control | All handling of this compound, particularly in its solid form or during the preparation of solutions, must be conducted in a certified chemical fume hood or a glove box.[10] |
| General Laboratory Ventilation | Ensure adequate general laboratory ventilation to supplement primary engineering controls.[10] |
| Safety Shield | A blast shield should be utilized when working with significant quantities of the azide-containing compound or if heating is involved, due to the potential for explosive decomposition of azides.[10] |
Handling Procedures:
-
Weighing: If weighing the solid, do so within a ventilated balance enclosure or glove box to prevent inhalation of dust.[10]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid to minimize aerosolization.[10]
-
Transfer: Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid material to avoid the formation of shock-sensitive metal azides.[10]
-
Incompatible Materials: Keep the compound away from strong acids, oxidizing agents, and heavy metals.[10]
-
Waste Disposal: All waste materials contaminated with this compound must be treated as hazardous waste and collected in a designated, clearly labeled container.[10]
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized ligand for a protein of interest.
Materials and Reagents:
| Reagent | Recommended Stock Concentration | Solvent |
| This compound | 10 mM | DMSO |
| Alkyne-functionalized POI Ligand | 10 mM | DMSO |
| Copper(II) Sulfate (CuSO4) | 50 mM | Water |
| Sodium Ascorbate (B8700270) | 100 mM (prepare fresh) | Water |
Procedure:
-
Preparation of Reactants:
-
Prepare stock solutions of this compound, the alkyne-functionalized ligand, CuSO4, and sodium ascorbate as detailed in the table above.[6]
-
-
Reaction Setup:
-
Reaction Initiation and Incubation:
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.[11]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification:
Caption: Experimental workflow for PROTAC synthesis.
Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation (Western Blot)
This is the primary assay to quantify the degradation of the target protein in a cellular context.[12]
Materials and Reagents:
| Reagent | Purpose |
| Cell Culture Medium | For cell growth and maintenance |
| Synthesized PROTAC | For cell treatment |
| DMSO | Vehicle control |
| Ice-cold PBS | For washing cells |
| RIPA Lysis Buffer with Protease Inhibitors | For cell lysis |
| BCA Protein Assay Kit | For protein quantification |
| Laemmli Sample Buffer | For sample preparation |
| SDS-PAGE Gels | For protein separation |
| PVDF Membrane | For protein transfer |
| Blocking Buffer (5% non-fat milk or BSA in TBST) | To block non-specific binding |
| Primary Antibody against POI | To detect the target protein |
| Primary Antibody against Loading Control (e.g., β-actin, GAPDH) | To normalize protein levels |
| HRP-conjugated Secondary Antibody | To detect the primary antibody |
| Chemiluminescent Substrate (ECL) | For signal detection |
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Develop the blot using a chemiluminescent substrate and visualize the bands on an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.[6]
-
Calculate the percentage of protein degradation relative to the vehicle control.[6]
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[12]
-
Caption: Workflow for Western blot analysis of protein degradation.
Data Presentation
The following table summarizes key quantitative data associated with the application of this compound in PROTAC development.
| Parameter | Value/Range | Application | Reference |
| PROTAC Synthesis | |||
| This compound:Alkyne Ligand Ratio | 1:1 to 1:1.2 | CuAAC Reaction | |
| CuSO4 Concentration | 0.1 - 0.3 equivalents | CuAAC Reaction | |
| Sodium Ascorbate Concentration | 1.0 - 2.0 equivalents | CuAAC Reaction | |
| Reaction Time | 1 - 12 hours | CuAAC Reaction | |
| Cellular Assays | |||
| PROTAC Treatment Concentration Range | 0.1 nM - 10 µM | Western Blot | |
| PROTAC Treatment Duration | 18 - 24 hours | Western Blot | [6][13] |
| Storage | |||
| Stock Solution Storage | -80°C for 6 months, -20°C for 1 month (protect from light) | Long-term Stability | [7] |
| Solid Compound Storage | 2-8°C for short term, -20°C for long term | Long-term Stability | [5] |
Note: The optimal linker length and composition can vary for different target proteins, and systematic evaluation is necessary to identify the most effective degrader.[12] The choice between pomalidomide-based and other E3 ligase ligands like thalidomide can also significantly influence a PROTAC's efficacy.[9] Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can facilitate more efficient ternary complex formation.[9]
References
- 1. This compound 2267306-14-7 [sigmaaldrich.com]
- 2. Targeted Protein Degradation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating a Protein of Interest to Pomalidomide-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document provides a detailed protocol for conjugating a protein of interest to Pomalidomide-PEG2-azide, a readily available building block for PROTAC synthesis.
The conjugation is achieved through a two-step process. First, an alkyne functional group is introduced into the protein of interest. Subsequently, the alkyne-modified protein is conjugated to the azide (B81097) group of this compound via a highly specific and efficient "click chemistry" reaction, either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer a robust and versatile strategy for the synthesis of protein-pomalidomide conjugates for applications in targeted protein degradation research.
Pomalidomide Signaling Pathway
Pomalidomide functions by binding to the substrate receptor Cereblon (CRBN), a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors results in immunomodulatory and anti-proliferative effects.[2][4]
Experimental Workflow
The overall experimental workflow for conjugating a protein of interest to this compound is depicted below. It involves the introduction of an alkyne handle into the protein, followed by the click chemistry reaction, and subsequent purification and characterization of the conjugate.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Protein of Interest | N/A | Should be purified and in an amine-free buffer (e.g., PBS). |
| This compound | Commercial vendors | Store at -20°C or -80°C, protected from light.[5] |
| Alkyne-PEG4-NHS Ester | Commercial vendors | For introducing alkyne groups onto the protein. |
| Copper(II) Sulfate (CuSO4) | Commercial vendors | For CuAAC reaction. |
| THPTA | Commercial vendors | Copper(I)-stabilizing ligand for CuAAC. |
| Sodium Ascorbate (B8700270) | Commercial vendors | Reducing agent for CuAAC. Prepare fresh. |
| DBCO-PEG4-NHS Ester | Commercial vendors | For introducing a strained alkyne for SPAAC. |
| Anhydrous DMSO | Commercial vendors | For dissolving reagents. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | Reaction buffer. |
| Desalting Columns | Commercial vendors | For purification. |
Experimental Protocols
Protocol 1: Introduction of an Alkyne Group into the Protein of Interest
This protocol describes the modification of primary amines (lysine residues and the N-terminus) on the protein surface with an alkyne group using an NHS ester.
-
Protein Preparation :
-
Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.[6]
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.[7]
-
-
Reagent Preparation :
-
Immediately before use, prepare a 10 mM stock solution of Alkyne-PEG4-NHS Ester in anhydrous DMSO.[6]
-
-
Labeling Reaction :
-
Removal of Excess Reagent :
-
Remove unreacted Alkyne-PEG4-NHS Ester by using a desalting column or dialysis equilibrated with PBS, pH 7.4.
-
Protocol 2: Conjugation of Alkyne-Modified Protein to this compound
Two alternative methods are provided: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is recommended for proteins that are sensitive to copper ions.[9]
Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[10]
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the alkyne-modified protein (from Protocol 1) and this compound. A 3- to 10-fold molar excess of the pomalidomide-azide is recommended.[11]
-
Add the THPTA ligand to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
| Component | Final Concentration (Suggested) |
| Alkyne-Modified Protein | 1-10 µM |
| This compound | 30-100 µM |
| CuSO4 | 1 mM |
| THPTA | 1 mM |
| Sodium Ascorbate | 5 mM |
-
Incubation :
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.[10]
-
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For this method, the protein of interest should be modified with a strained alkyne, such as DBCO, using a corresponding NHS ester (e.g., DBCO-PEG4-NHS Ester) in Protocol 1.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the DBCO-modified protein and this compound. A 3- to 10-fold molar excess of the pomalidomide-azide is recommended.
-
-
Incubation :
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Protocol 3: Purification of the Protein-Pomalidomide Conjugate
-
Purification :
-
Purify the crude reaction mixture from Protocol 2 to remove unreacted this compound and other reagents.
-
Size-exclusion chromatography (SEC) or the use of desalting columns is recommended.[13] Equilibrate the column with a suitable buffer, such as PBS, pH 7.4.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis :
-
Mass Spectrometry :
-
For a more precise characterization, analyze the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15]
-
This will confirm the exact molecular weight of the conjugate and allow for the determination of the degree of labeling (DOL), which is the average number of pomalidomide molecules conjugated per protein molecule.[15]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Protein Concentration for Labeling | 1-10 mg/mL | [6] |
| Molar Excess of NHS-Alkyne Ester | 10- to 20-fold | [8] |
| Molar Excess of this compound | 3- to 10-fold | [11] |
| CuAAC Reaction Time | 1-4 hours | [10] |
| SPAAC Reaction Time | 4-12 hours | [12] |
| Expected Outcome | Increased molecular weight of the protein, confirmed by SDS-PAGE and Mass Spectrometry. | [14][15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester.- Presence of primary amines in the protein buffer.- Insufficient molar excess of reagents. | - Use fresh NHS-alkyne ester.- Ensure the protein is in an amine-free buffer.- Optimize the molar excess of the NHS-alkyne and pomalidomide-azide. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability. | - Minimize the volume of DMSO added to the reaction.- Perform the reaction at a lower temperature (4°C). |
| Smearing on SDS-PAGE | - Heterogeneous conjugation.- Protein aggregation. | - Optimize the labeling reaction to achieve a more uniform degree of labeling.- Include a purification step to remove aggregates. |
Conclusion
This document provides a comprehensive guide for the conjugation of a protein of interest to this compound. By following these protocols, researchers can successfully synthesize protein-pomalidomide conjugates for use in targeted protein degradation studies. The choice between CuAAC and SPAAC provides flexibility depending on the nature of the protein of interest. Proper purification and characterization are crucial to ensure the quality and functionality of the final conjugate.
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aboligo.com [aboligo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Based Assays for Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is a key component in many PROTACs.[3][4][5] Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a target-binding ligand, a linker, and a pomalidomide moiety that recruits the CRBN E3 ligase.[6] This recruitment leads to the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.[4][7]
The development and characterization of pomalidomide PROTACs require a suite of robust cell-based assays to confirm their mechanism of action, potency, and selectivity. These assays are essential for advancing promising candidates through the drug discovery pipeline. This document provides detailed application notes and protocols for key cell-based assays to evaluate pomalidomide PROTACs.
Mechanism of Action: Pomalidomide PROTACs
Pomalidomide-based PROTACs induce the degradation of a target protein of interest (POI) by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[8] The pomalidomide portion of the PROTAC binds to CRBN, while the other end binds to the POI.[8] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[8] The PROTAC molecule can then catalytically repeat the process.[4]
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Key Cell-Based Assays
A comprehensive evaluation of a pomalidomide-based PROTAC involves a series of well-controlled experiments. The following assays are critical for characterizing the activity, potency, and selectivity of a novel PROTAC.
Caption: A typical experimental workflow for validating a pomalidomide-based PROTAC.[5]
Target Protein Degradation Assay
This is the primary assay to determine the potency and efficacy of a PROTAC in reducing the levels of the target protein.
Protocol: Western Blot for Protein Degradation [5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to ensure they are 70-80% confluent at the time of harvest.[8] Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and relevant controls (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[5] Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[3]
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
-
Detection and Quantification:
Alternative Protocol: HiBiT Assay for Live-Cell Kinetic Degradation
The HiBiT assay provides a quantitative and kinetic measurement of protein degradation in live cells.[9] This technology involves tagging the endogenous target protein with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[10] In the presence of the LgBiT protein, a luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged target protein.[10]
-
Cell Line Generation:
-
Assay Setup:
-
PROTAC Treatment and Measurement:
-
Treat cells with a serial dilution of the PROTAC.
-
Measure luminescence kinetically over time using a luminometer.[10]
-
-
Data Analysis:
-
Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.[10]
-
Data Presentation: Target Protein Degradation
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC | POI-X | Cancer Cell Line A | 10 | >90 |
| N-methyl-pomalidomide Control | POI-X | Cancer Cell Line A | >10,000 | <10 |
| Inactive Warhead Control | POI-X | Cancer Cell Line A | >10,000 | <10 |
| Pomalidomide (alone) | POI-X | Cancer Cell Line A | No Degradation | 0 |
Data in this table is hypothetical for illustrative purposes.[5]
Cell Viability Assay
This assay is crucial to determine if the observed phenotype is due to the specific degradation of the target protein or a result of general cytotoxicity.[3][8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [8]
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Incubate and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).[3]
-
Data Presentation: Cell Viability
| Compound | Cell Line | IC50 (nM) |
| Active PROTAC | Cancer Cell Line A | 50 |
| Doxorubicin (Positive Control) | Cancer Cell Line A | 20 |
| N-methyl-pomalidomide Control | Cancer Cell Line A | >10,000 |
Data in this table is hypothetical for illustrative purposes.
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The NanoBRET™ assay is a powerful tool for measuring this interaction in live cells.[12][13][14]
Protocol: NanoBRET™ Ternary Complex Assay [5]
-
Cell Transfection:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.[5]
-
-
Labeling and Treatment:
-
Label the HaloTag®-CRBN with a fluorescent ligand.[5]
-
Treat the cells with the PROTAC or controls.
-
-
BRET Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[5]
-
Data Presentation: Ternary Complex Formation
| Compound | Cell Line | EC50 (nM) |
| Active PROTAC | HEK293 | 100 |
| N-methyl-pomalidomide Control | HEK293 | No Signal |
| Inactive Warhead Control | HEK293 | No Signal |
Data in this table is hypothetical for illustrative purposes.
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[5]
Protocol: In-Cell Ubiquitination Assay [5]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target.[5]
-
-
Western Blotting:
Off-Target and Selectivity Profiling
It is essential to assess the selectivity of a pomalidomide-based PROTAC, as pomalidomide itself is known to induce the degradation of neosubstrates, particularly zinc-finger transcription factors like IKZF1 and IKZF3.[5][15]
Caption: Logical troubleshooting flow for addressing off-target degradation issues.[15]
Protocol: Global Proteomics for Unbiased Off-Target Identification [15]
-
Cell Culture and Treatment:
-
Plate cells and treat with the PROTAC at various concentrations and a vehicle control for a predetermined time.[15]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells, and digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.[3]
-
-
Data Analysis:
-
Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly degraded.[3]
-
Protocol: Western Blotting for Known Pomalidomide Neosubstrates [5]
-
Perform western blotting as described in the target protein degradation assay, but use primary antibodies against known pomalidomide neosubstrates such as IKZF1 and IKZF3.[5]
Data Presentation: Off-Target Analysis
| Compound | Target Protein Degradation (Dmax %) | IKZF1 Degradation (Dmax %) |
| Active PROTAC | >90% | ~50% |
| Pomalidomide (alone) | 0% | >90% |
| N-methyl-pomalidomide Control | <10% | <5% |
Data in this table is hypothetical for illustrative purposes.[5]
Conclusion
The development of potent and selective pomalidomide-based PROTACs relies on a systematic and rigorous evaluation using a panel of cell-based assays. The protocols and application notes provided herein offer a comprehensive framework for characterizing the mechanism of action, potency, and selectivity of novel PROTACs. By employing these assays, researchers can generate high-quality data to guide the optimization of PROTAC design and identify promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for LC-MS Analysis of Pomalidomide-PEG2-azide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). The functionalized molecule, Pomalidomide-PEG2-azide, serves as a versatile building block, enabling the conjugation of pomalidomide to a target protein ligand via "click chemistry."[1] This conjugation is a critical step in the synthesis of PROTACs, which are designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for monitoring the synthesis of these bioconjugates and characterizing the reaction products.[1] Its high sensitivity and specificity allow for the accurate identification and quantification of starting materials, products, and any potential impurities or byproducts. These application notes provide detailed protocols for the LC-MS analysis of a typical click chemistry reaction involving this compound.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the E3 ubiquitin ligase complex.[1] This binding event induces a conformational change in CRBN, leading to the recruitment of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[3] This proximity results in the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The degradation of these transcription factors is a key mechanism of pomalidomide's anti-myeloma and immunomodulatory activities.
Experimental Protocols
Protocol 1: In-situ Monitoring of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the use of LC-MS to monitor the progress of a click chemistry reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Reaction Setup:
-
In a microcentrifuge tube, dissolve this compound (1 eq.) and the alkyne-functionalized molecule (1.1 eq.) in DMSO.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (5 eq.) in water.
-
In another tube, prepare a solution of CuSO₄ (0.5 eq.) in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature.
LC-MS Sample Preparation and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot 1:100 in a solution of 50:50 ACN:water with 0.1% formic acid.
-
Vortex the diluted sample and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS Parameters:
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Scan Range (m/z) | 100 - 1500 |
Data Presentation
The following tables summarize hypothetical quantitative data from the LC-MS analysis of a click reaction between this compound and a hypothetical alkyne-containing molecule with a molecular weight of 300 g/mol .
Table 1: Expected m/z Values of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₉H₂₀N₆O₇ | 444.40 | 445.15 |
| Alkyne-Reactant | C₁₈H₂₀N₂O₃ | 312.36 | 313.15 |
| Pomalidomide-PEG2-triazole Product | C₃₇H₄₀N₈O₁₀ | 756.76 | 757.29 |
Table 2: Reaction Monitoring by LC-MS (Peak Area %)
| Time (minutes) | This compound (%) | Alkyne-Reactant (%) | Pomalidomide-PEG2-triazole Product (%) |
| 0 | 48.5 | 51.5 | 0.0 |
| 15 | 25.3 | 28.1 | 46.6 |
| 30 | 10.1 | 12.5 | 77.4 |
| 60 | 2.3 | 4.8 | 92.9 |
| 120 | < 1.0 | 2.1 | > 97.0 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of the this compound reaction products.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the LC-MS analysis of this compound reaction products. The use of LC-MS is crucial for confirming the successful synthesis of pomalidomide-based bioconjugates and for ensuring their purity, which is a critical aspect of drug development and manufacturing. The detailed methodologies and expected outcomes will aid researchers and scientists in setting up and interpreting their own LC-MS analyses for similar chemical transformations.
References
Application Notes and Protocols for the Purification of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] Pomalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a wide array of disease-causing proteins.[1][2] The synthesis of these heterobifunctional molecules often results in complex crude mixtures containing starting materials, reagents, and byproducts.[3] Due to their unique structures, often leading to high molecular weight, complex stereochemistry, and poor physicochemical properties like low aqueous solubility, their purification presents significant challenges.[3]
Achieving high purity (>95%) is critical for accurate biological evaluation and further development.[4] This document provides detailed protocols and application notes for the multi-step purification of pomalidomide-based PROTACs, primarily focusing on flash column chromatography and preparative high-performance liquid chromatography (HPLC).
General Purification Workflow
The purification of pomalidomide-based PROTACs is typically a multi-step process designed to efficiently remove impurities.[4][5] The general workflow begins with an initial work-up and extraction to remove water-soluble impurities, followed by a coarse purification step using flash column chromatography. The final polishing step to achieve high purity is performed using preparative reversed-phase HPLC (RP-HPLC).[4] For PROTACs containing chiral centers, such as the pomalidomide (B1683931) moiety itself, a final chiral HPLC analysis is crucial to ensure enantiomeric purity.[6]
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
This initial step aims to remove water-soluble reagents and byproducts from the crude reaction mixture.[4]
-
Quenching: Upon reaction completion as monitored by LC-MS, cool the reaction mixture to room temperature. If the reaction was performed under basic or acidic conditions, carefully neutralize it. For many coupling reactions, quenching is achieved by adding water.[6]
-
Extraction: If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).[4][6] Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[1][4] The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography (Normal-Phase)
This step provides a coarse purification to remove major impurities based on polarity.[4][5]
-
Stationary Phase: Silica (B1680970) gel (typically 230-400 mesh) is commonly used.[4]
-
Sample Preparation: Dissolve the crude product obtained from Protocol 1 in a minimal amount of a suitable solvent, such as DCM.[5] If the product has poor solubility, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.
-
Column Packing and Equilibration: Pack a glass or pre-packed column with silica gel using a slurry method with the initial mobile phase solvent. Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Elution: A gradient of a more polar solvent in a less polar solvent is typically used. Common solvent systems include methanol (B129727) in DCM (e.g., 0-10% MeOH/DCM) or ethyl acetate in hexanes.[4][7] The specific gradient will depend on the polarity of the PROTAC and its impurities, often determined by thin-layer chromatography (TLC) analysis beforehand.
-
Fraction Collection: Collect fractions as the solvent is passed through the column. Monitor the fractions by TLC or LC-MS to identify those containing the desired PROTAC.[5]
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the partially purified PROTAC.[4]
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
This is the final polishing step to achieve high purity (>95%) by separating the PROTAC from closely related impurities.[1][3]
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.[4]
-
Stationary Phase: A C18 column is generally suitable for the purification of most PROTACs.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol, also containing 0.1% TFA or 0.1% formic acid.
-
Note: The acidic modifier is crucial for achieving good peak shape and reproducibility.[4]
-
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent like DMSO, DMF, or the initial mobile phase.[3][4] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the column.[3]
-
Chromatographic Method:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the prepared sample onto the column.
-
Elute the PROTAC using a linear gradient, increasing the percentage of Solvent B. A typical gradient might run from 5% to 95% Solvent B over 30-40 minutes.[4] The flow rate will depend on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[3]
-
-
Fraction Collection and Analysis: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).[4] Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions using analytical LC-MS.
-
Final Step: Combine the fractions that meet the desired purity level and lyophilize (freeze-dry) to obtain the final PROTAC as a solid.[4][8]
Protocol 4: Chiral HPLC Analysis
Pomalidomide contains a chiral center that can racemize under certain synthetic conditions.[6] It is essential to confirm the enantiomeric purity of the final PROTAC, as the (S)-enantiomer binds to CRBN with higher affinity.[6]
-
Column Selection: A suitable chiral stationary phase is required. A common choice is a Daicel Chiralpak IA column (4.6 x 250 mm, 5 µm).[6][9]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol and glacial acetic acid (e.g., 99.9:0.1 v/v).[6][9] Isocratic elution is often used.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve a small amount of the purified PROTAC (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.[6]
-
Injection and Analysis: Inject the sample and monitor the separation at an appropriate wavelength (e.g., 220 nm).[6][9] The two enantiomers should resolve into distinct peaks.
-
Optimization: If separation is not optimal, the mobile phase composition (e.g., percentage of acetic acid) or flow rate can be adjusted.[6]
Quantitative Data Summary
The following tables provide examples of typical conditions and expected outcomes for the purification of pomalidomide-based PROTACs. Actual results may vary depending on the specific molecule and experimental conditions.
Table 1: Typical Purification Yields and Purity
| Purification Step | Typical Yield Range | Typical Purity Achieved | Reference(s) |
| Flash Column Chromatography | 50 - 80% | 80 - 95% | [10] |
| Preparative RP-HPLC | 60 - 90% | >95% | [4] |
| Overall Yield (Post-Purification) | 30 - 70% | >95% |
Table 2: Example Preparative RP-HPLC Conditions
| Parameter | Condition | Reference(s) |
| Column | C18, e.g., 21.2 x 150 mm, 5 µm | [3][4] |
| Mobile Phase A | 0.1% TFA in Water | [4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [4] |
| Gradient | 5% to 95% B over 30 minutes | [4] |
| Flow Rate | 20 mL/min | [3] |
| Detection | UV at 254 nm or 280 nm | [4] |
| Sample Solvent | DMSO or DMF, diluted with Mobile Phase A | [3] |
Table 3: Example Chiral HPLC Analysis Conditions
| Parameter | Condition | Reference(s) |
| Column | Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm | [6][9] |
| Mobile Phase | Methanol : Glacial Acetic Acid (99.9:0.1) | [6] |
| Elution Mode | Isocratic | [11] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 220 nm | [6][9] |
| Sample Conc. | ~1 mg/mL in mobile phase | [6] |
PROTAC Mechanism of Action: Signaling Pathway
Pomalidomide-based PROTACs function by inducing proximity between the target protein (POI) and the CRBN E3 ligase.[12] The pomalidomide moiety binds to CRBN, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[8] The other end of the PROTAC, the "warhead," binds to the POI. This brings the E3 ligase close to the POI, forming a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein, freeing the PROTAC to repeat the cycle.[1][12]
Conclusion
The successful purification of pomalidomide-based PROTACs is a critical step in their development as therapeutic agents. A systematic, multi-step approach combining aqueous work-up, flash chromatography, and preparative RP-HPLC is a reliable strategy for achieving the high levels of purity required for biological assays.[4] Furthermore, careful analysis of enantiomeric purity is essential due to the chiral nature of the pomalidomide moiety.[6] The protocols and data presented here provide a comprehensive guide for researchers to develop robust and effective purification strategies for these complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. benchchem.com [benchchem.com]
Practical Guide to Building a PROTAC Library with Pomalidomide-PEG2-azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete degradation of the target protein, offering a powerful and often more effective therapeutic strategy.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][4]
Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component in PROTAC design.[][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[1][7]
This document provides a practical guide for the construction of a PROTAC library utilizing a Pomalidomide-PEG2-azide building block. The terminal azide (B81097) group allows for the efficient and modular assembly of the PROTAC library via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with a corresponding library of alkyne-functionalized POI ligands.[8][] This approach enables the rapid generation of a diverse set of PROTAC molecules for screening and optimization.[10]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
Figure 1: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Library Synthesis
The construction of a PROTAC library using this compound follows a modular and systematic workflow. This involves the parallel synthesis of multiple PROTAC candidates by reacting the common this compound intermediate with a library of alkyne-functionalized ligands for the protein of interest.
Figure 2: Experimental workflow for PROTAC library synthesis and evaluation.
Experimental Protocols
Materials and Reagents
-
This compound (Commercially available)
-
Library of alkyne-functionalized POI ligands
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water
-
Deionized water
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water, trifluoroacetic acid)
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the parallel synthesis of a PROTAC library in a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of each alkyne-functionalized POI ligand in anhydrous DMF.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add the alkyne-functionalized POI ligand solution (1.0 eq).
-
Add the this compound solution (1.1 eq).
-
Add the solvent (e.g., DMF or tBuOH/H₂O) to reach the desired reaction concentration (typically 0.1 M).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
(Optional) If using THPTA, add the THPTA solution (0.2 eq).
-
Add the sodium ascorbate solution (0.5 eq).
-
Add the CuSO₄·5H₂O solution (0.1 eq).
-
-
Reaction and Monitoring:
-
Seal the plate and stir the reactions at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Purification:
-
Upon completion, purify the crude PROTACs from each well using preparative reverse-phase HPLC.
-
Protocol 2: Purification and Characterization
-
Purification:
-
The crude PROTACs are typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: A suitable gradient of Mobile Phase B is used to elute the PROTAC.
-
-
Characterization:
-
The purity and identity of the final PROTAC molecules should be confirmed by analytical techniques.
-
LC-MS: To confirm the molecular weight and assess purity.
-
¹H NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Data Presentation
Table 1: Representative Reagents and Conditions for CuAAC Reaction
| Parameter | Condition |
| Alkyne-POI Ligand | 1.0 eq |
| This compound | 1.1 - 1.2 eq |
| Copper(II) Sulfate | 0.1 - 0.2 eq |
| Sodium Ascorbate | 0.5 - 1.0 eq |
| Ligand (Optional) | THPTA (0.2 - 0.5 eq) |
| Solvent | DMF or tBuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Time | 12 - 24 hours |
| Typical Yield | 60 - 95% |
Table 2: Characterization Data for a Representative PROTAC
| Analysis | Purpose | Typical Outcome |
| LC-MS | Purity and Mass Confirmation | >95% purity, observed mass matches calculated mass |
| ¹H NMR | Structural Confirmation | Peaks consistent with the proposed structure |
| HRMS | Exact Mass Determination | Mass accuracy within 5 ppm |
Table 3: Example of a PROTAC Library Screening Cascade
| Assay | Purpose | Key Metrics |
| Primary Screen | ||
| Western Blot | Assess target protein degradation | % Degradation |
| Secondary Screen | ||
| DC₅₀ Determination | Quantify potency of degradation | DC₅₀ (nM) |
| Dₘₐₓ Determination | Determine maximal degradation level | Dₘₐₓ (%) |
| Tertiary Screen | ||
| Cellular Viability Assay | Evaluate cytotoxicity | IC₅₀ (µM) |
| Off-target Profiling | Assess selectivity |
Conclusion
The use of this compound as a building block provides a robust and efficient strategy for the synthesis of PROTAC libraries. The modular nature of the click chemistry approach allows for the rapid generation of diverse PROTAC molecules for structure-activity relationship (SAR) studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the efficient discovery and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins by harnessing the cell's ubiquitin-proteasome system.[1] Pomalidomide-based PROTACs are a significant class of these molecules, employing a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This recruitment facilitates the ubiquitination of a target protein of interest (POI), marking it for degradation by the 26S proteasome.[1]
These application notes provide comprehensive protocols for conducting in vitro ubiquitination assays with pomalidomide-based PROTACs. Such assays are fundamental for confirming the mechanism of action, evaluating the efficacy of novel PROTACs, and characterizing the kinetics of PROTAC-induced ubiquitination.[3]
Mechanism of Action
Pomalidomide and its derivatives bind to Cereblon (CRBN), which serves as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] In a pomalidomide-based PROTAC, the pomalidomide component acts as the E3 ligase ligand, while another ligand on the molecule engages the target protein. This dual binding induces the formation of a stable ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase machinery.[1][4] This induced proximity is the crucial first step that enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and subsequent degradation.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular events in pomalidomide-based PROTAC-mediated ubiquitination and the general workflow for an in vitro ubiquitination assay.
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum degradation achievable). In the context of in vitro ubiquitination assays, analogous metrics are used.[3]
| Parameter | Description |
| UbC₅₀ | Concentration of the PROTAC that results in 50% ubiquitination of the target protein.[3] |
| Ubₘₐₓ | Maximum percentage of target protein ubiquitination achieved.[3] |
The following table provides a summary of representative quantitative data for pomalidomide-based PROTACs, though it is important to note that these values can vary significantly based on the specific PROTAC, target protein, and experimental conditions.
| PROTAC Example | Target Protein | UbC₅₀ (nM) | Ubₘₐₓ (%) | Assay System |
| Generic Pomalidomide PROTAC | Protein X | 50 - 500 | 70 - 90 | Reconstituted in vitro system |
| Generic Pomalidomide PROTAC | Protein Y | 100 - 1000 | 60 - 80 | Reconstituted in vitro system |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol outlines the general steps for assessing the ability of a pomalidomide-based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.[3]
Materials:
-
Recombinant Human E1 enzyme (e.g., UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant Human Cereblon/DDB1/Cul4A/Rbx1 complex (CRL4^CRBN^)
-
Recombinant target protein (POI)
-
Ubiquitin
-
Pomalidomide-based PROTAC
-
ATP solution (10 mM)
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
5X SDS-PAGE sample buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The final volume is typically 20-25 µL.
| Component | Stock Concentration | Final Concentration |
| E1 Enzyme | 1 µM | 50 nM |
| E2 Enzyme | 10 µM | 200 nM |
| CRL4^CRBN^ Complex | 1 µM | 100 nM |
| Target Protein (POI) | 10 µM | 500 nM |
| Ubiquitin | 1 mM | 50 µM |
| PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM |
| ATP | 10 mM | 1 mM |
| Ubiquitination Buffer | 10X | 1X |
| Nuclease-free water | - | To final volume |
-
Initiation: Initiate the reaction by adding the ATP solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 60-120 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting.
Controls:
-
Negative Control: Replace the PROTAC with an equivalent volume of DMSO.
-
Component Controls: Omit E1, E2, or E3 ligase in separate reactions to ensure the ubiquitination is dependent on all components of the enzymatic cascade.[3]
Protocol 2: Western Blot Analysis of Ubiquitination
Procedure:
-
SDS-PAGE: Load the terminated reaction samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (or ubiquitin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme or protein | Test the activity of each component individually. |
| Incorrect buffer conditions | Optimize pH, salt concentration, and additives. | |
| Ineffective PROTAC | Synthesize a new batch or test a different PROTAC. | |
| "Hook effect" in PROTAC dose-response | Formation of non-productive binary complexes at high PROTAC concentrations | Test a wider range of PROTAC concentrations to observe the bell-shaped curve.[3] |
| High background ubiquitination | Autoubiquitination of the E3 ligase | This can be normal. Compare the signal intensity to the PROTAC-containing reactions. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the development and characterization of pomalidomide-based PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the ubiquitination and subsequent degradation of target proteins, thereby accelerating the discovery of novel therapeutics.[3] Careful optimization of assay conditions and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring Ternary Complex Formation with Pomalidomide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific target proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] For pomalidomide-based PROTACs, the E3 ligase recruited is Cereblon (CRBN).[3]
The formation of a stable ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the critical initiating step in this process.[1] The proximity induced by the ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3] The stability, kinetics, and cooperativity of this ternary complex are paramount to the efficacy and selectivity of a PROTAC.[4][5] Therefore, accurate and robust methods to characterize its formation are essential for the successful design and optimization of these targeted protein degraders.[6][7]
This document provides detailed application notes and protocols for key biophysical assays used to measure and characterize the formation of pomalidomide-PROTAC-induced ternary complexes.
PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between a target protein and the CRBN E3 ligase. This leads to the ubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in further catalytic cycles.
Quantitative Data Summary
The efficacy of a PROTAC is assessed through various quantitative measures, including its binding affinity to individual proteins (binary KD), its ability to form a stable ternary complex (ternary KD), and the cooperativity (α) of complex formation.[3] Cooperativity is a measure of how the binding of one protein partner influences the PROTAC's affinity for the other.[4] An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than would be predicted from the individual binary interactions.[8]
| PROTAC Name | Target Protein (POI) | E3 Ligase | Binary KD (PROTAC to POI) | Binary KD (PROTAC to E3) | Ternary KD (POI to PROTAC-E3) | Cooperativity (α) | Assay Method |
| dBET1 | BRD4 | CRBN | 150 nM | 1800 nM | 35 nM | ~4 | TR-FRET, ITC |
| MZ1 | BRD4 | VHL | 27 nM | 66 nM | 4.4 nM | 15 | ITC, SPR |
| ARV-771 | BRD4 | VHL | 1.8 nM | 186 nM | 2.5 nM | ~1 | SPR |
*Note: Data for VHL-based PROTACs are included for comparative purposes to illustrate the range of cooperativity values observed. Data are representative examples compiled from literature.[4][9]
Key Experimental Protocols
Several biophysical assays are employed to study the formation and stability of the PROTAC-induced ternary complex.[1] The most common methods include proximity-based assays like AlphaLISA and TR-FRET, and label-free techniques like SPR and ITC.[10]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Application Note: AlphaLISA is a highly sensitive, bead-based immunoassay ideal for detecting and quantifying the formation of ternary complexes in a high-throughput format.[3] The assay measures the proximity of donor and acceptor beads, which are brought together by the formation of the POI-PROTAC-CRBN complex. This results in the generation of a chemiluminescent signal.[]
Protocol:
-
Materials:
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the His-tagged CRBN-DDB1 complex and the GST-tagged POI at the desired final concentrations.
-
Assay Setup: In a 384-well microplate, add the His-tagged CRBN-DDB1 complex, the GST-tagged POI, and the serially diluted PROTAC. Include controls with no PROTAC and with only one protein partner.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA anti-His Acceptor beads and Glutathione Donor beads to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the log of the PROTAC concentration.
-
The resulting data typically forms a bell-shaped "hook effect" curve.[12] The peak of the curve represents the PROTAC concentration that induces maximum ternary complex formation. The descending part of the curve at high concentrations is due to the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) that do not bring the beads together.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application Note: TR-FRET is a robust, high-throughput proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., AF488) when they are brought into close proximity by the formation of the ternary complex.[1][5] Like AlphaLISA, it is a homogeneous, no-wash assay that often produces a bell-shaped curve.[1]
Protocol:
-
Materials:
-
Procedure:
-
Component Titration (Optimization): First, determine the optimal concentrations of POI and CRBN by cross-titrating them in the presence of a fixed, high concentration of PROTAC.[5]
-
PROTAC Dose-Response: Prepare a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In the microplate, add the optimized concentrations of GST-POI and His-CRBN, followed by the PROTAC serial dilution.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Antibody Addition: Add the mix of Tb-anti-GST and AF488-anti-His antibodies to all wells.[5]
-
Final Incubation: Incubate for 60-120 minutes at room temperature, protected from light.[13]
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader. Measure the emission at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.[13]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) for each well.[13]
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Fit the curve to determine the EC50 (effective concentration for 50% of maximal complex formation) and the maximum signal window.[13]
-
Surface Plasmon Resonance (SPR)
Application Note: SPR is a label-free technique that provides real-time kinetic data (kon and koff) and equilibrium binding affinities (KD) for both binary and ternary complex interactions.[14][15] In a typical setup, the E3 ligase is immobilized on a sensor chip, and the PROTAC and POI are flowed over the surface as analytes.[4] This method is powerful for calculating the cooperativity factor (α).[14]
Protocol:
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified CRBN-DDB1 complex
-
Purified POI
-
Pomalidomide-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Affinity (PROTAC:CRBN): Prepare a serial dilution of the PROTAC in running buffer. Inject the PROTAC solutions over the CRBN-immobilized surface, starting from the lowest concentration, to measure the binary binding kinetics and affinity.[13]
-
Ternary Affinity (POI:PROTAC:CRBN): Prepare solutions of the PROTAC at a constant, near-saturating concentration mixed with a serial dilution of the POI. Inject these mixtures over the CRBN surface. The increase in binding response compared to the PROTAC-only interaction indicates ternary complex formation.[15]
-
Regeneration: Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary interaction to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and KDbinary.
-
Fit the sensorgram data from the ternary interaction to determine the KDternary.
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[14]
-
Isothermal Titration Calorimetry (ITC)
Application Note: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] ITC is considered a gold-standard method for characterizing binary and ternary complex formation.[16]
Protocol:
-
Materials:
-
Isothermal titration calorimeter
-
Purified CRBN-DDB1 complex
-
Purified POI
-
Pomalidomide-based PROTAC
-
Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects)[3]
-
-
Procedure:
-
Sample Preparation: Prepare the CRBN-DDB1 complex solution (e.g., 10-20 µM) in the ITC cell. Prepare the PROTAC solution in the injection syringe at a concentration 10-15 times higher than the protein in the cell.[3]
-
Binary Titration (PROTAC into CRBN): Perform a series of injections of the PROTAC into the CRBN solution and measure the heat changes. This determines the binary binding parameters.[3]
-
Binary Titration (PROTAC into POI): Perform a separate experiment titrating the PROTAC into the POI solution.
-
Ternary Titration: To measure ternary complex formation, fill the ITC cell with a solution of the CRBN-DDB1 complex. Fill the injection syringe with a pre-mixed solution of the POI and the PROTAC. Titrate the POI-PROTAC mixture into the CRBN solution.[8]
-
-
Data Analysis:
-
Integrate the heat-change peaks from the thermogram.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes: Cellular Uptake and Permeability Assays for Pomalidomide PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic approach that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Pomalidomide-based PROTACs are a significant class of these molecules, employing a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This recruitment facilitates the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC, and CRBN, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
A critical factor governing the efficacy of a PROTAC is its ability to cross the cell membrane to reach its intracellular target.[1] Due to their high molecular weight and complex physicochemical properties, which often fall "beyond the Rule of 5," assessing the cell permeability of PROTACs is a fundamental challenge in their development.[1][3] These application notes provide detailed protocols for key assays used to evaluate the cellular uptake and permeability of pomalidomide PROTACs, offering a framework for researchers to systematically optimize their drug candidates.
Mechanism of Action: Pomalidomide PROTACs
Pomalidomide-based PROTACs function as a bridge between the target protein and the CRBN E3 ligase.[7] This proximity induces the transfer of ubiquitin to the target, marking it for destruction by the 26S proteasome.[2] The PROTAC molecule is then released and can act catalytically, degrading multiple target protein molecules.[5]
Key Permeability and Cellular Uptake Assays
A multi-assay approach is recommended to build a comprehensive permeability profile for a pomalidomide PROTAC. This typically starts with high-throughput, cell-free assays to assess passive diffusion, followed by more physiologically relevant cell-based models.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : A high-throughput, cell-free assay that models passive transcellular permeability.[3][8] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across a lipid-infused artificial membrane.[9]
-
Caco-2 Permeability Assay : This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[3] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[1][8]
-
Cellular Uptake Assays : These assays directly quantify the amount of a PROTAC that accumulates within cells over time.[1] This provides a direct measure of net influx resulting from all relevant transport processes and confirms the compound can reach its intracellular site of action.[3]
Data Presentation: Quantitative Permeability and Uptake
Summarizing experimental results in a structured format is crucial for comparing the permeability characteristics of different PROTAC candidates.
Table 1: Representative PAMPA Permeability Data
| PROTAC ID | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s) |
|---|---|---|
| Pomalidomide-PROTAC-A | 1.8 | 21.5 |
| Pomalidomide-PROTAC-B | 0.6 | 21.5 |
| Pomalidomide-PROTAC-C | 2.5 | 21.5 |
Note: Data are illustrative. High Papp values suggest better passive diffusion.[10]
Table 2: Representative Caco-2 Permeability Data
| PROTAC ID | A→B Papp (x 10⁻⁶ cm/s) | B→A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
|---|---|---|---|
| Pomalidomide-PROTAC-D | 1.1 | 7.7 | 7.0 |
| Pomalidomide-PROTAC-E | 0.5 | 7.0 | 14.0 |
| Pomalidomide-PROTAC-F | 1.5 | 3.0 | 2.0 |
Note: Data are illustrative. An efflux ratio >2 suggests the compound is a substrate for efflux pumps.[10]
Table 3: Representative Cellular Uptake Data (Target Cell Line)
| Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (pmol/mg protein) |
|---|---|---|
| 1 | 100 | 15.2 |
| 4 | 100 | 41.8 |
| 24 | 100 | 95.3 |
Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[10]
Experimental Protocols and Workflows
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a pomalidomide PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates and acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pomalidomide PROTAC and control compounds
-
LC-MS/MS system
Procedure:
-
Plate Preparation : Coat the membrane of a 96-well filter plate with a phospholipid solution and allow the solvent to evaporate.[9]
-
Solution Preparation : Prepare a donor solution of the test PROTAC in buffer (e.g., PBS at pH 7.4). Fill the wells of a 96-well acceptor plate with fresh buffer.[9]
-
Assay Assembly : Place the coated filter plate onto the acceptor plate, ensuring the filter bottom contacts the acceptor solution.[10]
-
Compound Addition : Add the PROTAC donor solution to the wells of the filter plate.[10]
-
Incubation : Incubate the plate assembly at room temperature for 4 to 16 hours on a plate shaker with gentle agitation.[3]
-
Sampling : After incubation, separate the plates. Collect samples from both the donor and acceptor wells.[3]
-
Quantification : Analyze the concentration of the pomalidomide PROTAC in all samples using a validated LC-MS/MS method.[3]
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the acceptor well, the surface area of the membrane, incubation time, and the concentration of the PROTAC in the acceptor and donor wells.[1]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a pomalidomide PROTAC across a Caco-2 cell monolayer, accounting for both passive and active transport.
Materials:
-
Caco-2 cells and cell culture reagents
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Pomalidomide PROTAC and control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture : Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[4]
-
Monolayer Integrity : Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with acceptable TEER values (e.g., >250 Ω·cm²).[1]
-
Permeability Assay (Apical to Basolateral, A→B) : a. Wash the monolayers with pre-warmed HBSS.[1] b. Add the PROTAC dosing solution to the apical (upper) compartment.[1] c. Add fresh HBSS to the basolateral (lower) compartment.[1] d. Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes), collecting samples from the basolateral side at various time points.[1]
-
Permeability Assay (Basolateral to Apical, B→A) : a. Perform the assay in the reverse direction by adding the PROTAC dosing solution to the basolateral compartment and sampling from the apical compartment.[1]
-
Quantification : Analyze the concentration of the pomalidomide PROTAC in all collected samples using a validated LC-MS/MS method.[3]
Data Analysis:
-
Calculate Papp values for both the A→B and B→A directions.
-
Determine the Efflux Ratio (ER) by dividing Papp (B→A) by Papp (A→B). An ER significantly greater than 2 suggests active efflux.[3]
Protocol 3: Cellular Uptake Assay (LC-MS/MS)
Objective: To directly quantify the intracellular accumulation of a pomalidomide PROTAC in a target cell line.
Materials:
-
Target cell line (e.g., a cancer cell line relevant to the PROTAC's target)
-
Cell culture plates (e.g., 24-well)
-
Pomalidomide PROTAC
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding : Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.[3]
-
PROTAC Treatment : Replace the culture medium with fresh medium containing the pomalidomide PROTAC at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours).[10]
-
Stopping Uptake and Washing : To stop the uptake, rapidly aspirate the PROTAC-containing medium. Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[3]
-
Cell Lysis : Add a suitable volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Collect the cell lysate.[3]
-
Quantification : a. Analyze the concentration of the pomalidomide PROTAC in the cell lysate using a validated LC-MS/MS method.[3] b. Determine the total protein concentration in each lysate sample using a BCA assay for normalization.[3]
Data Analysis: Express the intracellular concentration of the PROTAC as the amount of compound per milligram of total protein (e.g., pmol/mg protein). Plot the intracellular concentration against time to determine the rate of uptake.[3]
Conclusion
The assessment of cellular uptake and permeability is a cornerstone of pomalidomide PROTAC development. A combinatorial approach, beginning with high-throughput screening using PAMPA and progressing to more physiologically relevant models like the Caco-2 assay and direct cellular uptake measurements, provides a comprehensive understanding of a PROTAC's ability to reach its intracellular target.[3] The protocols and guidelines presented here offer a robust framework for researchers to systematically evaluate, troubleshoot, and optimize the permeability of their pomalidomide PROTAC candidates, ultimately accelerating the development of this promising therapeutic class.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-PEG2-azide Click Chemistry
Welcome to the technical support center for Pomalidomide-PEG2-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments. This compound is a versatile reagent used in Proteolysis Targeting Chimera (PROTAC) technology, enabling the conjugation of a Cereblon (CRBN) E3 ligase ligand to a target protein ligand via a PEG linker.[1] It is compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between CuAAC and SPAAC for conjugating this compound?
A1: The primary difference lies in the requirement of a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join the azide (B81097) on the Pomalidomide-PEG2 linker with a terminal alkyne on your target molecule.[2][3] It is generally faster and uses simple, linear alkynes. However, the copper catalyst can be cytotoxic, which may be a concern for applications in living systems.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target molecule.[4][6] The reaction is driven by the release of ring strain in the cyclooctyne, making it bioorthogonal and suitable for use in live cells and in vivo.[4][7] SPAAC reaction rates are typically slower than CuAAC.[8]
Q2: My CuAAC reaction with this compound is showing low or no product yield. What are the common causes?
A2: Low yields in CuAAC reactions often stem from issues with the catalyst, reagents, or reaction conditions.[9]
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[9][10]
-
Reagent Degradation: Azides can be unstable, particularly those with a low carbon-to-nitrogen ratio.[9][10]
-
Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst and inhibit the reaction.[9]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can impede the reaction.[9][11]
Q3: I am observing unexpected side products in my CuAAC reaction. What could they be?
A3: Common side reactions in CuAAC include:
-
Reduction of Azide to Amine: The reducing agent, such as sodium ascorbate (B8700270), used to generate Cu(I) can sometimes reduce the azide on your Pomalidomide-PEG2 linker to a primary amine.[10]
-
Alkyne Homocoupling (Glaser Coupling): This side reaction can occur in the presence of oxygen and results in the dimerization of your alkyne-containing molecule.[10]
-
Protein Degradation: In bioconjugation, reactive oxygen species generated by the Cu(I)/ascorbate system can lead to the degradation of certain amino acids like histidine, arginine, cysteine, and methionine.[5]
Q4: How can I purify the final conjugate after the click reaction?
A4: The purification method depends on the nature of your final product.
-
For Small Molecules: Standard techniques like extraction and column chromatography are often used.[10]
-
For Biomolecules (e.g., proteins, antibodies): Methods such as size-exclusion chromatography (SEC), dialysis, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) are effective for removing unreacted reagents and byproducts.[12][13]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | Ensure all solutions are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before use.[10][13] Perform the reaction under an inert atmosphere. Use a sufficient amount of a reducing agent like sodium ascorbate to regenerate Cu(I).[9] |
| Inhibitory Buffer Components | Avoid buffers containing chelating agents like Tris or glycine.[9][13] Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[9] |
| Poor Ligand Choice or Concentration | Use a stabilizing ligand for the copper catalyst, such as TBTA or the water-soluble THPTA, to protect Cu(I) from oxidation.[3][10] Optimize the ligand concentration. |
| Reagent Degradation | Store this compound and the alkyne partner properly (cool and protected from light).[9] Use fresh reagents whenever possible. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[11] If possible, consider a less sterically hindered alkyne. |
Issue 2: Observation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Azide Reduction to Amine | Excess reducing agent (e.g., sodium ascorbate).[10] Presence of phosphines (Staudinger reaction).[10] | Use the minimum effective concentration of the reducing agent.[10] Consider using a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent.[10] Ensure all components are free of phosphines.[10] |
| Alkyne Homocoupling | Presence of oxygen. | Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere.[10] Ensure an adequate amount of reducing agent is present.[10] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Issue: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Suboptimal Buffer Choice | Switch to a different buffer system. HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS.[12] Cell culture media like DMEM can also lead to faster reactions.[12] | | Unfavorable pH | Optimize the pH of your reaction buffer, typically within a range of 7.0 to 8.5, while ensuring it is compatible with your biomolecules.[12] | | Presence of Competing Azides | Ensure all buffers and solutions are free of sodium azide (NaN₃), which is often used as a preservative and will compete with this compound.[12] | | Low Reagent Concentration Due to Poor Solubility | For hydrophobic reactants, add a minimal amount of a compatible organic co-solvent like DMSO.[12] | | Low Reactivity of Cyclooctyne | Consider using a more reactive cyclooctyne derivative. The reactivity can be enhanced by introducing electron-withdrawing groups or by increasing ring strain.[6][14] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound (Small Molecule)
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule (e.g., 100 mM in DMF) and this compound (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of a copper-stabilizing ligand like TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[11]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[11]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[11]
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purify the product using standard chromatographic methods.
-
Protocol 2: General Procedure for SPAAC with this compound and a DBCO-labeled Biomolecule
-
Reagent Preparation:
-
Dissolve the DBCO-labeled biomolecule in an appropriate azide-free buffer (e.g., HEPES, pH 7.0-8.5) to the desired concentration (e.g., 1-10 mg/mL for a protein).[12]
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the solution of the DBCO-labeled biomolecule with the this compound stock solution. A slight molar excess of the this compound is often used.
-
Gently mix the components. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to maintain the integrity of the biomolecule.[4]
-
Incubate the reaction at a controlled temperature. While many SPAAC reactions proceed at room temperature, incubation at 37°C can increase the reaction rate.[12] Reaction times can vary from minutes to several hours.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove unreacted starting materials. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography.[12]
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Troubleshooting workflow for slow or incomplete SPAAC reactions.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to optimizing linker length for pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a pomalidomide-based PROTAC and how does it work?
A1: A pomalidomide-based PROTAC is a hetero-bifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It consists of three components: a ligand that binds to the POI, a pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The PROTAC functions by forming a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Q2: Why is the linker length so critical for the efficacy of pomalidomide PROTACs?
A2: The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] An optimal linker length ensures the correct spatial orientation for efficient ubiquitination.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable complex.[2][3] Conversely, if the linker is too long, it may lead to an entropically unfavorable complex or fail to bring the two proteins into close enough proximity for ubiquitination.[1][3]
Q3: What are the most common types of linkers used for pomalidomide PROTACs?
A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] PEG linkers are generally more hydrophilic and can improve the solubility and cell permeability of the PROTAC.[1] Alkyl linkers are more hydrophobic and, while synthetically simple, may result in lower solubility.[1] The choice between these linker types depends on the specific properties of the target protein and the warhead.[1] More rigid linkers incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings are also used to restrict conformation and potentially improve efficacy.[4][]
Q4: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[7][8] A well-designed linker can enhance the stability of the ternary complex through positive cooperativity, where the binding of the first protein increases the binding affinity for the second, which can help mitigate the hook effect.[6][8]
Q5: Is there a universal optimal linker length for pomalidomide-based PROTACs?
A5: No, there is no universally optimal linker length. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6][7] It must be empirically determined by synthesizing and testing a library of PROTACs with varying linker lengths.[4][7] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[7][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
| Issue | Potential Linker-Related Cause(s) | Suggested Troubleshooting Steps |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation: The linker may not be facilitating a productive interaction.[1] 2. Low cell permeability: The PROTAC may not be entering the cells effectively.[1] 3. Instability of the PROTAC: The molecule may be degrading in the cellular environment.[1] | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include both PEG and alkyl linkers).[1] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.[1] 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[1] 4. Evaluate the chemical stability of your PROTAC under experimental conditions. |
| Target engagement is observed, but there is no degradation. | 1. Non-productive ternary complex: The PROTAC binds to both the target and CRBN, but the resulting complex does not position the proteins correctly for ubiquitination.[1] 2. Inaccessible lysine (B10760008) residues: The lysine residues on the target protein surface may not be accessible for ubiquitination.[1] | 1. Systematically vary the linker length and attachment points on both the warhead and pomalidomide to alter the geometry of the ternary complex.[1] 2. Use computational modeling to predict more favorable ternary complex conformations. 3. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated. |
| A significant "hook effect" is observed at higher concentrations. | 1. Formation of binary complexes: At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[7] 2. Lack of positive cooperativity: The linker is not effectively promoting the stable association of the target protein and E3 ligase. | 1. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[6] 2. Modify the linker to enhance positive cooperativity. A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[6] 3. Use biophysical assays like SPR or ITC to measure cooperativity. |
| The synthesized PROTAC has poor solubility. | Hydrophobic linker: The use of long alkyl chains can decrease the overall solubility of the PROTAC molecule. | 1. Incorporate more hydrophilic moieties into the linker, such as PEG units.[1] 2. If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions.[7] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Bromodomain and Extra-Terminal (BET) Protein Degraders (Targeting BRD4)
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Alkyl | 8 | 50 | >90 |
| Compound B | Alkyl | 10 | 25 | >95 |
| Compound C | Alkyl | 12 | 10 | >98 |
| Compound D | PEG | 11 | 15 | >95 |
| Compound E | PEG | 14 | 5 | >98 |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.
Table 2: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound F | Alkyl | 9 | 100 | ~85 |
| Compound G | Alkyl | 11 | 40 | >90 |
| Compound H | PEG | 12 | 20 | >95 |
| Compound I | PEG | 15 | 8 | >95 |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.
Table 3: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound J | Alkyl | 10 | 200 | ~70 |
| Compound K | Alkyl | 13 | 80 | ~80 |
| Compound L | PEG | 14 | 30 | >90 |
| Compound M | PEG | 17 | 15 | >90 |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-PEG2-azide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Pomalidomide-PEG2-azide conjugates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My this compound conjugate has poor solubility in aqueous buffers.
-
Possible Causes and Solutions:
-
Inherent Properties of Pomalidomide (B1683931): Pomalidomide and its derivatives are known for their low aqueous solubility.[1] The PEG2 linker is included to improve hydrophilicity, but the overall molecule can still be challenging to dissolve in aqueous solutions.[2][3]
-
Suboptimal Solvent: You may be using an inappropriate solvent for initial dissolution.
-
Suggested Solution: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the primary recommended organic solvent for Pomalidomide and its derivatives.[1] From this stock solution, you can make further dilutions into your desired aqueous buffer.[1]
-
-
Precipitation upon Dilution: The conjugate may precipitate out of the aqueous buffer when diluted from the DMSO stock.
-
pH of the Aqueous Buffer: The solubility of your conjugate might be pH-dependent.
-
Suggested Solution: If your final conjugate contains ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.[1]
-
-
Issue 2: I observe precipitation of my conjugate during my experiment.
-
Possible Causes and Solutions:
-
Supersaturated Solution: The concentration of your conjugate in the aqueous buffer may be too high, leading to a supersaturated and unstable solution.
-
Suggested Solution: Try working with a lower final concentration of the conjugate.[1]
-
-
Solvent Evaporation: If you are working with volatile solvents, evaporation can increase the concentration of your conjugate and cause it to precipitate.
-
Suggested Solution: Ensure that your experimental vials and plates are properly sealed to minimize solvent evaporation.[1]
-
-
Temperature Effects: Changes in temperature can affect the solubility of your conjugate.
-
Suggested Solution: Gentle warming can sometimes help to dissolve a compound, but be cautious as excessive heat may cause degradation.[1] Conversely, if your experiments are conducted at a lower temperature than the initial dissolution, the conjugate may precipitate out. Ensure consistent temperature throughout your experiment.
-
-
Issue 3: My downstream applications are failing, and I suspect it's due to poor conjugate solubility.
-
Possible Causes and Solutions:
-
Formation of Aggregates: Poorly soluble conjugates can form aggregates, which can interfere with biological assays and lead to inconsistent results.[4][5]
-
Suggested Solution: It is crucial to ensure your conjugate is fully dissolved. Visually inspect your solutions for any particulates. If you suspect aggregation, you can try sonication to break up aggregates.[6] It is also recommended to prepare fresh solutions for each experiment to minimize the chances of aggregation over time.[6]
-
-
Inaccurate Concentration: If the conjugate is not fully dissolved, the actual concentration in solution will be lower than calculated, leading to failed experiments.
-
Suggested Solution: After preparing your solution, centrifuge it to pellet any undissolved material and measure the concentration of the supernatant. This will give you the actual concentration of the soluble conjugate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[7] It contains Pomalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group.[7] This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][8] The azide group allows for its conjugation to a target protein-binding ligand via "click chemistry".[7][8]
Q2: What is the role of the PEG2 linker in this compound?
A2: The polyethylene glycol (PEG) linker serves multiple purposes. Primarily, it enhances the aqueous solubility of the resulting conjugate.[2][][10] PEGylation, the attachment of PEG chains, creates a hydrophilic shell around the molecule, which can improve its solubility and reduce aggregation.[2][11] The length and composition of the linker are critical for the overall properties and efficacy of the final PROTAC molecule.[5][]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light.[7] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month, protected from light.[7]
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (90 mg/mL).[7] For experiments in aqueous solutions, it is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it into the desired aqueous buffer.[1]
Q5: Are there alternatives to a PEG linker for improving the solubility of Pomalidomide conjugates?
A5: While PEG linkers are a common and effective strategy, other approaches can be considered to improve the solubility of Pomalidomide conjugates. These include the incorporation of other hydrophilic linkers or the chemical modification of other parts of the molecule to introduce more polar groups.[5] Additionally, formulation strategies such as the use of cyclodextrins have been shown to improve the solubility of Pomalidomide.[12][13]
Data Presentation
Table 1: Solubility of Pomalidomide and a Derivative in Various Solvents.
| Compound | Solvent | Solubility Concentration (mg/mL) | Solubility Concentration (mM) |
| This compound | DMSO | 90 | 202.52 |
| Pomalidomide-C2-NH2 hydrochloride | DMSO | High | Not specified |
Note: Data for this compound is from a product information sheet.[7] Data for the related derivative provides a useful reference for solubility in DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent use in experiments.
Materials:
-
This compound solid[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 225.02 µL of DMSO per 1 mg of this compound).[7]
-
Vortex the solution to aid dissolution. If necessary, brief sonication or gentle warming can be applied.[1] Ensure the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[7]
Protocol 2: Conjugation of this compound to an Alkyne-Containing Ligand via CuAAC (Click Chemistry)
Objective: To synthesize a PROTAC by conjugating this compound to a ligand of interest that has been functionalized with an alkyne group.
Materials:
-
This compound stock solution in DMSO
-
Alkyne-functionalized ligand of interest stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution in water
-
Sodium ascorbate (B8700270) stock solution in water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvents (e.g., DMSO, tert-Butanol, water)
-
Reaction vial
Procedure:
-
In a reaction vial, add the this compound stock solution.
-
Add the alkyne-functionalized ligand stock solution. A slight excess of one reagent may be used to drive the reaction to completion.
-
If using THPTA, add it to the reaction mixture.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction time can range from 1 to 12 hours. Monitor the reaction progress by a suitable analytical method, such as LC-MS.[8]
-
Once the reaction is complete, the product can be purified, for example, by reverse-phase HPLC.[14]
Mandatory Visualization
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
stability issues with Pomalidomide-PEG2-azide in solution
Welcome to the Technical Support Center for Pomalidomide-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and frequently asked questions (FAQs) regarding stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pomalidomide (B1683931) moiety is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of both the pomalidomide and the PEG linker.[1] For optimal stability, solutions should be stored at low temperatures.
-
Light Exposure: Organic azides can be sensitive to light, which may lead to decomposition.[2] It is recommended to protect solutions from light.
-
Presence of Reducing Agents: Strong reducing agents can reduce the azide (B81097) group, rendering the molecule inactive for click chemistry reactions.[3]
-
Oxidizing Agents and Metal Ions: The polyethylene (B3416737) glycol (PEG) backbone can be susceptible to oxidative degradation, which can be catalyzed by certain metal ions.[1]
-
Solvent Choice: The choice of solvent is crucial. While DMSO is a common solvent for creating stock solutions, its hygroscopic nature can introduce water, which may contribute to hydrolysis over time.
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: For maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Inert Atmosphere: For extended storage, it is beneficial to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Solvent: Use anhydrous, high-purity solvents to prepare stock solutions. If using DMSO, use a freshly opened bottle to minimize water content.
Q3: My click chemistry reaction with this compound is giving a low yield. What are the potential stability-related causes?
A3: Low yields in click chemistry reactions involving this compound can stem from several stability issues:
-
Degradation of the Azide: The azide group may have been compromised due to improper storage or handling (e.g., exposure to reducing agents or light).
-
Hydrolysis of Pomalidomide: If the reaction is performed in a buffer with a non-optimal pH for an extended period, the pomalidomide moiety could hydrolyze, leading to a heterogeneous mixture of starting materials.
-
Oxidation of the PEG Linker: Degradation of the PEG chain could lead to cleavage of the molecule, preventing successful conjugation.
-
Inactivated Catalyst: In the case of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Cu(I) catalyst can be easily oxidized to the inactive Cu(II) state.[2][4]
Q4: Can I use buffers containing sodium azide (NaN₃) as a preservative in my experiments with this compound?
A4: No, it is strongly advised to avoid using buffers containing sodium azide. The azide ions from sodium azide will compete with this compound for the alkyne in click chemistry reactions, leading to significantly reduced yields of the desired product.[5] This is particularly problematic in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5]
Troubleshooting Guide for Stability Issues
This guide provides a structured approach to troubleshooting common stability-related problems encountered when working with this compound.
Issue 1: Low or No Product Yield in Click Chemistry Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degradation of this compound | Verify the integrity of your this compound stock solution using an analytical method like LC-MS or HPLC. Prepare a fresh stock solution from solid material if degradation is suspected. |
| Inactive Copper Catalyst (for CuAAC) | Use a fresh stock of the copper sulfate (B86663) and sodium ascorbate (B8700270). Prepare the sodium ascorbate solution immediately before use.[2] Consider using a direct Cu(I) source like CuBr or CuI, but handle it under an inert atmosphere. |
| Presence of Competing Azides | Ensure that none of your buffers or reagents contain sodium azide or other sources of azide ions.[5] |
| Suboptimal Reaction pH | The CuAAC reaction is generally tolerant of a wide pH range (4-12).[2] However, for the stability of the pomalidomide moiety, a pH closer to neutral (6-8) is recommended. |
| Presence of Oxygen | Deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before adding the catalyst.[2] |
Issue 2: Appearance of Unexpected Peaks in LC-MS or HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Hydrolysis of Pomalidomide | The glutarimide (B196013) or phthalimide (B116566) rings of pomalidomide can hydrolyze.[6][7] This is more likely to occur at non-neutral pH. Analyze your sample by LC-MS to identify peaks corresponding to the mass of the hydrolyzed product. Adjust the pH of your experimental solution to be closer to neutral. |
| Oxidative Degradation of PEG Linker | The PEG chain can undergo oxidation, leading to chain cleavage and the formation of byproducts like aldehydes and carboxylic acids.[1] Avoid exposure to strong oxidizing agents and sources of metal ions. Store solutions under an inert atmosphere. |
| Reduction of Azide Group | If your reaction mixture contains reducing agents (e.g., DTT, TCEP), the azide group can be reduced to an amine.[3] This will result in a mass change of -28 Da (loss of N₂). If reducing agents are necessary, consider protecting the azide or using a different conjugation strategy. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or solvent system over time.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution with the buffer/solvent of interest to a final concentration suitable for analysis (e.g., 100 µM).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC or LC-MS system to obtain the initial purity profile.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light.
-
Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 peak area to determine the percentage of degradation over time. Identify any new peaks that appear and attempt to characterize the degradation products by their mass-to-charge ratio (if using LC-MS).
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting low yields in click chemistry reactions.
Caption: Key environmental factors influencing the stability of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Permeability of Pomalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the cell permeability of pomalidomide-based degraders. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Potent in biochemical/biophysical assays, but low or no activity in cell-based assays.
This is a frequent challenge in PROTAC development and often points towards poor cellular permeability.[1]
Troubleshooting Workflow for Low PROTAC Activity
Caption: Troubleshooting logic for low cellular activity.
Possible Causes & Solutions:
-
Poor Physicochemical Properties:
-
High Molecular Weight (MW): Most PROTACs are large molecules, often exceeding the typical "Rule of 5" guidelines, which can impede passive diffusion.[1][2]
-
Large Polar Surface Area (PSA): A high PSA is a primary contributor to poor membrane permeability.[3]
-
High Hydrogen Bond Donor (HBD) and Acceptor (HBA) Count: These increase polarity, making it less favorable for the PROTAC to enter the lipid bilayer.[1][3]
-
Solution:
-
Review Physicochemical Properties: Analyze the MW, lipophilicity (logP), and PSA of your degrader. High MW and PSA, coupled with low logP, can hinder passive diffusion.[4]
-
Optimize Linker: Modify the linker to enhance drug-like properties. Consider using more rigid or cyclic linkers, or replacing amide bonds with esters to decrease HBDs.[4][5]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active degrader.[3][6]
-
-
-
Active Efflux:
-
Cause: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Solution:
-
Co-incubation with Efflux Pump Inhibitors: Treat cells with your degrader in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in intracellular concentration or target degradation suggests your degrader is a substrate for efflux pumps.[4]
-
Use Efflux Transporter-Deficient Cell Lines: If available, test your degrader in cell lines that lack specific ABC transporters.
-
-
Issue 2: Inconsistent results from cell permeability assays (e.g., PAMPA, Caco-2).
Possible Causes & Solutions:
-
Low Compound Solubility:
-
Cause: PROTACs, especially those with hydrophobic linkers, can have poor aqueous solubility, leading to precipitation in the assay buffer.[7]
-
Solution:
-
Assess Solubility: Determine the kinetic solubility of your compound in the assay buffer.
-
Modify Formulation: Consider using co-solvents (e.g., up to 1-2% DMSO) or solubility-enhancing excipients, ensuring they don't affect the assay integrity.
-
-
-
Nonspecific Binding:
-
Cause: "Sticky" compounds can bind to the plasticware of the assay plates, leading to low compound recovery and inaccurate permeability values.[8]
-
Solution:
-
Assess Compound Recovery: Perform a mass balance study by quantifying the compound in the donor and acceptor wells, as well as extracting it from the plate material at the end of the experiment.
-
Use Low-Binding Plates: Utilize commercially available low-adsorption plates.
-
-
-
Caco-2 Monolayer Integrity Issues (for Caco-2 assays):
-
Cause: Incomplete monolayer formation or toxicity of the PROTAC can compromise the integrity of the cell barrier.
-
Solution:
-
Measure TEER: Routinely measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact.[1]
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) at the concentrations used in the permeability assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of pomalidomide-based degraders?
The cell permeability of pomalidomide-based degraders is primarily influenced by:
-
Molecular Weight (MW): Generally, compounds with a lower molecular weight exhibit better permeability. However, most PROTACs are significantly larger than traditional small molecules.[3][9]
-
Lipophilicity (logP): An optimal level of lipophilicity is crucial for partitioning into the cell membrane's lipid bilayer.[3][4]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better passive diffusion.[3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity, which can decrease permeability.[3][10]
-
Three-Dimensional (3D) Conformation: The ability of a PROTAC to adopt a folded conformation can shield its polar surface area, reducing its effective polarity and improving its permeability. This "chameleonic" behavior is influenced by the linker composition.[2][3][11]
Q2: How does the linker design impact the cell permeability of PROTACs?
The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells.[12] Key aspects include:
-
Composition: Polyethylene glycol (PEG) linkers can improve solubility and may allow the PROTAC to adopt conformations that shield polar groups, facilitating cell entry.[2][7][13] Alkyl linkers are more hydrophobic, which can enhance membrane permeability but may decrease aqueous solubility.[7]
-
Length: The linker length must be optimized to balance the need for a productive ternary complex formation with favorable physicochemical properties.[14][]
-
Rigidity: Incorporating rigid elements like cyclopropyl (B3062369) groups or alkynes can reduce the number of rotatable bonds and pre-organize the PROTAC into a more permeable conformation.[3][]
Q3: What is the "hook effect" and how does it relate to cell permeability?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][16] Poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration required for effective degradation.[2]
Q4: What are some advanced strategies to overcome poor permeability?
Beyond linker optimization, several innovative strategies are being explored:
-
CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This approach involves administering two smaller, more permeable precursors that undergo a bio-orthogonal click reaction inside the cell to form the active PROTAC.[6][11]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): This strategy involves attaching the PROTAC to a tumor cell-specific antibody, enabling targeted delivery to cancer cells and overcoming general permeability issues.[11][17]
-
Novel Delivery Systems: Encapsulating PROTACs in nanoparticles, micelles, or liposomes can improve their solubility and facilitate cellular uptake.[9]
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Permeability and Degradation
| PROTAC ID | Linker Type | logP | PSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | 4-unit PEG | 2.8 | 185 | 0.8 | 50 | >90 |
| PROTAC-B | C8 Alkyl | 4.5 | 150 | 2.5 | 150 | >85 |
| PROTAC-C | C4 Alkyl-Amide | 3.2 | 195 | 0.5 | 80 | >90 |
| PROTAC-D | Cyclopropyl | 3.9 | 160 | 3.1 | 120 | >88 |
Data is hypothetical and for illustrative purposes, compiled based on general trends reported in the literature.[5][7][18]
Table 2: Physicochemical Properties of Orally Bioavailable PROTACs
| Property | Suggested Range |
| Molecular Weight (MW) | < 1000 Da |
| Topological PSA (TPSA) | < 120 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 1 |
| Hydrogen Bond Acceptors (HBA) | ≤ 9 |
| Rotatable Bonds (RB) | ≤ 10 |
Adapted from publicly available data and guidelines for orally absorbed PROTACs.[16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to evaluate passive membrane permeability.[1][19]
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add fresh buffer to the wells of the acceptor plate.
-
-
Assay Execution:
-
Place the donor plate onto the acceptor plate, ensuring the solutions are in contact with the lipid-coated filter.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess permeability and active transport.[1][19][20]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the PROTAC is a substrate of efflux transporters.
-
Visualizations
Caption: Cellular mechanism of a pomalidomide-based PROTAC.
Caption: Experimental workflows for PAMPA and Caco-2 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-Induced Degradation of Zinc-Finger Proteins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pomalidomide-induced degradation of zinc-finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of pomalidomide-induced degradation of zinc-finger proteins?
A1: Pomalidomide (B1683931) functions as a "molecular glue" that facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins, including certain zinc-finger transcription factors.[1][2] This induced proximity leads to the ubiquitination of the target zinc-finger protein by the CRL4-CRBN complex, marking it for subsequent degradation by the 26S proteasome.[1][3] The glutarimide (B196013) moiety of pomalidomide is essential for binding to CRBN and initiating this process.[1]
Q2: Which zinc-finger proteins are known to be degraded by pomalidomide?
A2: The most well-characterized zinc-finger protein targets of pomalidomide are Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5] These transcription factors are crucial for the survival of multiple myeloma cells.[2][5] However, research has shown that pomalidomide and its analogs can induce the degradation of a broader range of Cys2-His2 (C2H2) zinc-finger proteins.[4][6] Other identified targets include ZFP91 and WIZ.[3][7] Computational and experimental screens suggest that numerous other zinc-finger proteins may also be susceptible to pomalidomide-mediated degradation.[4]
Q3: What are the key components of the ubiquitin-proteasome system involved in this process?
A3: The key components are:
-
Pomalidomide: The small molecule that initiates the degradation process.[1]
-
Cereblon (CRBN): The substrate receptor of the E3 ubiquitin ligase complex that directly binds to pomalidomide.[2][8]
-
CRL4-CRBN E3 Ubiquitin Ligase Complex: This complex, composed of Cullin-4 (CUL4), DDB1, and RBX1, is responsible for attaching ubiquitin chains to the target protein.[3][8]
-
E1 Activating and E2 Conjugating Enzymes: These enzymes prepare ubiquitin for transfer to the target protein.[1]
-
Ubiquitin: A small regulatory protein that is attached to the target protein as a degradation signal.
-
26S Proteasome: A large protein complex that recognizes and degrades polyubiquitinated proteins.[1][3]
Q4: How can I confirm that the degradation of my target zinc-finger protein is pomalidomide-dependent?
A4: To confirm pomalidomide-dependent degradation, a series of control experiments are essential.[1] These include:
-
Vehicle Control (e.g., DMSO): To control for solvent effects. No degradation of the target protein is expected.[1]
-
Inactive Analog (e.g., Phthalimide): To demonstrate the requirement of the glutarimide moiety for CRBN binding and subsequent degradation. No degradation should be observed.[1]
-
CRBN Knockout/Knockdown Cells: To verify that the degradation is dependent on Cereblon. The degradation of the target protein should be rescued in these cells.[1]
-
Proteasome Inhibitor (e.g., MG132): To confirm that the degradation occurs via the proteasome. Pre-treatment with a proteasome inhibitor should prevent the degradation of the target protein.[9]
-
Competitive CRBN Ligand: Co-treatment with a competing CRBN ligand should rescue the degradation of the target protein, confirming that binding to CRBN is necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of the target zinc-finger protein is observed after pomalidomide treatment. | 1. The target protein is not a substrate for pomalidomide-mediated degradation.2. Insufficient pomalidomide concentration or treatment time.3. Low or absent CRBN expression in the cell line.4. The experimental system is not functioning correctly. | 1. Screen a panel of zinc-finger proteins to identify potential substrates.[4]2. Perform a dose-response and time-course experiment to determine the optimal conditions (e.g., 0.1-10 µM for 24 hours).[10][11]3. Verify CRBN expression levels in your cell line via Western blotting or qPCR.[12]4. Include a positive control, such as the known neosubstrate IKZF1, to confirm the experimental setup can detect pomalidomide-mediated degradation.[1] |
| High background or non-specific protein degradation is observed. | 1. Pomalidomide is causing off-target effects.2. Cell toxicity at the concentration of pomalidomide used. | 1. Use a more specific pomalidomide analog or a PROTAC with a modified pomalidomide moiety (e.g., C5-functionalized) to reduce off-target effects.[7][13]2. Perform a cell viability assay to determine the cytotoxic concentration of pomalidomide in your cell line and use a concentration below this threshold. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent pomalidomide dosage or treatment duration.3. Technical variability in protein extraction or Western blotting. | 1. Standardize cell culture protocols, including seeding density and passage number.2. Prepare fresh pomalidomide solutions and ensure accurate and consistent application.3. Use a robust protein quantification method (e.g., BCA assay) to ensure equal protein loading and include loading controls (e.g., GAPDH, β-actin) on all Western blots.[1] |
| Difficulty detecting ubiquitination of the target protein. | 1. Low levels of ubiquitinated protein.2. Rapid deubiquitination by deubiquitinating enzymes (DUBs). | 1. Perform an immunoprecipitation of the target protein followed by Western blotting for ubiquitin to enrich for the ubiquitinated species.[14]2. Treat cells with a DUB inhibitor in addition to pomalidomide to increase the signal of polyubiquitinated target protein.[1] |
Quantitative Data
Table 1: Pomalidomide-Based PROTAC Efficacy
| PROTAC Target | DC50 | Dmax | Cell Line |
| Various Proteins | Data on DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage) is crucial for quantifying PROTAC efficacy.[9] | This data is often specific to the PROTAC and target protein. | Data is highly dependent on the specific PROTAC and cell line used in the study. |
Note: Specific DC50 and Dmax values are highly dependent on the specific PROTAC construct, linker, and target protein, and are best obtained from the relevant primary literature for the molecule of interest.
Table 2: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Assay Type | Cell Line/System | IC50 |
| Pomalidomide | Competitive Bead-Based Assay | U266 Myeloma Cells | ~2 µM[5] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following pomalidomide treatment.[1][10]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of pomalidomide (e.g., 0.1-10 µM) or controls (e.g., DMSO, inactive analog) for a specified time (e.g., 24 hours).[1][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][10]
-
SDS-PAGE and Protein Transfer: Separate protein lysates on a polyacrylamide gel and transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target zinc-finger protein overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[1][10]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[1][10]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Objective: To demonstrate the pomalidomide-dependent interaction between CRBN and the target zinc-finger protein.[10]
Methodology:
-
Cell Transfection & Treatment: Co-transfect cells (e.g., HEK293T) with tagged versions of CRBN (e.g., Flag-CRBN) and the target zinc-finger protein (e.g., HA-tagged). Treat the cells with pomalidomide or DMSO for a short duration (e.g., 1 hour).[10]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer (e.g., NP-40 lysis buffer) to preserve protein-protein interactions.[10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein complex.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze the eluate by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.
Protocol 3: Quantitative Proteomics using Tandem Mass Tags (TMT)
Objective: To globally identify and quantify on-target and off-target protein degradation events induced by pomalidomide.[7]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with pomalidomide or a vehicle control at various concentrations and time points.[7]
-
Protein Extraction and Digestion: Harvest and lyse the cells in a denaturing buffer (e.g., 8M urea). Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide (B48618) (IAA). Digest the proteins into peptides using an enzyme like trypsin.[7]
-
TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT reagents.[7]
-
Sample Fractionation and Mass Spectrometry: Pool the labeled samples, desalt, and fractionate them using high-pH reversed-phase liquid chromatography. Analyze the fractions by LC-MS/MS.[7]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins based on the TMT reporter ion intensities. Identify proteins with significantly decreased abundance in the pomalidomide-treated samples as degradation targets.[7]
Visualizations
Caption: Pomalidomide-mediated degradation of zinc-finger proteins.
Caption: Workflow for assessing protein degradation by Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-PEG2-azide Conjugation
Welcome to the technical support center for Pomalidomide-PEG2-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule that incorporates the immunomodulatory drug Pomalidomide and a terminal azide (B81097) group connected by a two-unit polyethylene (B3416737) glycol (PEG) linker. Pomalidomide is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This makes this compound a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azide group allows for conjugation to a target protein ligand using "click chemistry".
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction with this compound has a low yield. What are the possible causes and solutions?
Low yields in CuAAC reactions are a common issue. Several factors can contribute to this problem.
-
Copper Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.
-
Troubleshooting Steps:
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use.
-
Use Fresh Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (e.g., CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh.
-
Employ a Stabilizing Ligand: Use a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst from oxidation. THPTA is often preferred for its water solubility in bioconjugation reactions.[1]
-
Direct Cu(I) Source: Consider using a Cu(I) salt (e.g., CuI or CuBr) directly to bypass the need for a reducing agent. However, be aware of the sensitivity of Cu(I) salts to oxidation.[1]
-
-
-
Suboptimal Reagent Concentrations: The molar ratio of reactants is critical for driving the reaction to completion.
-
Troubleshooting Steps:
-
Optimize Molar Ratios: A common starting point is a slight excess of the alkyne-containing molecule relative to this compound (e.g., 1.1 to 1.5 equivalents). The copper catalyst is typically used in catalytic amounts (e.g., 0.1 to 0.5 equivalents), with the reducing agent in excess (e.g., 1 to 5 equivalents).
-
-
-
Poor Solubility of Reactants: Pomalidomide and its derivatives can have limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Solvent Screening: A mixture of solvents is often employed. Common solvent systems include DMSO/t-BuOH/water or DMF. The choice of solvent can significantly impact reaction rate and yield.[2]
-
-
Q3: I am observing a side product with a mass corresponding to the amine-reduced form of my this compound. How can I prevent this?
The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent.
-
Troubleshooting Steps:
-
Minimize Reducing Agent: Use the lowest effective concentration of sodium ascorbate (B8700270).
-
Alternative Copper Source: As mentioned previously, using a Cu(I) source directly eliminates the need for a reducing agent.[1]
-
Avoid Phosphines: If your reaction mixture contains any phosphine-based reagents, the Staudinger reaction can lead to the formation of an amine.[1]
-
Q4: How does the PEG2 linker length in this compound affect the efficacy of the resulting PROTAC?
The length of the PEG linker is a critical parameter in PROTAC design as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
-
Too Short: A short linker can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][5]
-
Too Long: An excessively long linker may result in a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[3]
-
Flexibility and Solubility: Longer PEG linkers offer greater conformational flexibility and can improve the aqueous solubility of the PROTAC. However, excessive flexibility can be entropically unfavorable for ternary complex formation.[5]
It is often necessary to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for a specific target protein and E3 ligase pair.[5]
Q5: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), protected from light.[6] Pomalidomide itself has been shown to degrade under acidic, alkaline, and oxidative conditions, as well as upon exposure to heat and light.[7][8] Therefore, it is crucial to handle the compound in a controlled environment.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., DMSO, t-BuOH, water)
-
Reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).[4]
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution.
-
Add the alkyne-functionalized molecule solution (typically 1.1-1.5 molar equivalents).
-
If using a ligand, add the THPTA solution (e.g., 1 equivalent relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 0.1-0.5 molar equivalents).
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4]
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final conjugate as a solid.[4]
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Conjugation
| Issue | Possible Cause | Recommended Action | Quantitative Parameter to Monitor |
| Low Reaction Yield | Inactive Cu(I) catalyst due to oxidation | Degas solvents; use fresh reducing agent; add a stabilizing ligand (e.g., THPTA). | Disappearance of starting materials and formation of product peak by LC-MS. |
| Suboptimal reagent ratios | Titrate molar equivalents of alkyne (1.1-1.5 eq.), CuSO₄ (0.1-0.5 eq.), and sodium ascorbate (1-5 eq.). | Product yield (%) calculated from purified material or by quantitative NMR. | |
| Poor reactant solubility | Use a co-solvent system such as DMSO/water or DMF. | Visual inspection for precipitation; LC-MS analysis of reaction mixture. | |
| Azide Reduction to Amine | Excess reducing agent | Use the minimum effective concentration of sodium ascorbate. | Presence of a side product with a mass corresponding to the amine by LC-MS. |
| Presence of phosphines | Ensure all reagents and solvents are free of phosphines. | Purity of the final product by HPLC. | |
| Formation of Side Products | Instability of pomalidomide | Avoid harsh acidic or basic conditions; protect from light and heat. | Appearance of degradation peaks in the chromatogram. |
Mandatory Visualization
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield CuAAC reactions.
References
avoiding aggregation of Pomalidomide-PEG2-azide containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues with Pomalidomide-PEG2-azide containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are this compound containing PROTACs and why are they used?
This compound is a pre-fabricated chemical building block used in the synthesis of PROTACs.[1][2][] It consists of three key components:
-
Pomalidomide (B1683931): A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4]
-
PEG2 linker: A short, hydrophilic polyethylene (B3416737) glycol linker that connects the two ends of the PROTAC.[][6]
-
Azide group: A functional group that allows for easy and efficient "click chemistry" to attach a ligand that binds to the target protein of interest.[1]
This modular design facilitates the rapid synthesis of new PROTAC molecules for targeted protein degradation.[2]
Q2: What is PROTAC aggregation and why is it a problem?
PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, often insoluble complexes.[7] This is a significant issue because:
-
Reduced Efficacy: Aggregated PROTACs are generally inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[7]
-
Inconsistent Results: The unpredictable nature of aggregation can lead to poor reproducibility in experiments.[7]
-
Assay Interference: Large aggregates can scatter light, leading to high background signals and inaccurate readings in many biological assays.[7]
Q3: What are the common causes of aggregation for this compound containing PROTACs?
Several factors can contribute to the aggregation of these PROTACs:
-
Intrinsic Physicochemical Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which inherently leads to poor aqueous solubility.[7][8]
-
High Concentrations: Exceeding the solubility limit of the PROTAC in a given buffer is a primary cause of precipitation.[7]
-
Buffer Composition: The pH, ionic strength, and absence of stabilizing agents in the experimental buffer can significantly impact PROTAC solubility.[7]
-
Improper Handling: "Solvent shock," which occurs when a PROTAC stock solution (usually in 100% DMSO) is rapidly diluted into an aqueous buffer, can cause the compound to crash out of solution.[7] Repeated freeze-thaw cycles of stock solutions can also promote aggregation.[9]
-
Hydrophobic Nature of Ligands: While the PEG linker is hydrophilic, the pomalidomide ligand and the target-binding ligand can be hydrophobic, driving self-association.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound containing PROTAC.
Problem 1: Visible Precipitation or Cloudiness in Solution
If you observe visible particles or a cloudy appearance in your PROTAC solution, it is a clear indication of significant aggregation.
Caption: A logical workflow for troubleshooting visible PROTAC aggregation.
-
Verify Stock Solution: Ensure your stock solution in 100% DMSO is completely dissolved and free of precipitates.[11]
-
Optimize Dilution: When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to minimize "solvent shock".[7]
-
Lower Concentration: Determine if the final concentration of the PROTAC can be lowered in your experiment without compromising its activity.
-
Buffer Optimization: Modify your experimental buffer by adding solubility-enhancing excipients. Refer to the tables below for guidance.[7]
-
Sonication: Briefly sonicate the final solution to help break up small aggregates.
Problem 2: Inconsistent or Low PROTAC Activity
Even without visible precipitation, soluble aggregates can form and negatively impact your experimental results.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2267306-14-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) or its analogs as a Cereblon (CRBN) E3 ligase ligand. The focus is on strategies to reduce off-target effects associated with the pomalidomide moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in pomalidomide-based PROTACs?
A1: The most significant off-target effects stem from the inherent activity of the pomalidomide moiety itself. Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue," recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of endogenous proteins known as "neosubstrates."[1] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] This degradation is independent of the PROTAC's intended protein of interest (POI).[1] Additional off-target effects can arise from a promiscuous warhead (the ligand binding to the POI) or suboptimal linker properties.[2]
Q2: How does pomalidomide induce the degradation of zinc-finger proteins?
A2: Pomalidomide's glutarimide (B196013) ring binds to a specific pocket on CRBN, which alters the surface of the E3 ligase. This newly formed interface, in conjunction with the exposed phthalimide (B116566) portion of pomalidomide, creates a binding site for certain zinc-finger proteins.[1] This proximity between the CRBN E3 ligase and the ZF protein leads to the ubiquitination and subsequent degradation of the ZF protein by the proteasome.[1]
Q3: What is the "hook effect" and how can it contribute to off-target effects?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase).[2] These non-productive binary complexes can sequester the PROTAC, the target, or the E3 ligase, reducing the efficiency of degradation and potentially increasing the likelihood of off-target interactions.[3]
Q4: How can I experimentally identify the off-target proteins of my pomalidomide-based PROTAC?
A4: The most comprehensive and unbiased method for identifying off-target effects is quantitative mass spectrometry-based proteomics.[3][4] This technique allows for a global analysis of protein abundance changes in cells following treatment with your PROTAC. It is crucial to include appropriate controls, such as a vehicle-treated sample and a sample treated with an inactive control PROTAC, to distinguish specific degradation events from other cellular responses.[3] Potential off-targets identified through proteomics should then be validated using orthogonal methods like Western blotting.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the design and testing of pomalidomide-based PROTACs, with a focus on mitigating off-target effects.
| Issue | Potential Cause | Recommended Action |
| Significant degradation of known pomalidomide neosubstrates (e.g., IKZF1, IKZF3). | The pomalidomide moiety is inducing off-target degradation. | Modify the pomalidomide ligand: Synthesize PROTAC analogs with the linker attached to the C5 position of the phthalimide ring. This has been shown to sterically hinder the binding of zinc-finger neosubstrates.[1][5][6][7] |
| Degradation of proteins other than the intended target and known neosubstrates. | 1. Promiscuous warhead: The ligand for your protein of interest may have affinity for other proteins.[2] 2. Inappropriate linker: The linker's length, composition, or attachment point may promote the formation of off-target ternary complexes.[2] | 1. Optimize the warhead: If possible, design or select a more selective ligand for your target protein. 2. Optimize the linker: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains) to evaluate the impact on selectivity.[2] |
| Poor on-target degradation and potential for off-target effects at high concentrations. | "Hook effect": Excessive PROTAC concentrations are leading to the formation of non-productive binary complexes.[3] | Perform a detailed dose-response experiment: Carefully titrate the PROTAC concentration to identify the optimal range for target degradation and to minimize concentrations that could lead to the hook effect and increased off-target binding.[1] |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize protocols: Maintain consistent cell passage numbers, seeding densities, and reagent preparations. Ensure the stability of the PROTAC in your experimental buffers.[1] |
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for a BRD4-Targeting PROTAC
This table illustrates how quantitative proteomics data can be used to identify on-target and potential off-target degradation events. A significant negative Log2 fold change with a low p-value suggests protein degradation that requires further validation.[4]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| BRD4 | BRD4 | -3.8 | <0.001 | On-Target |
| IKZF1 | IKZF1 | -2.5 | <0.005 | Pomalidomide-related Off-Target |
| BRD2 | BRD2 | -1.2 | 0.03 | Potential Off-Target (Family Member) |
| BRD3 | BRD3 | -0.6 | 0.12 | No significant change |
| Kinase X | KINX | -2.0 | 0.008 | Potential Off-Target (Warhead-related) |
Table 2: Comparison of Pomalidomide-Based PROTACs with Different Linker Attachment Points
This table summarizes the general trend of reduced off-target degradation with C5-modified PROTACs as described in the literature.[8]
| PROTAC Linker Attachment | On-Target Degradation (DC50) | Off-Target IKZF1 Degradation (DC50) |
| C4-amino | ++ | +++ |
| C5-position | +++ | + |
Note: The data presented are representative values to illustrate the comparative performance.
Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a workflow for the global proteomic analysis of cells treated with a pomalidomide-based PROTAC to identify both on-target and off-target degradation events.[1][8]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Western Blotting for Off-Target Validation
This is a standard method to confirm the degradation of specific proteins identified through proteomics or hypothesized as potential off-targets.[1]
-
Sample Preparation:
-
Treat cells and prepare lysates as described in the proteomics protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a validated primary antibody against the potential off-target protein (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the PROTAC to potential off-target proteins within the cellular environment.[4][9]
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble protein in the supernatant for each temperature point, typically by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates direct binding.[4]
-
Visualizations
Caption: On-target vs. pomalidomide-related off-target PROTAC pathways.
Caption: Logical workflow for troubleshooting off-target degradation issues.
Caption: Workflow for mass spectrometry-based off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pelagobio.com [pelagobio.com]
Validation & Comparative
Pomalidomide-PEG2-azide vs. Thalidomide-Based PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous selection of each component: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs built using Pomalidomide-PEG2-azide versus traditional thalidomide-based scaffolds for recruiting the Cereblon (CRBN) E3 ligase. It offers an objective analysis of performance differences, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that leverage the cell's native ubiquitin-proteasome system to induce the degradation of a target protein.[1] They operate by forming a ternary complex between the POI and an E3 ubiquitin ligase, which leads to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2][3] Thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931), are widely used ligands for the CRBN E3 ligase.[2][4][5] The choice between these scaffolds significantly impacts a PROTAC's efficacy, selectivity, and overall performance.[4] this compound is a versatile chemical building block that incorporates the high-affinity pomalidomide ligand and a PEG linker equipped with an azide (B81097) handle, streamlining the synthesis of potent degraders through click chemistry.[6][7]
Core Comparison: Pomalidomide vs. Thalidomide
While both pomalidomide and thalidomide effectively recruit the CRBN E3 ligase, pomalidomide is often preferred in modern PROTAC design due to several key advantages.[5]
1. Superior Binding Affinity to Cereblon (CRBN)
Pomalidomide exhibits a stronger intrinsic binding affinity for CRBN compared to thalidomide.[1][2][8] This enhanced affinity facilitates more stable and efficient formation of the critical POI-PROTAC-CRBN ternary complex, which is a prerequisite for effective protein degradation.[1][4] This often translates directly into more potent PROTACs.[4]
2. Enhanced Degradation Potency and Efficacy
The higher binding affinity of pomalidomide generally leads to PROTACs with superior degradation capabilities. This is quantified by a lower DC50 value (the concentration required to degrade 50% of the target protein) and a higher Dmax (the maximum percentage of protein degradation achieved).[1] While direct head-to-head comparisons in single studies are limited, data compiled from various reports targeting the same protein, such as BRD4, consistently illustrate the superior performance of pomalidomide-based degraders.[2][5]
3. The Synthetic Advantage of this compound
This compound is a building block designed for modular and efficient PROTAC synthesis.[6] The terminal azide group is a key functional handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][9][] This allows for the rapid and reliable conjugation of the pomalidomide-linker moiety to a diverse library of POI ligands that have been functionalized with an alkyne group.[9][11] This modular approach accelerates the optimization of the linker and POI ligand, which is a critical step in developing a successful degrader.[6][12]
Quantitative Data Presentation
Table 1: Comparative Binding Affinity of Ligands to CRBN
Note: Absolute values can vary based on the specific assay conditions and protein constructs used. Data is compiled from multiple sources for comparison.
| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Experimental Method | Reference(s) |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide & Phthalimide Rings | Surface Plasmon Resonance | [13][14] |
| Lenalidomide | ~1.5 µM (IC50) | Modified Phthalimide Ring | Time-Resolved FRET | [13] |
| Pomalidomide | ~157 nM (Kd) / 1.2 µM (IC50) | 4-Amino Group on Phthalimide Ring | Surface Plasmon Resonance / TR-FRET | [13][14] |
Table 2: Representative Performance of BRD4-Targeting PROTACs
Disclaimer: The following data is compiled from different studies for illustrative purposes. Experimental conditions may vary, and direct comparisons should be made with caution.[5]
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Reference(s) |
| dBET1 | Pomalidomide | BRD4 | ~8 nM | >90% | [2][5] |
| ARV-825 | Pomalidomide | BRD4 | ~1 nM | >95% | [2][5] |
| Thalidomide-based Analog | Thalidomide | BRD4 | >100 nM | ~70-80% | [2][5] |
Visualizations
Signaling and Synthetic Pathways
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Modular synthesis of PROTACs via Click Chemistry.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound (1.0 eq)
-
Alkyne-functionalized POI ligand (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: Dimethylformamide (DMF) and Water (4:1 v/v)
-
Ethyl acetate (B1210297) (EtOAc), Saturated aqueous NaCl (brine), Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound and the alkyne-functionalized POI ligand in the DMF/Water solvent mixture in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC molecule.
Protocol 2: Western Blot Analysis for Target Protein Degradation
This assay quantifies the reduction of a target protein in cells following PROTAC treatment.[15]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T)
-
PROTAC stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).[15]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[15]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of PROTAC-induced protein degradation on cell health and proliferation.[16]
Materials:
-
Cells plated in a 96-well opaque-walled plate
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified time period (e.g., 72 hours). Include wells for vehicle control and no-cell background.
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental values. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration).
Conclusion
The selection of the E3 ligase ligand is a critical step in the design of effective and potent PROTACs. The available evidence strongly supports the use of pomalidomide over thalidomide, primarily due to its superior binding affinity for CRBN, which consistently translates into more potent degradation of target proteins.[1][4] Furthermore, the availability of versatile building blocks like this compound provides a significant synthetic advantage, enabling the rapid and modular assembly of PROTAC libraries via click chemistry.[6][17] For researchers aiming to develop highly potent protein degraders, a pomalidomide-based strategy represents a more favorable and efficient starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 2267306-14-7 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Pomalidomide-Based PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of effective Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. In the context of pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length of the polyethylene (B3416737) glycol (PEG) linker is a critical parameter that significantly influences the efficacy of the resulting protein degrader.[1][2] This guide provides a comprehensive comparison of different PEG linker lengths in pomalidomide (B1683931) PROTACs, supported by experimental data, to facilitate the rational design of next-generation therapeutics.
The linker is not merely a spacer but an active component that governs the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[2] An optimal linker length is essential for inducing the necessary proximity and orientation between the target protein and CRBN, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1][2]
Quantitative Comparison of Pomalidomide PROTACs with Varying Linker Lengths
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 3 | PEG2-NH2 (Short PEG) | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 (Longer PEG) | 2 | >98 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.[3]
Key Observation: In this series of BTK degraders, a clear trend is observed where a longer PEG linker (PEG4) resulted in a lower DC50 value, indicating higher potency in degrading BTK compared to the shorter PEG2 linker.[3] This suggests that for BTK, a greater separation between the pomalidomide and the BTK ligand is beneficial for optimal ternary complex formation.[3]
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degraders
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line |
| CRBN PROTAC | 0 PEG units | <0.5 | Not Reported | H661 |
| CRBN PROTAC | 1-2 PEG units | >5 | Not Reported | H661 |
| CRBN PROTAC | 4-5 PEG units | <0.5 | Not Reported | H661 |
Data synthesized from published literature.[4]
Key Observation: For BRD4, the relationship between PEG linker length and degradation efficacy appears to be non-linear.[4] Both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[4] This highlights the importance of empirical optimization of the linker length for each specific target protein.
Case Study 3: Epidermal Growth Factor Receptor (EGFR) Degraders
Experimental Protocols
The evaluation of pomalidomide-based PROTACs with different linker lengths requires rigorous experimental methodologies to determine their efficacy.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a standard method to quantify the degradation of a target protein.[2][6]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Prepare serial dilutions of the PROTACs in complete growth medium. A vehicle control (e.g., DMSO) should be included.[7]
-
Replace the medium in the cell plates with the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[7]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[2]
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
4. Detection and Data Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex in live cells.[8][9]
1. Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Co-transfect cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).[8]
2. Compound Treatment:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.[8]
-
Prepare serial dilutions of the PROTAC.
-
To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[8]
-
Add the PROTAC dilutions to the cells.
3. Signal Detection and Data Analysis:
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
Measure the donor emission and the acceptor emission using a luminometer.[8]
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[8]
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 and Bmax.[8]
Visualizations
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Typical experimental workflow for evaluating pomalidomide PROTACs.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and selective pomalidomide-based PROTACs. As the presented data illustrates, even minor modifications to the linker can have a dramatic impact on the degradation efficiency of the target protein. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for optimizing degradation potency for each specific protein of interest. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of these next-generation therapeutics.
References
Navigating the Triangle: A Comparative Guide to Validating Ternary Complex Formation in Pomalidomide PROTACs
For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex—the crucial handshake between a target protein, a PROTAC®, and an E3 ligase—is a cornerstone of successful targeted protein degradation. This guide provides an objective comparison of key experimental methodologies for validating the ternary complex formation of pomalidomide-based PROTACs, which recruit the E3 ligase Cereblon (CRBN). We present supporting experimental data, detailed protocols, and visualizations to aid in the rational design and optimization of these powerful therapeutic agents.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to induce and stabilize a ternary complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Pomalidomide (B1683931), a well-established ligand for CRBN, is a frequently utilized component in PROTAC design.[1] The nature of the linker connecting pomalidomide to the target-binding warhead significantly influences the geometry and stability of the resulting ternary complex.[1] Therefore, rigorous and quantitative validation of this complex is paramount.
Quantitative Comparison of Techniques for Ternary Complex Validation
A multi-faceted approach employing a suite of biophysical and cellular assays is essential to fully characterize the interactions between the PROTAC, the target protein, and the E3 ligase.[1] The choice of assay depends on the specific parameters being investigated, throughput requirements, and the availability of reagents.
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures real-time changes in refractive index upon molecular binding to a sensor surface.[2] | K D (dissociation constant), k on (association rate), k off (dissociation rate), Cooperativity (α)[2] | Label-free, provides real-time kinetic data, high sensitivity for both binary and ternary interactions.[2] | Requires immobilization of one binding partner, which may affect its activity; can have mass transport limitations.[2] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[1] | K D , ΔH (enthalpy), stoichiometry (n), Cooperativity (α)[1][3] | Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[4][5] | Low throughput, requires large amounts of purified protein.[4] |
| AlphaLISA / AlphaScreen | Bead-based immunoassay where proximity of donor and acceptor beads results in a luminescent signal.[1] | EC 50 (half-maximal effective concentration), qualitative to semi-quantitative assessment of complex formation. | High-throughput, highly sensitive, amenable to screening large compound libraries.[1] | Indirect assay format, requires tagged proteins, susceptible to the "hook effect" at high PROTAC concentrations.[6][7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore when in close proximity.[8] | EC 50 , qualitative to semi-quantitative assessment of complex formation. | Homogeneous assay format, high-throughput, sensitive.[8] | Requires labeled proteins, potential for spectral interference. |
| NanoBRET™ Ternary Complex Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner in live cells.[9] | EC 50 , kinetic analysis of complex formation and stability in a cellular context.[9][10] | Live-cell assay, provides physiologically relevant data, can be performed in real-time.[9][10] | Requires genetic modification of cells, potential for steric hindrance from tags. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex from cell lysate using an antibody targeting one of the components, followed by Western blot analysis.[11] | Qualitative confirmation of in-cell ternary complex formation. | In-cell validation of the complex, uses endogenous or overexpressed proteins. | Generally not quantitative, can be prone to false positives/negatives. |
Comparative Data for Pomalidomide-Based PROTACs
The following table summarizes representative quantitative data for pomalidomide-based PROTACs targeting various proteins, highlighting key parameters for ternary complex formation.
| PROTAC | Target Protein | E3 Ligase | Assay | Binary K D (PROTAC to CRBN) | Ternary K D /EC 50 | Cooperativity (α) | Reference |
| BTK PROTAC (9) | BTK | CRBN | SPR | 2.5 µM | Not explicitly determined | ~1 (Non-cooperative) | [12] |
| BRD4 Degrader (dBET6) | BRD4 | CRBN | AlphaLISA | Not Reported | ~100 nM (Hook point) | Not Reported | [6][13] |
| Generic Pomalidomide | CRBN | - | ITC | ~1.2-3 µM | N/A | N/A | [14] |
| VHL-based PROTAC (MZ1) | BRD4 BD2 | VHL | SPR | 29 nM | 5.4 nM | >5 | [1] |
Note: Data is compiled from various sources and experimental conditions may differ. The VHL-based PROTAC is included for comparison of biophysical principles.
Visualizing the Process: Diagrams and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for Ternary Complex Validation
Caption: General experimental workflow for evaluating a pomalidomide-based PROTAC.
AlphaLISA Assay Workflow
Caption: Workflow for an AlphaLISA-based ternary complex assay.
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the accurate and reproducible validation of ternary complex formation.
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified, recombinant His-tagged CRBN-DDB1 complex
-
Purified, recombinant target protein
-
Pomalidomide-based PROTAC
-
Running buffer (e.g., HBS-EP+)[15]
Protocol:
-
Immobilization of CRBN:
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a series of dilutions of the PROTAC in running buffer.[1]
-
Inject the PROTAC solutions over the immobilized CRBN surface, from the lowest to the highest concentration.[1]
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the K D of the binary interaction.[1]
-
-
Ternary Complex Analysis:
-
Cooperativity Calculation:
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.[1]
Materials:
-
Isothermal titration calorimeter
-
Purified CRBN-DDB1 complex
-
Purified target protein
-
Pomalidomide-based PROTAC
-
Dialysis buffer (ensure all components are in the same buffer)[2]
Protocol:
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC cell with a solution of the CRBN-DDB1 complex (e.g., 10-20 µM).[1]
-
Fill the injection syringe with a solution of the PROTAC at a concentration 10-15 times higher than the protein in the cell.[1]
-
Perform a series of injections of the PROTAC into the CRBN solution and measure the heat changes.[1]
-
Fit the data to a one-site binding model to determine the thermodynamic parameters for the binary interaction.[1]
-
-
Ternary Titration:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) from the binary and ternary K D values.[1]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.[1]
Materials:
-
His-tagged CRBN-DDB1 complex
-
GST-tagged target protein
-
Pomalidomide-based PROTAC
-
AlphaLISA Acceptor beads (e.g., anti-GST coated)
-
AlphaLISA Donor beads (e.g., Streptavidin-coated, with biotinylated anti-His antibody)
-
Assay buffer
-
384-well white microplate[8]
Protocol:
-
Assay Setup:
-
Incubation:
-
Detection:
-
Data Acquisition and Analysis:
NanoBRET™ Ternary Complex Assay
Objective: To measure PROTAC-induced ternary complex formation in live cells.[9]
Materials:
-
HEK293 cells
-
Plasmids expressing NanoLuc®-tagged target protein and HaloTag®-tagged CRBN[17]
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
Nano-Glo® Vivazine Substrate (donor)
-
Pomalidomide-based PROTAC
-
White, tissue culture-treated 96-well plates
Protocol:
-
Cell Transfection:
-
Cell Plating:
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Add the HaloTag® ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Nano-Glo® substrate.
-
-
BRET Measurement:
-
Measure the luminescence at two wavelengths (donor and acceptor channels) using a BRET-capable plate reader.[7]
-
-
Data Analysis:
Conclusion
The validation of ternary complex formation is a critical and multifaceted process in the development of effective pomalidomide-based PROTACs.[1] A thorough understanding and application of the biophysical and cellular assays outlined in this guide will enable researchers to gain deep insights into the structure-activity relationships that govern PROTAC efficacy. By systematically quantifying binary and ternary interactions and assessing complex formation in a cellular context, the rational design of next-generation protein degraders with enhanced potency and selectivity can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Assessing the Selectivity of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins. However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in the development of pomalidomide-based PROTACs. This guide provides a comprehensive comparison of the selectivity of pomalidomide-based PROTACs, supported by experimental data and detailed methodologies, to aid researchers in the rational design and evaluation of these powerful molecules.
The Critical Role of Linker and Pomalidomide Modification in Selectivity
The selectivity of a pomalidomide-based PROTAC is not solely determined by the target-binding warhead but is significantly influenced by the linker connecting the warhead to the pomalidomide moiety and the point of attachment on the pomalidomide scaffold.[1]
-
Linker Composition and Length: The length and chemical nature of the linker are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1] An optimal linker facilitates the correct orientation of the E3 ligase relative to the target, leading to efficient ubiquitination and subsequent degradation.
-
Pomalidomide Attachment Point: A key determinant of selectivity is the position where the linker is attached to the pomalidomide molecule. Research has demonstrated that modifications at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of off-target zinc-finger proteins, a known liability of some pomalidomide-based PROTACs, thereby enhancing selectivity.[2][3][4]
Comparative Selectivity and Performance Data
The following tables summarize quantitative data from published studies, illustrating the impact of linker design and pomalidomide modification on the degradation potency (DC50 and Dmax) and off-target effects of various pomalidomide-based PROTACs.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | Linker Attachment | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Target X | Cancer Cell Line A | C4 | 50 | >90 | [2] |
| PROTAC B | Target X | Cancer Cell Line A | C5 | 25 | >95 | [2] |
| ZQ-23 | HDAC8 | 293T | Not Specified | 147 | 93 | [5] |
| SIAIS125 | EGFREx19del | H1975 | Not Specified | 10-100 | >80 | [6] |
| SIAIS126 | EGFRL858R/T790M | H1975 | Not Specified | 10-100 | >80 | [6] |
Note: Data is compiled from various sources and experimental conditions may vary. This table provides representative values to illustrate comparative performance.
Table 2: Off-Target Degradation of Neosubstrate Zinc-Finger Proteins
| PROTAC ID | Linker Attachment | IKZF1 Degradation | ZFP91 Degradation | Reference |
| Pomalidomide (alone) | N/A | High | High | [2][7] |
| PROTAC A | C4 | Significant | Moderate | [2][8] |
| PROTAC B | C5 | Minimal | Minimal | [2][3][4] |
Note: This data illustrates the general trend of reduced off-target degradation with C5-modified PROTACs as described in the literature.
Table 3: Comparative Efficacy of PROTACs with Different E3 Ligase Ligands
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Pomalidomide (CRBN) | BRD4 | Jurkat | ~1 | >95 | [9] |
| PROTAC D | VH032 (VHL) | BRD4 | Not Specified | 10-50 | >90 | [10] |
| PROTAC E | Bestatin (cIAP1) | BRD4 | Not Specified | 50-100 | ~80 | [10] |
Note: This table provides a comparative overview of a pomalidomide-based PROTAC with PROTACs that recruit other E3 ligases, highlighting the potent degradation often achieved with pomalidomide.
Visualizing Key Concepts and Workflows
Detailed Experimental Protocols
Accurate and reproducible experimental data is paramount in assessing PROTAC selectivity. The following are detailed protocols for key assays.
TMT-Based Quantitative Proteomics for Global Off-Target Profiling
This protocol outlines a workflow for the unbiased identification of on-target and off-target degradation events following PROTAC treatment.
a. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, MM.1S) to approximately 80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[7]
-
Harvest and wash cells with cold PBS.
b. Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
c. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
d. LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Normalize the protein abundance data.
-
Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly downregulated. These are potential on- and off-targets.[11]
NanoBRET™ Ternary Complex Assay
This assay monitors the formation of the ternary complex in living cells.
a. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to HaloTag® and CRBN fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
b. Ligand Labeling and Cell Treatment:
-
Label the HaloTag®-fused target protein with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the NanoLuc® substrate (furimazine) to the cells.
-
Treat the cells with a range of PROTAC concentrations.
c. BRET Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
d. Data Analysis:
-
Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the BRET signal indicates the formation of the ternary complex.
Western Blotting for On- and Off-Target Validation
This protocol is used to confirm the degradation of specific proteins identified from proteomics or predicted as targets.[7]
a. Sample Preparation:
-
Treat cells with the PROTAC at various concentrations and time points.
-
Prepare cell lysates as described in the proteomics protocol.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a validated primary antibody against the protein of interest (on-target or potential off-target) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Conclusion
The selectivity of pomalidomide-based PROTACs is a multifaceted challenge that requires careful consideration of both the warhead and the E3 ligase recruiter, as well as the linker that tethers them. Strategic modifications to the pomalidomide scaffold, particularly at the C5 position, have proven effective in mitigating the off-target degradation of neosubstrate zinc-finger proteins. A rigorous and multi-pronged experimental approach, encompassing global proteomics, ternary complex formation assays, and targeted validation methods, is essential for a comprehensive assessment of PROTAC selectivity. This guide provides a framework for researchers to design, evaluate, and optimize the next generation of highly selective and therapeutically effective pomalidomide-based protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
Evaluating the In Vivo Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. Pomalidomide (B1683931), an immunomodulatory agent, has been widely repurposed as a potent E3 ligase ligand for Cereblon (CRBN), a key component of many successful PROTACs. This guide provides a comprehensive evaluation of the in vivo efficacy of pomalidomide-based PROTACs, comparing their performance against alternative therapies and detailing the experimental methodologies that underpin these assessments.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a warhead that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
A Head-to-Head Comparison of Pomalidomide-Linker Constructs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), serves as a crucial component in many PROTACs. The linker connecting pomalidomide to the target protein ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive head-to-head comparison of different pomalidomide-linker constructs, supported by experimental data, to inform the design of next-generation protein degraders.
The Superiority of Pomalidomide in CRBN Recruitment
Pomalidomide has largely superseded thalidomide (B1683933) as the CRBN ligand of choice in contemporary PROTAC design. This preference is primarily attributed to its higher binding affinity for CRBN, which generally translates to more efficient formation of the crucial ternary complex (Target Protein-PROTAC-CRBN).[1][2] This enhanced affinity can lead to more potent and rapid protein degradation. Furthermore, pomalidomide-based PROTACs have been reported to exhibit greater degradation selectivity and improved metabolic stability.[1][3]
The 4-amino group on the phthalimide (B116566) ring of pomalidomide offers a versatile and sterically favorable attachment point for the linker, often directed away from the CRBN binding interface.[2] This allows for greater flexibility in linker design without compromising E3 ligase engagement.
The Critical Role of the Linker
The linker's composition, length, and attachment point to the pomalidomide core are pivotal in dictating the PROTAC's biological activity. An optimal linker facilitates the proper orientation and proximity of the target protein and CRBN to enable efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, while one that is too long may not effectively induce the necessary proximity.[4]
Impact of Linker Length on Degradation Efficiency
Systematic studies have demonstrated the profound impact of linker length on the degradation potency (DC50) and maximal degradation (Dmax) of pomalidomide-based PROTACs. Even subtle changes in linker length can dramatically alter degradation efficiency.
| PROTAC Targeting | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | Alkyl Chain | - | 147 | 93 | - | [5] |
| EGFR | - | - | - | 96 | A549 | [6] |
| mTOR | Various | - | - | - | MCF-7 | [7] |
| CRBN (Homo-PROTAC) | Alkyl Chain | 8 | Potent | - | MM1.S | [8] |
| CRBN (Homo-PROTAC) | Alkyl Chain | >8 | Weaker | - | MM1.S | [8] |
Influence of Linker Composition
The chemical nature of the linker, such as polyethylene (B3416737) glycol (PEG) chains versus alkyl chains, influences the physicochemical properties of the PROTAC, including its solubility and cell permeability. The introduction of rigid or polar motifs within the linker can also impact the stability of the ternary complex and the overall degradation activity.
Linker Attachment Point: A Key Determinant of Selectivity
The point of attachment of the linker to the pomalidomide scaffold has been shown to significantly affect the off-target effects of the resulting PROTAC. While many PROTACs utilize the 4-amino group, studies have explored other positions, such as the C5 position of the phthalimide ring. Modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins, a common liability of pomalidomide-based PROTACs.[9]
Signaling Pathway and Experimental Workflow
The mechanism of action of pomalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
A typical workflow for evaluating the efficacy of different pomalidomide-linker constructs involves a series of in vitro experiments.
Caption: Experimental workflow for evaluating pomalidomide PROTACs.
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased approach to assess the selectivity of a PROTAC across the entire proteome.[11]
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly downregulated (potential off-targets).
Conclusion
The selection of the pomalidomide-linker construct is a critical step in the development of effective and safe PROTACs. While pomalidomide offers advantages in CRBN binding, the linker's length, composition, and attachment point must be carefully optimized for each target protein. A systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers is essential for identifying constructs with optimal degradation potency and selectivity. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 8. ashpublications.org [ashpublications.org]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Shifting the Paradigm: A Comparative Guide to Novel Cereblon Recruiters Beyond Pomalidomide-PEG2-azide
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of a cereblon (CRBN) recruiter is a critical design parameter in the construction of effective Proteolysis Targeting Chimeras (PROTACs). While Pomalidomide-PEG2-azide has been a widely utilized building block, the quest for enhanced potency, selectivity, and improved physicochemical properties has driven the development of a diverse new generation of CRBN E3 ligase modulators. This guide provides an objective comparison of emerging alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal cereblon recruiter for your research needs.
The foundational mechanism of these recruiters lies in their ability to bind to cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event facilitates the recruitment of a target protein of interest (POI) to the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The efficiency of this process is critically dependent on the affinity and binding kinetics of the recruiter to cereblon.
Novel Classes of Cereblon Recruiters: A Comparative Overview
Recent research has unveiled several promising alternatives to the traditional immunomodulatory imide drugs (IMiDs) like pomalidomide. These novel scaffolds aim to address limitations such as inherent instability and off-target effects associated with the glutarimide (B196013) moiety.
1. Phenyl-Glutarimides (PGs): This class of compounds has emerged as a stable and efficient alternative to IMiD-based recruiters.[1] Studies have shown that PROTACs constructed with phenyl-glutarimide binders retain affinity for CRBN and exhibit improved chemical stability, leading to enhanced degradation of target proteins like BET proteins.[1]
2. Lenalidomide (B1683929) Derivatives: Modifications at the 6-position of the lenalidomide scaffold have been shown to be crucial for controlling neosubstrate selectivity.[2][3] For instance, 6-fluoro lenalidomide has demonstrated selective degradation of key hematological cancer targets like IKZF1, IKZF3, and CK1α, while showing stronger antiproliferative effects compared to lenalidomide.[2][3] This highlights the potential for fine-tuning the activity profile of CRBN recruiters through targeted chemical modifications.
3. Benzamide-Type Non-Imide Binders: Moving away from the traditional imide structure, novel benzamide-type derivatives have been developed. These conformationally locked molecules mimic the interactions of the natural CRBN degron, offering enhanced chemical stability and a more favorable selectivity profile regarding neosubstrate recruitment.[4] PROTACs built with these ligands have shown potent degradation of targets like BRD4 and HDAC6, outperforming reference PROTACs.[4]
4. Next-Generation CELMoDs (Cereblon E3 Ligase Modulators): Compounds like iberdomide (B608038) and mezigdomide (B2442610) represent the next evolution of cereblon modulators.[5][6][7] These agents exhibit significantly higher binding affinity for cereblon compared to traditional IMiDs, leading to more potent degradation of neosubstrates like Ikaros and Aiolos.[5][6] Mezigdomide, in particular, has demonstrated notable clinical activity in multiple myeloma.[5]
Quantitative Data Comparison
The following table summarizes the binding affinities of various cereblon recruiters. It is important to note that binding affinities can vary depending on the specific experimental conditions and assay formats.
| Compound Class | Specific Compound | Binding Affinity (IC50/Kd) | Key Features | Reference |
| Pomalidomide Analog | Pomalidomide | 1.2 µM (IC50) | Standard CRBN recruiter | [8] |
| Phenyl-Glutarimide (PG) | MeO-PG (2b) | 3.158 µM (IC50) | Improved chemical stability | [1] |
| Phenyl-Glutarimide (PG) Analog | 2d | 0.540 µM (IC50) | Higher affinity due to linker interactions | [1] |
| Lenalidomide Analog | Lenalidomide | 1.5 µM (IC50) | Modified phthalimide (B116566) ring | [8] |
| Thalidomide Analog | Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring essential for binding | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing cereblon binding.
Caption: Cereblon-mediated targeted protein degradation pathway.
Caption: Time-Resolved FRET (TR-FRET) experimental workflow.
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This assay is commonly used to quantify the binding affinity of compounds to cereblon in a high-throughput format.
-
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled tracer ligand known to bind CRBN
-
Test compounds (this compound and its alternatives)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., pomalidomide) in assay buffer.
-
In a 384-well plate, add the CRBN protein and the fluorescent tracer to each well.
-
Add the serially diluted test compounds to the respective wells. Include control wells with no compound (maximum signal) and wells with a high concentration of a known binder (background).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. The signal is typically a ratio of the acceptor and donor fluorescence intensities.
-
Plot the TR-FRET signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
-
2. AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for Ternary Complex Formation
This assay is used to detect and quantify the formation of the ternary complex between the PROTAC, CRBN, and the target protein.
-
Materials:
-
Recombinant CRBN protein (e.g., GST-tagged)
-
Recombinant target protein (e.g., His-tagged)
-
PROTAC molecule
-
AlphaScreen donor and acceptor beads (e.g., anti-GST donor beads and anti-His acceptor beads)
-
Assay buffer
-
384-well microplates
-
AlphaLISA-compatible plate reader
-
-
Methodology:
-
Prepare serial dilutions of the PROTAC molecule in assay buffer.
-
In a 384-well plate, add the recombinant CRBN protein, the recombinant target protein, and the serially diluted PROTAC.
-
Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow for ternary complex formation.[9]
-
Add a mixture of the AlphaLISA acceptor and donor beads to the wells.[9]
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).[9]
-
Read the plate on an AlphaLISA-compatible plate reader.[9]
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is indicative of ternary complex formation.[9]
-
3. Western Blotting for Protein Degradation
This technique is used to measure the reduction in the levels of the target protein following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[9]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[9]
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
-
Conclusion
The field of targeted protein degradation is rapidly evolving, with a continuous stream of innovative cereblon recruiters being developed. The alternatives to this compound presented in this guide, including phenyl-glutarimides, modified lenalidomide derivatives, and non-imide binders, offer researchers a broader toolkit to design more potent, selective, and stable PROTACs. The selection of an appropriate CRBN recruiter should be guided by a thorough evaluation of binding affinity, degradation efficacy, and the specific requirements of the biological system under investigation. The experimental protocols provided herein offer a starting point for the in-house characterization and comparison of these novel chemical entities.
References
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating Off-Target Profiles of Pomalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for assessing the off-target protein profiles of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Understanding and mitigating off-target effects is paramount for the preclinical and clinical success of these novel therapeutics. This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes complex workflows and biological pathways.
The primary source of off-target activity for pomalidomide-based PROTACs stems from the inherent "molecular glue" properties of the pomalidomide (B1683931) moiety.[1][2] Pomalidomide recruits the Cereblon (CRBN) E3 ubiquitin ligase and can independently induce the degradation of endogenous proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these specific proteins is linked to the immunomodulatory and teratogenic effects of thalidomide (B1683933) and its analogs.[2][4]
Strategies to mitigate these off-target effects often involve chemical modification of the pomalidomide scaffold. Specifically, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to sterically block the binding of neosubstrates while preserving the necessary interaction with CRBN for on-target degradation.[3][5][6]
Comparative Analysis of Off-Target Profiling Techniques
A comprehensive evaluation of off-target protein degradation requires a multi-pronged approach.[7][8] The gold standard for an unbiased, global assessment of proteome changes following PROTAC treatment is mass spectrometry-based proteomics.[7][8] This is typically supplemented with targeted and cell-based assays for validation and to gain a deeper mechanistic understanding.
| Technique | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Global Proteomics (e.g., TMT-MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[9] | Global protein abundance changes, off-target identification.[9] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies novel off-targets.[9] | Technically demanding, expensive, may lack sensitivity for low-abundance proteins.[3][10] |
| Western Blot | Immunoassay to detect and quantify specific proteins in a complex mixture.[9] | DC50, Dmax, Time-course of degradation.[9] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[9] | Semi-quantitative, labor-intensive, requires specific and validated antibodies.[9] |
| NanoBRET™ Target Engagement Assay | Measures the proximity of two proteins in live cells via Bioluminescence Resonance Energy Transfer. | Ternary complex formation (Target-PROTAC-CRBN).[1] | High | Real-time measurement in live cells, quantitative.[1] | Requires genetic engineering of cells (fusion proteins).[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins in response to ligand binding.[7] | Target engagement.[7] | Medium | Confirms direct target engagement in a cellular context, can distinguish direct from indirect effects.[7] | Technically demanding, may not be suitable for all proteins.[7] |
| High-Throughput Imaging | Automated imaging of cells expressing fluorescently-tagged zinc-finger degrons.[3][11] | Decrease in fluorescence signal as a measure of degradation.[11] | High | Inexpensive, sensitive, robust, and high-throughput for screening ZF protein degradation.[3] | Limited to the panel of degrons being tested, requires specialized cell lines.[3] |
Quantitative Data Summary
The following tables illustrate how quantitative data can be presented to compare the specificity of different pomalidomide-based PROTACs. The data presented here is hypothetical and for illustrative purposes.
Table 1: Global Proteomics Data for BRD4-Targeting PROTACs
| Protein | Gene Name | Log2 Fold Change (PROTAC A vs. Vehicle) | p-value | Log2 Fold Change (PROTAC B - C5 Modified vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.5 | <0.001 | -3.6 | <0.001 | On-Target |
| IKZF1 | IKZF1 | -2.8 | <0.001 | -0.2 | 0.45 | Yes (Mitigated) |
| IKZF3 | IKZF3 | -2.5 | <0.001 | -0.1 | 0.62 | Yes (Mitigated) |
| ZFP91 | ZFP91 | -1.9 | 0.005 | -0.3 | 0.33 | Yes (Mitigated) |
| BRD2 | BRD2 | -0.8 | 0.04 | -0.7 | 0.05 | Yes |
| Kinase X | KINX | -2.1 | 0.005 | -2.0 | 0.006 | Yes (Warhead-related) |
Table 2: Western Blot Validation of Off-Target Degradation
| PROTAC ID | Target | DC50 (nM) On-Target | DC50 (nM) IKZF1 | DC50 (nM) IKZF3 | Specificity Ratio (Off-Target/On-Target) |
| PROTAC A | BRD4 | 10 | 15 | 20 | 1.5 - 2.0 |
| PROTAC B (C5-Modified) | BRD4 | 12 | >1000 | >1000 | >83 |
Experimental Protocols
This protocol is used to identify all proteins that are degraded upon treatment with a PROTAC.[1]
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., MM.1S) and allow cells to adhere. Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Digest equal amounts of protein into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with a significant concentration-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are considered potential off-targets.[1]
This protocol is used to confirm the degradation of specific proteins identified from proteomics or known neosubstrates.[1]
-
Sample Preparation: Treat cells and prepare lysates as described in the proteomics protocol.[1]
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a validated primary antibody against the potential off-target protein (e.g., anti-IKZF1) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the extent of degradation relative to the vehicle control.[1]
This assay confirms that the PROTAC engages its intended target and CRBN inside living cells.[1]
-
Cell Engineering: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.[1]
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.[1]
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 ligand to all wells. Add the PROTAC at various concentrations to the experimental wells.[1]
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements. An increase in the BRET signal indicates ternary complex formation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pomalidomide-Based PROTACs Across Diverse Cell Lines
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these molecules. This guide provides a comparative overview of the performance of various pomalidomide (B1683931) PROTACs in different cell lines, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Pomalidomide, a derivative of thalidomide, generally exhibits a higher binding affinity for CRBN, which can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequently more potent and rapid protein degradation.[1][2][3] The efficacy of these PROTACs is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).[1]
Quantitative Performance of Pomalidomide PROTACs
The following tables summarize the degradation performance of several pomalidomide-based PROTACs against various protein targets in different cancer cell lines. It is important to note that the data is compiled from different studies and experimental conditions may vary.[4][5]
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 (Lung Cancer) | 32.9 nM | >95 | [6] |
| Compound 16 | EGFR | MCF-7 (Breast Cancer) | Not Reported | - | [7] |
| Compound 16 | EGFR | HepG-2 (Liver Cancer) | Not Reported | - | [7] |
| Compound 16 | EGFR | HCT-116 (Colon Cancer) | Not Reported | - | [7] |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93 | [1][8] |
| KP-14 | KRAS G12C | NCI-H358 (Lung Cancer) | ~1.25 µM | Not Reported | [1][6] |
| PROTAC 184 | HDAC6 | MM1S (Multiple Myeloma) | 3.8 nM | Not Reported | [6] |
| PROTAC 91 | NPM-ALK | SU-DHL-1 (Anaplastic Large Cell Lymphoma) | 3 nM | Not Reported | [6] |
| P4B | BRAF V600E | Melanoma & Colorectal Cancer Cells | Not Reported | - | [9] |
Note: The cytotoxic activity (IC50) of some PROTACs has also been evaluated. For instance, compound 16 was found to be more potent than erlotinib (B232) in MCF-7, HepG-2, HCT-116, and A549 cell lines.[7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures for evaluating pomalidomide PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
For accurate and reproducible results in the comparative evaluation of pomalidomide PROTACs, standardized experimental protocols are crucial.[4]
Protocol 1: Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.[4] Treat the cells with a range of concentrations of the pomalidomide-based PROTACs and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][4]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, to ensure equal loading for subsequent analysis.[1][11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.
-
Detection and Quantification: Following incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescence detection system.[11] Quantify the intensity of the protein bands using densitometry software.[1] The percentage of degradation is calculated relative to the vehicle-treated control.
Protocol 2: Mass Spectrometry-Based Proteomics
For a more comprehensive and unbiased analysis of on-target and off-target effects, mass spectrometry-based proteomics can be employed.[5][10]
-
Cell Culture and Treatment: Culture a human cell line (e.g., HEK293T, HeLa) to approximately 80% confluency.[5] Treat the cells with the pomalidomide-based degrader at various concentrations and for different time points, including a vehicle control.[5]
-
Protein Extraction and Digestion: Harvest the cells, wash with ice-cold PBS, and lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.[5] After determining the protein concentration, reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide (B48618) (IAA).[5] Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Use specialized software to identify and quantify proteins from the MS data. This will provide a global view of protein abundance changes upon PROTAC treatment, allowing for the determination of on-target Dmax and the assessment of off-target effects.[10]
Control Experiments
To ensure the validity of the results, several control experiments are essential:
-
Inactive E3 Ligase Ligand Control: A PROTAC synthesized with a pomalidomide analog that does not bind to CRBN (e.g., N-methylated pomalidomide) should not induce degradation.[11]
-
Inactive Target-Binding Ligand Control: A PROTAC with a "warhead" that does not bind to the target protein should be inactive.[11]
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein by the PROTAC.[1]
-
Competition with Free Ligands: The degradation of the target protein should be competitively inhibited by the addition of an excess of the free target-binding ligand or free pomalidomide.[11]
By employing these rigorous experimental protocols and controls, researchers can obtain reliable and comparable data on the performance of different pomalidomide-based PROTACs, facilitating the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
benchmarking a new pomalidomide PROTAC against published examples
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis for a significant class of PROTACs.[1] This guide provides a framework for benchmarking a novel pomalidomide-based PROTAC against established examples, offering objective comparisons and detailed experimental protocols to support robust evaluation.
Comparative Performance of Published Pomalidomide PROTACs
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved) values.[2] Below is a summary of quantitative data for well-characterized pomalidomide-based PROTACs targeting diverse proteins of therapeutic interest.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| New PROTAC | [Target Protein] | [Cell Line] | [Experimental Value] | [Experimental Value] | [Internal Data] |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 | >90 | [3] |
| Compound 15 | EGFRWT | A549 | 43.4 | - | [4] |
| Compound 16 | EGFRWT | A549 | 32.9 | >86 | [4] |
| ZQ-23 | HDAC8 | HCT116 | 147 | 93 | [5][6][7] |
| TL13-112 | EML4-ALK | - | - | - | [8] |
Key Signaling Pathways
Understanding the signaling context of the target protein is crucial for interpreting the functional consequences of its degradation.
Mechanism of a pomalidomide-based PROTAC.
BRD4 Signaling
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes like c-Myc.[9] It is involved in transcriptional activation and elongation.[10]
Simplified BRD4 signaling pathway.
HDAC8 Signaling
Histone deacetylase 8 (HDAC8) is a class I HDAC that removes acetyl groups from histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[3][11] Its dysregulation is implicated in various cancers.[7]
Overview of HDAC8 signaling.
ALK Signaling
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation and survival of cancer cells via multiple downstream signaling cascades.[1][12][13]
Major ALK downstream signaling pathways.
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate assessment of PROTAC performance.
Western Blotting for Protein Degradation
This protocol outlines the semi-quantitative analysis of target protein degradation.[14][15]
Experimental workflow for Western blotting.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of harvest.[15]
-
Treat cells with a serial dilution of the new pomalidomide PROTAC and benchmark PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[18]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[20]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol provides a global, unbiased assessment of on-target and off-target protein degradation.[17][21]
Workflow for quantitative proteomics.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 10x DC50) and a vehicle control.
-
Lyse the cells and extract the proteins as described for Western blotting.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[22]
2. Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexing and more accurate relative quantification.[21]
-
Combine the labeled peptide samples.
3. LC-MS/MS Analysis:
-
Separate the peptides by high-performance liquid chromatography (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[23]
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the resulting fragment ions.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify peptides and proteins.[17]
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
This analysis will confirm the degradation of the intended target and reveal any off-target effects.
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Confirming Proteasome-Dependent Degradation for Pomalidomide PROTACs
This guide provides a comprehensive overview of the essential experimental strategies and controls required to validate that a pomalidomide-based Proteolysis Targeting Chimera (PROTAC) mediates the degradation of a target protein through the ubiquitin-proteasome pathway. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
The Mechanism of Pomalidomide (B1683931) PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1] They consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
The fundamental mechanism involves the PROTAC inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[1][4] Confirming each step of this pathway is crucial for the validation of a novel PROTAC.
Key Experimental Assays for Mechanistic Validation
A multi-faceted approach is necessary to rigorously confirm that a pomalidomide PROTAC functions via the ubiquitin-proteasome system. The following experiments are considered standard in the field.
Western Blotting for Target Protein Degradation
The most fundamental technique to quantify PROTAC-induced protein degradation is the Western blot.[1] This assay directly measures the decrease in the target protein's abundance following treatment, allowing for the determination of key efficacy parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).[4][5]
Experimental Protocol: Western Blot
-
Cell Culture and Treatment : Seed cells in 6-well plates, ensuring they reach 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the pomalidomide PROTAC (e.g., 0.1 nM to 10 µM) and relevant controls for a predetermined time (e.g., 18-24 hours).[3]
-
Cell Lysis : After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard protein assay, such as a BCA assay, to ensure equal loading.[4][7]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[5][7]
-
Immunoblotting : Block the membrane for 1 hour at room temperature.[5] Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.[3][5] Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.[8]
-
Detection and Analysis : Incubate with an appropriate HRP-conjugated secondary antibody and visualize the signal using an ECL substrate.[6][7] Quantify the band intensities using densitometry software to calculate the percentage of protein degradation relative to the vehicle control.[3][4]
Data Presentation: Comparative Degradation Performance
The table below illustrates hypothetical data comparing an active PROTAC to essential negative controls.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC | POI-X | Cancer Line A | 10 | >90 |
| N-methyl-pomalidomide Control | POI-X | Cancer Line A | >10,000 | <10 |
| Inactive Warhead Control | POI-X | Cancer Line A | >10,000 | <10 |
| Pomalidomide (alone) | POI-X | Cancer Line A | No Degradation | 0 |
| Table 1: Representative data from a Western blot experiment. The N-methyl-pomalidomide control cannot bind CRBN, and the inactive warhead control cannot bind the POI, thus neither should induce degradation.[3] Pomalidomide alone should not degrade the target POI, though it may degrade known neosubstrates like IKZF1.[3][] |
Proteasome Inhibitor Rescue Assay
To definitively prove that the observed protein loss is due to proteasomal degradation, a rescue experiment using a proteasome inhibitor is essential.[4] If the PROTAC's activity is proteasome-dependent, co-treatment with an inhibitor like MG132, epoxomicin, or carfilzomib (B1684676) should prevent the degradation of the target protein.[4][10]
Experimental Protocol: Proteasome Inhibition
-
Cell Treatment : Culture cells as described for the Western blot protocol.
-
Pre-treatment : Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[4]
-
PROTAC Addition : Add the pomalidomide PROTAC at a concentration known to induce significant degradation (e.g., at or above its DC50) to the pre-treated cells. Include control wells with PROTAC alone, inhibitor alone, and vehicle (DMSO) alone.
-
Incubation and Lysis : Incubate for the standard treatment duration (e.g., 18-24 hours) and then lyse the cells.
-
Analysis : Analyze the protein levels via Western blot. Successful inhibition of degradation confirms a proteasome-mediated mechanism.[4]
Data Presentation: Proteasome Inhibition Results
| Treatment Condition | Target Protein Level (Normalized) | Interpretation |
| Vehicle Control | 100% | Baseline protein level |
| PROTAC (100 nM) | <10% | Successful degradation |
| Proteasome Inhibitor (10 µM) | ~100% | Inhibitor is not toxic/doesn't affect baseline |
| PROTAC + Proteasome Inhibitor | >80% | Degradation is rescued; mechanism is proteasome-dependent |
| Table 2: Expected outcomes from a proteasome inhibitor rescue experiment. The key result is the restoration of the target protein level in the co-treatment condition. |
Cycloheximide (B1669411) (CHX) Chase Assay
A cycloheximide (CHX) chase assay is used to measure the half-life of a protein.[11] CHX blocks the elongation step of protein synthesis.[11] By treating cells with CHX, one can monitor the decay of a pre-existing pool of a specific protein over time. In the context of PROTACs, this assay can demonstrate that the PROTAC accelerates the rate of target protein degradation compared to its natural turnover rate.
Experimental Protocol: CHX Chase Assay
-
Cell Treatment : Treat cells with the pomalidomide PROTAC or vehicle control for a short period (e.g., 2-4 hours) to allow for ternary complex formation.
-
CHX Addition : Add CHX (at a pre-optimized concentration, e.g., 50-100 µg/mL) to all wells to halt new protein synthesis.[11]
-
Time Course Harvest : Harvest cells at multiple time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis : Perform Western blotting for the target protein and a long-half-life loading control (e.g., β-actin).
-
Data Interpretation : Plot the remaining protein levels at each time point. A significantly steeper degradation curve in the PROTAC-treated cells compared to the vehicle-treated cells indicates PROTAC-induced acceleration of degradation.
Target Ubiquitination Assay
To directly confirm that the PROTAC induces ubiquitination of the POI, an immunoprecipitation (IP) followed by Western blot can be performed.[3] This assay detects the attachment of ubiquitin chains to the target protein.
Experimental Protocol: Target Ubiquitination
-
Cell Treatment : Treat cells with the PROTAC, negative controls, and a proteasome inhibitor for a short duration (e.g., 2-4 hours). The proteasome inhibitor is crucial here to allow the ubiquitinated protein to accumulate instead of being immediately degraded.[3][8]
-
Cell Lysis : Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors in addition to standard protease inhibitors.[6]
-
Immunoprecipitation (IP) : Immunoprecipitate the target protein from the cell lysates using an antibody specific to the POI.[3]
-
Western Blotting : Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub).[3][8] An increase in a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to Pomalidomide-Based PROTAC Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the cross-reactivity profiles of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), supported by comparative data and detailed experimental methodologies.
The strategic recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by pomalidomide (B1683931) has positioned it as a cornerstone in the development of PROTACs. However, this engagement is not without its challenges. The inherent ability of the pomalidomide moiety to induce the degradation of endogenous proteins, known as neosubstrates, presents a significant hurdle in the quest for highly specific targeted protein degraders. This guide provides a comparative analysis of the cross-reactivity of pomalidomide-based PROTACs, with a focus on strategies to mitigate off-target effects, supported by quantitative data and detailed experimental protocols.
A primary concern with pomalidomide-based PROTACs is the off-target degradation of zinc-finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[1] This occurs because the pomalidomide molecule itself can act as a "molecular glue," bringing these neosubstrates into proximity with CRBN, leading to their ubiquitination and subsequent degradation, independent of the PROTAC's intended target.[1] This off-target activity can lead to unintended cellular toxicities and complicate the therapeutic development of these molecules.[2][3]
Mitigating Off-Target Degradation: The Critical Role of Linker Attachment
Recent advancements in PROTAC design have revealed that the point of linker attachment on the pomalidomide scaffold is a critical determinant of selectivity.[2][4] Strategic modifications, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to sterically hinder the binding of off-target ZF proteins while maintaining, and in some cases enhancing, on-target degradation potency.[2][3] This is in contrast to traditional designs where the linker is attached at the C4 position.
Comparative Data on PROTAC Selectivity
The following tables summarize quantitative data on the on-target and off-target degradation profiles of representative pomalidomide-based PROTACs, highlighting the impact of linker positioning.
| PROTAC ID | Linker Position on Pomalidomide | Total Proteins Quantified | On-Target Degradation (Log2FC) | Number of Significantly Degraded Off-Targets (>2-fold) |
| PROTAC-A | C4 | 4,520 | -3.1 | 15 |
| PROTAC-B | C5 | 4,498 | -2.9 | 3 |
| Note: Data are illustrative examples for comparison purposes, based on global proteomics summaries.[1] |
| Protein | PROTAC-A (C4-linked) DC50 (nM) | PROTAC-B (C5-linked) DC50 (nM) | Pomalidomide (Control) DC50 (nM) |
| On-Target: POI-X | 15 | 25 | >10,000 |
| Off-Target: IKZF1 | 50 | 850 | 45 |
| Off-Target: ZFP91 | 120 | >5,000 | 110 |
| Off-Target: CRBN | No Degradation | No Degradation | No Degradation |
| Note: Data are illustrative examples for comparison purposes, based on targeted neosubstrate degradation assays.[1] |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of Pomalidomide-PEG2-azide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Pomalidomide-PEG2-azide, ensuring laboratory safety and regulatory compliance.
Researchers and drug development professionals utilizing this compound must adhere to stringent disposal protocols due to the compound's inherent chemical hazards. This molecule contains both a pomalidomide (B1683931) component, a derivative of the known human teratogen thalidomide, and an azide (B81097) functional group, which can form explosive compounds.[1][2][3] Proper disposal is critical to mitigate risks of explosion, toxicity, and environmental contamination.
Compound Identification and Hazard Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] The presence of the azide group introduces the risk of forming highly explosive heavy metal azides if it comes into contact with materials like copper or lead, often found in plumbing systems.[1][5] Therefore, it must never be disposed of down the drain.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 2267306-14-7 | [4][6] |
| Molecular Formula | C₁₉H₂₀N₆O₇ | [6] |
| Molecular Weight | 444.40 g/mol | [6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Storage | Store at -20°C, protect from light | [6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3] Chemical deactivation should only be attempted by trained personnel with specific protocols for azide compounds.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Selection: Use containers made of compatible materials such as glass or high-density polyethylene. Crucially, avoid using metal containers or caps (B75204) with metal liners to prevent the formation of explosive metal azides.[7]
3. Labeling of Hazardous Waste: Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all other chemical constituents and their approximate concentrations.
-
The date of waste generation.
4. Storage of Hazardous Waste: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be cool, well-ventilated, and away from incompatible materials, especially acids.[7][8]
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] They will ensure the waste is transported to a licensed facility for proper disposal, which is typically high-temperature incineration.[3]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert others. If the spill is manageable and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., a suitable detergent and water), and collect all decontamination materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
